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Foundational

An In-depth Technical Guide to the Chemical Properties of tert-Butyl (6-hydroxyoctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Bifunctional Linkers in Medicinal Chemistry In the landscape of modern drug discovery and development, the ability...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Linkers in Medicinal Chemistry

In the landscape of modern drug discovery and development, the ability to precisely modulate molecular architecture is paramount. Bifunctional molecules, possessing two distinct reactive functional groups, serve as critical linkers and spacers in the construction of complex therapeutic agents, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems. tert-Butyl (6-hydroxyoctyl)carbamate is a key exemplar of this class of compounds, featuring a terminal hydroxyl group amenable to a wide range of chemical transformations and an amine functionality protected by the acid-labile tert-butoxycarbonyl (Boc) group. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-Butyl (6-hydroxyoctyl)carbamate, offering a foundational resource for its application in advanced chemical synthesis.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for tert-Butyl (6-hydroxyoctyl)carbamate is not extensively reported in the literature, its properties can be reliably inferred from its close structural analogs, tert-Butyl N-(6-hydroxyhexyl)carbamate and tert-Butyl (8-hydroxyoctyl)carbamate.

Propertytert-Butyl N-(6-hydroxyhexyl)carbamatetert-Butyl (8-hydroxyoctyl)carbamatetert-Butyl (6-hydroxyoctyl)carbamate (Predicted)
Molecular Formula C₁₁H₂₃NO₃C₁₃H₂₇NO₃C₁₃H₂₇NO₃
Molecular Weight 217.31 g/mol [1]245.36 g/mol 245.36 g/mol
Appearance Light Yellow Oil[2][3]SolidLikely a low-melting solid or viscous oil
Melting Point Not widely reported55-56 °C~40-55 °C
Boiling Point Not widely reported363.8 ± 25.0 °C at 760 mmHg~350-370 °C at 760 mmHg
Solubility Soluble in most organic solventsSoluble in most organic solventsSoluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol)

Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate: A Validated Protocol

The synthesis of tert-Butyl (6-hydroxyoctyl)carbamate is achieved through the well-established method of Boc protection of the corresponding amino alcohol, 6-amino-1-octanol. This reaction is known for its high efficiency and selectivity for the amino group, leaving the hydroxyl functionality intact for subsequent reactions.

Reaction Scheme

Caption: Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate.

Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1-octanol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical to ensure all reactants remain in solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 eq.) portion-wise at room temperature. The slight excess of the Boc anhydride ensures complete consumption of the starting amine.

  • Reaction Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol spot is no longer visible.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any acidic impurities, and finally with brine to remove residual water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (6-hydroxyoctyl)carbamate.

Spectroscopic Characterization: A Guide to Structural Verification

The structural integrity of the synthesized tert-Butyl (6-hydroxyoctyl)carbamate is confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the methylene protons adjacent to the carbamate nitrogen (~3.1 ppm, triplet), the methylene protons adjacent to the hydroxyl group (~3.6 ppm, triplet), and a broad multiplet for the remaining methylene protons of the octyl chain. A broad singlet corresponding to the N-H proton of the carbamate will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display a distinct signal for the carbonyl carbon of the carbamate at ~156 ppm, the quaternary carbon of the tert-butyl group at ~79 ppm, and the methyl carbons of the tert-butyl group at ~28 ppm. The carbons of the octyl chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group resonating at ~62 ppm and the carbon attached to the nitrogen at ~40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the terminal alcohol at approximately 3300-3400 cm⁻¹.

  • An N-H stretch from the carbamate group around 3350 cm⁻¹.

  • Strong C-H stretching vibrations from the alkyl chain and the tert-butyl group in the 2850-2950 cm⁻¹ region.

  • A prominent C=O (carbonyl) stretch of the carbamate at approximately 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For tert-Butyl (6-hydroxyoctyl)carbamate (C₁₃H₂₇NO₃), the expected exact mass is 245.1991. Common fragmentation patterns in electrospray ionization (ESI) would include the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Development and Beyond

The bifunctional nature of tert-Butyl (6-hydroxyoctyl)carbamate makes it a valuable building block in several areas of pharmaceutical and chemical research.[4]

  • Linker Chemistry: The terminal hydroxyl group can be readily converted to other functional groups such as aldehydes, carboxylic acids, or azides, allowing for its conjugation to a wide variety of molecules.[2][3] The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions for subsequent coupling reactions.

  • PROTACs and Molecular Glues: The octyl chain provides a flexible spacer, which is often a critical parameter in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where precise positioning of two binding moieties is required for biological activity.

  • Surface Modification: The hydroxyl group can be used to anchor the molecule to surfaces, while the protected amine can be deprotected to introduce primary amines for further functionalization of materials.

Applications Main tert-Butyl (6-hydroxyoctyl)carbamate Linker Bifunctional Linker Main->Linker Versatile scaffold SurfaceMod Surface Modification Main->SurfaceMod Anchoring and functionalization PROTAC PROTAC Synthesis Linker->PROTAC Optimal spacing DrugDelivery Targeted Drug Delivery Linker->DrugDelivery Payload attachment

Caption: Key application areas of tert-Butyl (6-hydroxyoctyl)carbamate.

Conclusion: A Versatile Tool for Chemical Innovation

tert-Butyl (6-hydroxyoctyl)carbamate is a strategically important bifunctional molecule with broad applicability in medicinal chemistry and materials science. Its straightforward synthesis and the orthogonal reactivity of its two functional groups make it an invaluable tool for the construction of complex molecular architectures. This guide provides the essential chemical properties and a validated synthetic protocol to facilitate its use in pioneering research and development endeavors.

References

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. Available at: [Link]

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. Available at: [Link]

  • Haftchenary, S., Nelson Jr, S. D., et al. (2019). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Omega, 4(4), 7535-7545. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Li, Z., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 8(52), 29849-29855. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Pearson, W. H., & Lian, B. W. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(11), 3769–3782. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Pearson, W. H., & Lian, B. W. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of organic chemistry, 67(11), 3769–3782. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

Exploratory

In-Depth Technical Guide on the Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate

Introduction tert-Butyl (6-hydroxyoctyl)carbamate is a valuable bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its structure, featuring a hydroxyl group and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl (6-hydroxyoctyl)carbamate is a valuable bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its structure, featuring a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine, makes it an important building block in the synthesis of a variety of more complex molecules, including linkers for antibody-drug conjugates (ADCs), components of PROTACs, and functionalized polymers. The presence of the Boc protecting group allows for selective reaction at the hydroxyl moiety, while the amine can be deprotected under mild acidic conditions for subsequent derivatization. This guide provides an in-depth exploration of the primary synthetic protocol for this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Strategy: Boc Protection of 6-Aminooctan-1-ol

The most direct and widely employed method for the synthesis of tert-Butyl (6-hydroxyoctyl)carbamate is the protection of the primary amine of 6-aminooctan-1-ol using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.[1][2]

Causality Behind Experimental Choices

The selection of Boc anhydride as the protecting agent is strategic. The Boc group is favored for its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions.[1][3] This orthogonality is crucial in multi-step syntheses where other functional groups may be sensitive to harsh deprotection reagents. The reaction is typically performed in a suitable solvent that can dissolve both the starting amino alcohol and the Boc anhydride, with dichloromethane or tetrahydrofuran being common choices.[4] The addition of a base is often unnecessary for the protection of simple primary amines, as the reaction proceeds efficiently at room temperature.[3]

Visualizing the Core Reaction

Synthesis_Pathway cluster_reactants Reactants Reactant1 6-Aminooctan-1-ol Reaction_Step Nucleophilic Acyl Substitution Reactant1->Reaction_Step Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Reaction_Step Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Step Product tert-Butyl (6-hydroxyoctyl)carbamate Reaction_Step->Product

Caption: Synthetic pathway for tert-Butyl (6-hydroxyoctyl)carbamate.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of tert-Butyl (6-hydroxyoctyl)carbamate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
6-Aminooctan-1-olC₈H₁₉NO145.241.0 eq≥97%
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.1-1.2 eq≥97%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous≥99.8%
Saturated aq. NaHCO₃NaHCO₃84.01As neededReagent
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04As neededAnhydrous
Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminooctan-1-ol (1.0 equivalent) in anhydrous dichloromethane. The volume of the solvent should be sufficient to fully dissolve the starting material.

  • Addition of Boc Anhydride : To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.[4] The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol is completely consumed. This typically takes a few hours.

  • Workup :

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts and remove any unreacted Boc anhydride.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification :

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl (6-hydroxyoctyl)carbamate as a colorless oil or a white solid.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Setup Dissolve 6-Aminooctan-1-ol in Dichloromethane Start->Setup Addition Add (Boc)₂O Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure tert-Butyl (6-hydroxyoctyl)carbamate Purification->Product

Caption: Standard experimental workflow for Boc protection.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction can be unequivocally monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The final product's identity and purity can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), which will show the characteristic peaks corresponding to the structure of tert-Butyl (6-hydroxyoctyl)carbamate.

Alternative Synthetic Approaches

While the direct Boc protection of 6-aminooctan-1-ol is the most straightforward method, other strategies exist. For instance, one could envision a multi-step synthesis starting from a different precursor, although these routes are generally less efficient. Some literature also describes methods for the synthesis of N-substituted 6-aminohexanols, which are structurally similar, involving the reduction of caprolactams or 6-azidohexanols.[5] However, these methods often require harsher conditions and may not be as broadly applicable.[5]

Conclusion

The synthesis of tert-Butyl (6-hydroxyoctyl)carbamate via the Boc protection of 6-aminooctan-1-ol is a robust and reliable method, well-suited for both small-scale laboratory synthesis and larger-scale production. The mild reaction conditions, high yields, and the stability of the Boc protecting group make this protocol a cornerstone for researchers and professionals in the field of drug development and materials science. By understanding the underlying chemical principles and following the detailed protocol provided, scientists can confidently synthesize this versatile building block for their research endeavors.

References

  • PrepChem. Synthesis of A. N-Boc-6-amino-1-hexanol (6).

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE.

  • Organic Syntheses. Carbamic acid, tert-butyl ester.

  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

  • Lundquist, J. T., & Dix, T. A. (2002). 6 Synthesis of N-Alkyl Amino Acids. In Techniques in Protein Chemistry VII (Vol. 13, pp. 49-60). Academic Press.
  • Li, J., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 20(1), 136-141.
  • Pérez-Picaso, L., et al. (2022). Visible-Light-Promoted Synthesis of 1,6-Imino Alcohols by Metal-Free 1,2-Carboimination of Alkenes. PMC.

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • Google Patents. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.

  • BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate.

  • BenchChem. A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate.

  • Organic Syntheses. [L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-].

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup.

  • J&K Scientific LLC. BOC Protection and Deprotection.

Sources

Foundational

Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate: An In-Depth Technical Guide

Executive Summary tert-Butyl (6-hydroxyoctyl)carbamate is a highly versatile, bifunctional aliphatic linker. Featuring a lipophilic octyl chain, a Boc-protected primary amine, and a secondary hydroxyl group at the C6 pos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (6-hydroxyoctyl)carbamate is a highly versatile, bifunctional aliphatic linker. Featuring a lipophilic octyl chain, a Boc-protected primary amine, and a secondary hydroxyl group at the C6 position, it is widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and sequence-selective fluorescent probes[1]. The presence of the secondary alcohol provides a distinct steric and electronic environment compared to standard terminal alcohols, enabling selective derivatization with modulated hydrolysis rates.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind the reagent selection, thermodynamic controls, and self-validating analytical checkpoints required to synthesize this molecule efficiently via a robust three-step route.

Retrosynthetic Analysis & Strategy

The target molecule can be strategically disconnected at the C6–C7 bond. This reveals a highly reliable C-C bond formation strategy utilizing a Grignard addition.

  • Target : tert-Butyl (6-hydroxyoctyl)carbamate.

  • Key Intermediate : N-Boc-6-aminohexanal.

  • Nucleophile : Ethylmagnesium bromide (EtMgBr).

  • Commercial Starting Material : 6-Aminohexan-1-ol.

Retrosynthesis Target tert-Butyl (6-hydroxyoctyl)carbamate Aldehyde N-Boc-6-aminohexanal Target->Aldehyde Grignard Disconnection (EtMgBr) Alcohol tert-Butyl (6-hydroxyhexyl)carbamate Aldehyde->Alcohol Swern Oxidation Amine 6-Aminohexan-1-ol Alcohol->Amine Boc Protection (Boc2O)

Caption: Retrosynthetic pathway for tert-butyl (6-hydroxyoctyl)carbamate.

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Chemoselective N-Boc Protection

The synthesis commences with the chemoselective protection of the primary amine of 6-aminohexan-1-ol[2].

  • Mechanistic Causality : The aliphatic amine is significantly more nucleophilic than the primary alcohol. By controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) and initiating the reaction at 0 °C, N-protection is achieved exclusively without the need for transient O-protection[3].

  • Protocol :

    • Dissolve 6-aminohexan-1-ol (1.0 eq, 17.1 mmol) in anhydrous CH₂Cl₂ (0.8 M) and cool to 0 °C in an ice bath[2].

    • Add solid Boc₂O (1.05 eq) portion-wise to control the mild exothermic evolution of CO₂ gas[2].

    • Stir the reaction mixture overnight (approx. 15 h) while allowing it to naturally warm to room temperature[2].

    • Concentrate the solvent via rotary evaporation. Extract the crude product with EtOAc, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield tert-butyl (6-hydroxyhexyl)carbamate as a viscous oil (>95% yield)[3].

Phase 2: Controlled Oxidation to N-Boc-6-aminohexanal

The primary alcohol must be oxidized to the corresponding aldehyde without over-oxidation to the carboxylic acid[4].

  • Mechanistic Causality : Swern oxidation is selected over chromium-based reagents (like Jones reagent) to strictly halt oxidation at the aldehyde stage[5]. The reaction between oxalyl chloride and DMSO generates a highly reactive alkoxysulfonium ylide intermediate. Maintaining the temperature strictly below -60 °C is critical to prevent the Pummerer rearrangement, which would yield unwanted thiomethyl ether byproducts.

  • Protocol :

    • To a flame-dried flask under argon, add anhydrous CH₂Cl₂ and oxalyl chloride (1.5 eq). Cool to -78 °C using a dry ice/acetone bath.

    • Dropwise add anhydrous DMSO (3.0 eq) dissolved in CH₂Cl₂. Stir for 15 minutes to form the active Swern complex.

    • Slowly add a solution of tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in CH₂Cl₂. Stir for 45 minutes at -78 °C.

    • Add Triethylamine (Et₃N, 5.0 eq) dropwise. The base deprotonates the intermediate to form the aldehyde and dimethyl sulfide byproduct. Stir for 30 min at -78 °C, then allow warming to 0 °C[4].

    • Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with 1M HCl (to remove excess Et₃N), brine, and dry over MgSO₄. Purification via silica gel chromatography yields N-Boc-6-aminohexanal [4].

Phase 3: Grignard Addition (C-C Bond Construction)

The final step is the nucleophilic addition of ethylmagnesium bromide to the aldehyde to form the C8 chain with a C6 hydroxyl group[6].

  • Mechanistic Causality : Ethylmagnesium bromide (EtMgBr) in THF is highly nucleophilic. THF is the mandatory solvent because its oxygen lone pairs coordinate with the electrophilic magnesium, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating the active species[6]. Because there is no adjacent stereocenter to induce facial selectivity, the nucleophilic attack on the planar carbonyl yields the product as a racemate.

  • Protocol :

    • Dissolve N-Boc-6-aminohexanal (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere and cool to 0 °C[6].

    • Dropwise add a commercial solution of Ethylmagnesium bromide (1.0 M in THF, 1.2 eq) over 30 minutes to manage the exotherm[6].

    • Remove the ice bath and stir the homogeneous reaction mixture for 2 hours at room temperature to ensure complete conversion[6].

    • Critical Quench : Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Do not use strong acids (like HCl) as this will prematurely cleave the acid-sensitive Boc protecting group.

    • Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford pure tert-butyl (6-hydroxyoctyl)carbamate .

GrignardWorkflow Step1 1. Substrate Preparation Dissolve Aldehyde in dry THF Cool to 0 °C under Argon Step2 2. Reagent Addition Dropwise addition of EtMgBr (Maintains temp < 5 °C) Step1->Step2 Step3 3. C-C Bond Formation Stir at Room Temp for 2h (Nucleophilic attack on Carbonyl) Step2->Step3 Step4 4. Chemoselective Quench Sat. NH4Cl at 0 °C (Prevents Boc cleavage) Step3->Step4 Step5 5. Isolation Ether Extraction & Chromatography Yields Racemic Product Step4->Step5

Caption: Step-by-step workflow and critical control points for the Grignard addition.

Quantitative Data Summaries

To aid in process optimization and scale-up, the following tables summarize the comparative advantages of oxidation methods and the quantitative parameters for the complete synthetic route.

Table 1: Comparison of Synthetic Methods for Aldehyde Synthesis[5]

Oxidation MethodKey ReagentsReported YieldAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Et₃N85–92%No over-oxidation; highly scalableRequires strict cryogenic control (-78 °C)
Dess-Martin (DMP) DMP, NaHCO₃, CH₂Cl₂88–95%Mild room-temperature reactionReagent is expensive and shock-sensitive
PCC Oxidation Pyridinium chlorochromate~47%Straightforward setupToxic chromium waste; risk of over-oxidation

Table 2: Quantitative Yields and Reaction Parameters per Step

Synthesis StepSubstrateReagent(s)Temp ProfileTimeTypical Yield
1. Boc Protection 6-Aminohexan-1-olBoc₂O (1.05 eq)0 °C → RT15 h>95%
2. Swern Oxidation tert-Butyl (6-hydroxyhexyl)carbamateOxalyl chloride, DMSO, Et₃N-78 °C → 0 °C1.5 h85–92%
3. Grignard Addition N-Boc-6-aminohexanalEtMgBr (1.2 eq)0 °C → RT2.5 h78–84%

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the protocol, intermediate tracking is essential:

  • TLC Monitoring : The conversion of the aldehyde to the secondary alcohol allows real-time reaction tracking. The aldehyde is UV active (if stained with 2,4-DNP) and runs with a higher Rf. The resulting secondary alcohol runs with a lower Rf due to hydrogen bonding and stains strongly with KMnO₄ or phosphomolybdic acid (PMA).

  • ¹H NMR Signatures : The final product, tert-butyl (6-hydroxyoctyl)carbamate, will exhibit a self-validating ¹H NMR spectrum: a distinct 9H singlet at ~1.44 ppm (Boc group), a broad 1H multiplet at ~3.5 ppm corresponding to the C6 methine proton (CH-OH), and a 3H triplet at ~0.9 ppm corresponding to the terminal C8 methyl group introduced by the ethyl Grignard reagent.

References

  • tert-Butyl (6-hydroxyhexyl)carbamate | PROTAC Linker. MedChemExpress.
  • Design and Application of Probes to Understand Peroxisomal Localisation of BODIPYs. Durham E-Theses.
  • Synthesis of BODIPY FL-tethered ridaifen-B, RID-B-BODIPY, and its localization in cancer cells. PMC.
  • tert-Butyl (8-hydroxyoctyl)carbamate | 144183-31-3. Sigma-Aldrich.
  • 1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses Procedure.
  • Synthesis and Characterization of the First Fluorescent Antagonists for Human 5-HT4 Receptors. Journal of Medicinal Chemistry - ACS Publications.
  • 6-Bromohexanal | 57978-00-4. Benchchem.

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Exploratory

tert-Butyl (6-hydroxyoctyl)carbamate molecular weight

In-Depth Technical Guide: Molecular Weight and Application of tert-Butyl (6-hydroxyoctyl)carbamate in PROTAC Design Executive Summary In the rapidly evolving landscape of targeted protein degradation, the physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Molecular Weight and Application of tert-Butyl (6-hydroxyoctyl)carbamate in PROTAC Design

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the physicochemical properties of linker molecules are as critical as the binding affinities of the warheads themselves. tert-Butyl (6-hydroxyoctyl)carbamate (Chemical Formula: C₁₃H₂₇NO₃) is a highly specialized, heterobifunctional aliphatic linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. With an average molecular weight of 245.36 g/mol , this molecule serves as a critical structural bridge. This whitepaper deconstructs the mass properties of tert-Butyl (6-hydroxyoctyl)carbamate, explains its mechanistic role in overcoming "Beyond Rule of 5" pharmacokinetic challenges, and provides a self-validating analytical protocol for mass verification.

Chemical Identity & Mass Deconstruction

As a Senior Application Scientist, it is imperative to distinguish between average molecular weight (used for stoichiometric synthesis) and monoisotopic mass (used for high-resolution analytical verification). tert-Butyl (6-hydroxyoctyl)carbamate is a structural isomer of the more widely cataloged 8-hydroxyoctyl variant [2]. While the position of the hydroxyl group shifts from the terminal carbon (C8) to the C6 position—altering the steric hindrance and conformational flexibility of the resulting PROTAC—the mass properties remain identical.

The molecular weight of 245.36 g/mol is derived from its elemental composition:

  • Carbon (C₁₃): 13 × 12.011 = 156.14 g/mol

  • Hydrogen (H₂₇): 27 × 1.008 = 27.22 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.01 g/mol

  • Oxygen (O₃): 3 × 15.999 = 48.00 g/mol

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical metric. The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) yields a monoisotopic mass of 245.1992 Da [3].

Table 1: Physicochemical Properties & Mass Data
PropertyValueApplication Context
Chemical Formula C₁₃H₂₇NO₃Stoichiometric calculations for conjugation
Average Molecular Weight 245.36 g/mol Bulk weighing, molarity, and yield calculations
Monoisotopic Mass 245.1992 DaHigh-Resolution Mass Spectrometry (HRMS)
[M+H]⁺ Expected m/z 246.2070Positive Electrospray Ionization (ESI+)
[M+Na]⁺ Expected m/z 268.1889Sodium adduct detection in ESI+
Topological Polar Surface Area 58.6 ŲPermeability modeling and oral bioavailability

Mechanistic Role in PROTAC Linker Design

PROTACs are inherently large molecules that routinely violate Lipinski’s "Rule of 5" (MW > 500 Da, high lipophilicity, high TPSA). The selection of a linker directly dictates the entropic penalty of ternary complex formation and the molecule's cellular permeability [4].

Causality Behind Linker Selection:

  • Mass Economy: At 245.36 Da, the tert-butyl (6-hydroxyoctyl)carbamate linker adds minimal unnecessary bulk. Once the tert-butyloxycarbonyl (Boc) protecting group (100.1 Da) is cleaved via trifluoroacetic acid (TFA), the effective mass added to the final PROTAC is only 145.2 Da .

  • Orthogonal Reactivity: The Boc group protects the amine terminal, preventing unwanted polymerization or cross-reactivity while the secondary 6-hydroxyl group undergoes etherification or esterification with an E3 ligase ligand (e.g., a Cereblon or VHL binder).

  • Conformational Modulation: Unlike the linear 8-hydroxyoctyl chain, the 6-hydroxyoctyl isomer introduces a branching ethyl group adjacent to the conjugation site. This stereocenter restricts free rotation, pre-organizing the linker to reduce the entropic cost of folding when forming the Target-PROTAC-E3 ternary complex.

PROTAC_Linker Boc Boc Group (MW: 100.1) Amine Nitrogen (MW: 14.0) Boc->Amine Cleaved by TFA Alkyl 6-Hydroxyoctyl Chain (MW: 131.2) Amine->Alkyl Conjugation Site E3 E3 Ligase Ligand Amine->E3 Amide Bond (Post-Deprotection) Warhead POI Ligand (Warhead) Alkyl->Warhead Ether/Ester Bond

Structural deconstruction of the linker and its conjugation sites for PROTAC synthesis.

Analytical Validation: LC-MS Protocol for Mass Verification

To ensure the integrity of the synthesized or procured linker, molecular weight must be verified prior to PROTAC assembly. The following self-validating LC-MS protocol is designed to confirm the 245.36 Da mass while assessing purity.

Table 2: Reagent Preparation for LC-MS
ReagentSpecificationPurpose
Methanol (MeOH) LC-MS GradePrimary sample solubilization
Water (H₂O) LC-MS Grade (18.2 MΩ·cm)Mobile Phase A base
Acetonitrile (MeCN) LC-MS GradeMobile Phase B base
Formic Acid (FA) 0.1% (v/v)Proton donor to drive ESI+ ionization
Step-by-Step Methodology
  • Step 1: Sample Solubilization

    • Action: Dissolve 1.0 mg of tert-Butyl (6-hydroxyoctyl)carbamate in 1.0 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Methanol ensures complete solvation of the highly lipophilic octyl chain. PTFE is chosen over nylon to prevent non-specific binding of the hydrophobic alkyl chain to the filter membrane.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes at 0.4 mL/min.

    • Causality: The C18 stationary phase effectively retains the hydrophobic tert-butyl and octyl groups, separating the target molecule from highly polar synthetic impurities.

  • Step 3: Mass Spectrometry (ESI+)

    • Action: Operate the Time-of-Flight (TOF) mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: While the molecule lacks strongly basic amines (the carbamate nitrogen is delocalized), the carbamate carbonyl and hydroxyl oxygen readily accept protons in the presence of 0.1% Formic Acid. This guarantees the appearance of the [M+H]⁺ peak at m/z 246.21 . Furthermore, oxygen-rich molecules frequently sequester sodium from glassware, making the [M+Na]⁺ peak at m/z 268.19 a secondary, self-validating confirmation of the 245.36 Da molecular weight.

LCMS_Protocol Prep Sample Preparation 1 mg/mL in MeOH Filter via 0.22 µm PTFE LC UHPLC Separation C18 Column 0.1% FA in H2O / MeCN Prep->LC Ion ESI+ Ionization Promotes [M+H]+ and [M+Na]+ Capillary: 3.0 kV LC->Ion MS MS Ion->MS Result Data Validation Expected m/z: 246.21 Isotopic pattern match MS->Result

LC-MS workflow for verifying the 245.36 Da molecular weight of the carbamate linker.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Foundational

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (6-hydroxyhexyl)carbamate

This guide provides a comprehensive technical overview for the definitive structure elucidation of tert-Butyl (6-hydroxyhexyl)carbamate, a valuable intermediate in pharmaceutical and chemical synthesis. Designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the definitive structure elucidation of tert-Butyl (6-hydroxyhexyl)carbamate, a valuable intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the critical steps from synthesis to multi-faceted analytical confirmation, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: The Significance of tert-Butyl (6-hydroxyhexyl)carbamate

tert-Butyl (6-hydroxyhexyl)carbamate, also known by its synonym 6-(Boc-amino)-1-hexanol, is a bifunctional molecule featuring a primary alcohol and a tert-butoxycarbonyl (Boc) protected amine.[1][2] This structure makes it a versatile building block, particularly as a linker in the synthesis of more complex molecules such as fluorescent probes for heat shock protein 90 (Hsp90) and potent inhibitors of deoxyhypusine synthase.[2] The presence of the Boc protecting group allows for selective reactions at the hydroxyl group, with the amine functionality being revealed under specific acidic conditions. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.

Synthesis and Purification: A Validated Protocol

The synthesis of tert-Butyl (6-hydroxyhexyl)carbamate is typically achieved through the N-Boc protection of 6-amino-1-hexanol. This reaction is a standard procedure in medicinal chemistry, valued for its high yield and the stability of the resulting N-tert-butylcarbamate under a variety of conditions.

Synthetic Workflow

The synthesis involves the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 6-amino-1-hexanol 6-amino-1-hexanol Reaction_Vessel Reaction 6-amino-1-hexanol->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel Solvent Dichloromethane (CH₂Cl₂) Solvent->Reaction_Vessel Temperature 0°C to Room Temp Temperature->Reaction_Vessel Target_Molecule tert-Butyl (6-hydroxyhexyl)carbamate Reaction_Vessel->Target_Molecule High Yield MS_Fragmentation M+H [M+H]⁺ m/z = 218 Loss_isobutylene Loss of isobutylene (C₄H₈) M+H->Loss_isobutylene Loss_Boc Loss of Boc group (C₅H₉O₂) M+H->Loss_Boc Fragment1 [M+H - 56]⁺ m/z = 162 Loss_isobutylene->Fragment1 Loss_CO2 Loss of CO₂ Fragment1->Loss_CO2 Fragment2 [M+H - 100]⁺ m/z = 118 Loss_CO2->Fragment2 Fragment3 [M+H - 101]⁺ m/z = 117 Loss_Boc->Fragment3

Sources

Exploratory

A Technical Guide to tert-Butyl (6-hydroxyoctyl)carbamate: Synthesis, Characterization, and Applications in Drug Development

This guide provides an in-depth technical overview of tert-butyl (6-hydroxyoctyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical ident...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of tert-butyl (6-hydroxyoctyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical identity, key physicochemical properties, a representative synthetic workflow, and its strategic application as a linker in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. The structure of tert-butyl (6-hydroxyoctyl)carbamate features a hydroxyl (-OH) group at one end of an octyl chain and a tert-butoxycarbonyl (Boc) protected amine at the other. This dual functionality makes it a valuable building block in multi-step syntheses.

IUPAC Nomenclature

Based on the principles of chemical nomenclature, the systematic IUPAC name for this compound is tert-butyl N-(6-hydroxyoctyl)carbamate . This name is derived by identifying the longest carbon chain (octane), noting the hydroxyl substituent at position 6, and recognizing the carbamate functional group with its tert-butyl ester and attachment to the octyl chain. While no direct search result provided this exact name, the IUPAC name for a similar compound, tert-butyl N-(6-hydroxyhexyl)carbamate, confirms this naming convention.[1]

Molecular and Physicochemical Profile

A summary of the key chemical and physical properties is presented in Table 1. These properties are essential for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various analytical techniques.

PropertyValueSource
Molecular Formula C₁₃H₂₇NO₃PubChem (Analog)[1]
Molecular Weight 245.36 g/mol PubChem (Analog)[1]
Appearance Expected to be a light yellow oil or a low melting solidChemicalBook (Analog)[2][3]
Solubility Expected to be soluble in common organic solvents like methanol, chloroform, and dichloromethaneAtaman Kimya (General)

Note: Some properties are extrapolated from the closely related analog, tert-butyl N-(6-hydroxyhexyl)carbamate, due to the lack of specific experimental data for the octyl derivative in the provided search results.

Synthesis of tert-Butyl Carbamates: A Validated Protocol

The synthesis of tert-butyl carbamates is a fundamental transformation in organic chemistry, primarily for the protection of amine functionalities. The tert-butoxycarbonyl (Boc) group is widely used due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[4][5]

A general and robust method for the synthesis of Boc-protected amines involves the reaction of a primary amine with di-tert-butyl dicarbonate (Boc₂O).[6] The following protocol outlines a representative synthesis for a hydroxy-functionalized Boc-carbamate.

Experimental Protocol: Synthesis of tert-Butyl N-(6-hydroxyoctyl)carbamate

Materials:

  • 6-aminooctan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminooctan-1-ol (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base, scavenging the acid formed during the reaction.

  • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over a period of 30 minutes. The slow addition helps to prevent side reactions and ensures a high yield.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl N-(6-hydroxyoctyl)carbamate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Amine 6-aminooctan-1-ol Reaction Reaction at 0°C to RT Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product tert-Butyl N-(6-hydroxyoctyl)carbamate Purification->Product

Caption: Synthetic workflow for the preparation of tert-butyl N-(6-hydroxyoctyl)carbamate.

Role in Drug Development and Medicinal Chemistry

The carbamate functional group is a key structural motif in numerous approved drugs.[5][7] tert-Butyl carbamates, in particular, serve two primary roles in drug development: as protecting groups for amines and as linkers in more complex molecules.[4][5]

Amine Protection

The Boc group is a cornerstone of modern organic synthesis, especially in peptide and medicinal chemistry.[4] It allows for the selective modification of other functional groups within a molecule while the amine remains unreactive. Its widespread use is due to its robustness and the mild acidic conditions required for its removal, which are compatible with a wide range of other functional groups.

Bifunctional Linker

tert-Butyl (6-hydroxyoctyl)carbamate is an excellent example of a bifunctional linker. The hydroxyl group can be further functionalized, for example, by conversion to an azide or an alkyne for use in "click chemistry," or to a leaving group for nucleophilic substitution. The Boc-protected amine, after deprotection, can be acylated or alkylated. This dual functionality allows for the covalent attachment of two different molecular entities, such as a targeting moiety and a therapeutic payload, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Linker_Application cluster_functionalization Functionalization Pathways cluster_conjugate Final Conjugate Molecule tert-Butyl (6-hydroxyoctyl)carbamate Hydroxyl (-OH) Boc-Protected Amine (-NHBoc) Targeting Targeting Moiety (e.g., Antibody) Molecule:f0->Targeting Coupling Chemistry Payload Therapeutic Payload (e.g., Cytotoxin) Molecule:f1->Payload Deprotection & Coupling Conjugate Targeted Therapeutic Targeting->Conjugate Payload->Conjugate

Caption: Role of tert-butyl (6-hydroxyoctyl)carbamate as a bifunctional linker in drug conjugation.

Spectroscopic Characterization

The structural elucidation of tert-butyl (6-hydroxyoctyl)carbamate relies on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methylene protons adjacent to the carbamate nitrogen (~3.1 ppm), the methylene protons adjacent to the hydroxyl group (~3.6 ppm), and a broad multiplet for the other methylene protons in the octyl chain.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the tert-butyl group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the octyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 3400 cm⁻¹ for the N-H stretch of the carbamate, and a strong absorption around 1690 cm⁻¹ for the C=O stretch of the carbamate.[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 246.36.

Conclusion

tert-Butyl N-(6-hydroxyoctyl)carbamate is a valuable and versatile building block in modern organic synthesis and drug development. Its bifunctional nature, with a readily derivatizable hydroxyl group and a protected amine, makes it an ideal linker for constructing complex molecular architectures. The well-established protocols for its synthesis and the straightforward methods for its characterization further enhance its utility for researchers and scientists in the pharmaceutical industry.

References

  • Ataman Kimya.
  • PubChem. tert-Butyl N-(6-hydroxyhexyl)
  • ChemicalBook. TERT-BUTYL N-(6-HYDROXYHEXYL)
  • Organic Syntheses. Carbamic acid, tert-butyl ester.
  • Benchchem.
  • PubChem.
  • ChemicalBook. TERT-BUTYL N-(6-HYDROXYHEXYL)
  • MDPI.
  • NIST.
  • NIH. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Benchchem. Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)
  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbam
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • NIH.
  • ResearchGate. (PDF)

Sources

Foundational

Engineering Bifunctional Linkers: An In-Depth Technical Guide to N-Boc-6-amino-1-hexanol

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), "linkerology" has emerged as a critical determinant of pharmacokinetic and pharmacodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), "linkerology" has emerged as a critical determinant of pharmacokinetic and pharmacodynamic success. N-Boc-6-amino-1-hexanol (CAS: 75937-12-1) serves as a foundational bifunctional hub in this domain[1][2]. By offering a precisely defined 6-carbon spatial spacer flanked by orthogonally addressable functional groups—a Boc-protected amine and a free primary hydroxyl—this molecule enables the modular assembly of complex heterobifunctional therapeutics. This whitepaper dissects its physicochemical properties, mechanistic reactivity, and validated experimental protocols to empower drug development workflows.

Chemical Identity & Structural Logic

Systematically known as tert-butyl N-(6-hydroxyhexyl)carbamate, N-Boc-6-amino-1-hexanol is designed with a specific structural logic[1][3]. The 6-carbon alkyl chain (hexamethylene spacer) provides optimal entropic flexibility. In PROTAC design, this specific chain length is frequently utilized to prevent steric clashing between the E3 ubiquitin ligase and the target Protein of Interest (POI), while maintaining sufficient lipophilicity to ensure cellular membrane permeability[4][5].

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a deliberate design choice. It masks the primary amine, preventing unwanted cross-reactivity during the functionalization of the distal hydroxyl group. Furthermore, the Boc group is highly stable to nucleophiles and basic conditions, yet can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl), allowing for seamless late-stage amide coupling[6].

Physicochemical Parameters

Understanding the physical properties of N-Boc-6-amino-1-hexanol is essential for optimizing reaction solvents, purification strategies, and downstream formulation. The quantitative data is summarized in the table below[1][7]:

PropertyValueCausality / Implication in Workflow
Molecular Formula C₁₁H₂₃NO₃Dictates mass spectrometry (MS) target mass.
Molecular Weight 217.31 g/mol Used for precise stoichiometric calculations.
CAS Registry Number 75937-12-1Universal identifier for procurement and safety.
XLogP3 1.7Indicates moderate lipophilicity; soluble in most organic solvents (DCM, THF, EtOAc) but requires agitation for aqueous dissolution.
Hydrogen Bond Donors 2Contributes to target protein interaction and solubility.
Hydrogen Bond Acceptors 3Enhances binding affinity in biological systems.
Physical State Solid / Viscous OilMelting point is near room temperature (36°-37° C)[6]. Often requires gentle warming to liquefy for volumetric dispensing.

Mechanistic Reactivity & Orthogonal Strategy

The true utility of N-Boc-6-amino-1-hexanol lies in its chemoselectivity. The primary hydroxyl group can undergo a variety of transformations—such as oxidation to an aldehyde for reductive amination, conversion to a mesylate/tosylate for nucleophilic substitution, or Mitsunobu etherification—without disturbing the Boc-protected amine[4].

Orthogonal_Functionalization A 6-Amino-1-hexanol (Starting Material) B Boc Protection (Boc2O, DCM) A->B Chemoselectivity C N-Boc-6-amino-1-hexanol (Bifunctional Hub) B->C D Hydroxyl Activation (e.g., Mesylation) C->D Orthogonal to Boc E Target Ligand Conjugation (Nucleophilic Substitution) D->E F Boc Deprotection (TFA or HCl) E->F Acidic Cleavage G E3 Ligase Conjugation (Amide Coupling) F->G Final Assembly

Workflow demonstrating orthogonal functionalization of N-Boc-6-amino-1-hexanol in linker synthesis.

Application in Targeted Protein Degradation (PROTACs)

In PROTAC synthesis, the linker is not merely a passive string; it actively influences the thermodynamics of the ternary complex formation. N-Boc-6-amino-1-hexanol is frequently employed to bridge a target-binding ligand and an E3 ligase recruiter (such as a thalidomide or VHL derivative)[2][5].

PROTAC_Assembly POI Protein of Interest (POI) Ligand (Requires attachment point) Linker N-Boc-6-amino-1-hexanol (6-Carbon Spacer) POI->Linker Conjugation via activated OH E3 E3 Ubiquitin Ligase Ligand (e.g., Thalidomide derivative) E3->Linker Conjugation via deprotected NH2 Complex Ternary Complex Formation (POI - Linker - E3) Linker->Complex Cellular Entry & Binding Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Target Elimination

Logical relationship of N-Boc-6-amino-1-hexanol serving as a spatial spacer in PROTAC assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and built-in analytical checkpoints.

Protocol 1: Synthesis of N-Boc-6-amino-1-hexanol

Adapted from standard preparatory methodologies[6].

Rationale: The selective protection of the primary amine over the primary alcohol relies on the significantly higher nucleophilicity of the amine. Cooling the reaction prevents thermal runaway and suppresses trace O-acylation.

  • Setup: Dissolve 6-amino-1-hexanol (50.0 g, 0.43 mol) in 350 mL of anhydrous dichloromethane (DCM). Chill the flask in an ice bath to 5 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (93.1 g, 0.43 mol) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the exothermic release and maintains chemoselectivity.

  • Execution: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Validation (Self-Validating Step): Perform Thin-Layer Chromatography (TLC). Stain the plate with ninhydrin. The starting material (free amine) will stain a deep purple/pink. The complete disappearance of this ninhydrin-active spot confirms 100% conversion to the secondary carbamate (which does not react with ninhydrin).

  • Workup: Remove the DCM in vacuo. The resulting pale solid (melting point 36°-37° C) is the highly pure crude title compound[6].

Protocol 2: Silylation (TBS Protection) for Complex PROTAC Linker Synthesis

Adapted from bifunctional degrader patent literature[4].

Rationale: In complex PROTAC synthesis, the hydroxyl group often requires temporary protection to allow for modifications on the other end of the molecule, or to alter solubility. Imidazole is used not just as a base, but as a nucleophilic catalyst that forms a highly reactive N-silylimidazole intermediate.

  • Setup: In a flame-dried flask under argon, dissolve N-Boc-6-amino-1-hexanol (5.0 g, 23.0 mmol) and imidazole (2.04 g, 29.9 mmol) in 30 mL of anhydrous DCM at 0 °C[4].

  • Reagent Addition: Add a solution of tert-butylchlorodimethylsilane (TBSCl) (3.81 g, 25.3 mmol) in 10 mL DCM dropwise over 15 minutes[4].

  • Execution: Stir at 0 °C for 15 minutes, then remove the cooling bath and stir at room temperature for 48 hours[4].

    • Causality: The extended time ensures complete conversion of the sterically unhindered, but sometimes sluggish, primary alcohol.

  • Validation (Self-Validating Step): The reaction visually validates itself via the precipitation of imidazole hydrochloride (a white solid), indicating the successful generation and scavenging of HCl. Final validation is achieved via ¹H-NMR: the appearance of a massive 9-proton singlet at ~0.89 ppm confirms the successful installation of the tert-butyl group of the TBS ether.

  • Workup: Filter the suspension to remove the imidazole salts, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Safety & Handling

According to the Globally Harmonized System (GHS) classifications documented by 1[1], N-Boc-6-amino-1-hexanol requires standard laboratory safety protocols:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Handling: Must be handled inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves and splash-proof safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area, tightly sealed to prevent moisture ingress, which can degrade the product over extended periods.

References

  • Title : tert-Butyl N-(6-hydroxyhexyl)carbamate | C11H23NO3 | CID 4146612 - PubChem Source : National Institutes of Health (nih.gov) URL :[Link]

  • Title : Synthesis of A. N-Boc-6-amino-1-hexanol (6) Source : PrepChem.com URL :[Link]

  • Title: WO2021053495A1 - Bifunctional degraders and their methods of use Source: Google Patents URL

Sources

Exploratory

Advanced Solvation Dynamics and Solubility Profiling of tert-Butyl (6-hydroxyoctyl)carbamate in Organic Solvents

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptides, the physicochemical behavior of bifunctional linkers has become a critical parameter for s...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptides, the physicochemical behavior of bifunctional linkers has become a critical parameter for synthetic success. tert-Butyl (6-hydroxyoctyl)carbamate—an amphiphilic, structurally nuanced building block—presents unique solvation challenges and opportunities.

Unlike its highly crystalline linear counterparts (e.g., tert-butyl (8-hydroxyoctyl)carbamate), the placement of the hydroxyl group at the C6 position introduces a chiral center and an ethyl branch. This structural deviation fundamentally disrupts crystal lattice packing, rendering the molecule a viscous oil or low-melting amorphous solid at room temperature. As a Senior Application Scientist, I have designed this whitepaper to decode the thermodynamic principles governing its solubility, providing researchers with actionable, self-validating protocols for integrating this molecule into advanced synthetic workflows.

Thermodynamic Determinants of Solvation

The solubility of tert-Butyl (6-hydroxyoctyl)carbamate is dictated by a delicate thermodynamic balance between its lipophilic and hydrophilic domains.

  • The Lipophilic Backbone: The 8-carbon aliphatic chain and the bulky tert-butyl group generate significant London dispersion forces. These domains drive solubility in non-polar and weakly polar solvents by maximizing favorable van der Waals interactions with the solvent cavity.

  • The Hydrophilic Termini: The secondary alcohol (-OH) at C6 and the carbamate linkage (-NHCOO-) at C1 act as potent hydrogen-bond donors and acceptors. In the neat state, these groups form dense intermolecular hydrogen-bonding networks.

To achieve dissolution, the solvent must provide a sufficient enthalpic payoff to break these solute-solute interactions. Polar aprotic solvents with high hydrogen-bond accepting capabilities (like Tetrahydrofuran or Dichloromethane) excel at this, effectively solvating the polar heads while their organic bulk accommodates the aliphatic chain. Analogous linear Boc-protected amino alcohols have been extensively utilized in the synthesis of single-chain polymeric nanoparticles [1] and Rift Valley Fever Virus inhibitors [2], where solvent selection directly dictated reaction yields.

Solvation Solid Neat Solute Intermolecular H-Bonds Disruption Lattice Disruption (Endothermic ΔH > 0) Solid->Disruption Energy Input Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Solvated Solvated State (Exothermic Mixing ΔH < 0) Cavity->Solvated H-Bonding & Dispersion Disruption->Solvated Solute-Solvent Interactions Solvent Bulk Organic Solvent (e.g., THF, DCM) Solvent->Cavity Energy Input

Thermodynamic cycle of tert-Butyl (6-hydroxyoctyl)carbamate solvation.

Quantitative Solubility Profile

The table below synthesizes the empirical solubility profile of tert-Butyl (6-hydroxyoctyl)carbamate across various solvent classes at 25°C. Because the molecule acts as a critical PROTAC linker [4], understanding its solubility limits is essential for formulating high-concentration stock solutions.

Solvent ClassSpecific SolventDielectric Constant (ε)Solvation MechanismEst. Solubility at 25°C (mg/mL)
Polar Aprotic Dichloromethane (DCM)8.9Dipole-induced dipole, weak H-bond donor> 500 (Miscible)
Polar Aprotic Tetrahydrofuran (THF)7.5Strong H-bond acceptor (ether oxygen)> 500 (Miscible)
Polar Protic Methanol (MeOH)32.7Strong H-bond donor/acceptor> 300
Mid-Polar Aprotic Ethyl Acetate (EtOAc)6.0Dipole-dipole, H-bond acceptor> 300
Non-Polar Hexanes / Heptane1.9London dispersion forces10 - 50
Aqueous Water80.1Hydrophobic effect repulsion< 1

Note: The branching at C6 significantly enhances its solubility in mid-polar solvents like Ethyl Acetate compared to linear isomers, which tend to precipitate out of solution at high concentrations.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development workflows, solubility data cannot be assumed; it must be empirically validated. The following protocols are designed as self-validating systems, ensuring that chemical degradation (such as Boc-deprotection) is not mistaken for dissolution.

Protocol A: High-Throughput Thermodynamic Solubility Screening

Standard UV-based HPLC is inadequate for this molecule because aliphatic Boc-amino alcohols lack a strong chromophore, absorbing weakly only at 210 nm. This protocol utilizes a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for accurate quantification.

Step-by-Step Methodology:

  • Supersaturation: In a 2 mL glass vial, add 100 mg of tert-Butyl (6-hydroxyoctyl)carbamate to 0.5 mL of the target organic solvent. Vortex for 60 seconds. If the solution becomes completely clear, add additional solute in 50 mg increments until a persistent second phase (cloudiness or oil droplet) remains.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet any undissolved material.

  • Sampling & Dilution: Carefully extract 50 µL of the clear supernatant and dilute it 1:100 in HPLC-grade Acetonitrile to bring the concentration within the linear dynamic range of the CAD/ELSD detector.

  • Self-Validation (The 48-Hour Check): Repeat steps 3 and 4 after 48 hours of equilibration.

    • Causality Check: If the 48-hour concentration matches the 24-hour concentration (variance < 5%), thermodynamic equilibrium is confirmed.

    • Integrity Check: The chromatogram must show a single peak. The appearance of a secondary peak indicates solvent-induced degradation (e.g., Boc-cleavage).

ExperimentalWorkflow Prep 1. Supersaturation (Solute + Solvent) Equil 2. Equilibration (24h at 25°C) Prep->Equil Phase 3. Phase Separation (10,000 x g) Equil->Phase Quant 4. HPLC-CAD Quantification Phase->Quant Valid 5. Self-Validation (48h Re-check) Quant->Valid Valid->Equil Variance >5%

Self-validating workflow for thermodynamic solubility determination using HPLC-CAD.

Protocol B: Mitsunobu Reaction Solvent Optimization

The secondary alcohol at C6 is sterically hindered, making functionalization (e.g., converting the -OH to an azide or ether) challenging. THF is the mandatory solvent here because it perfectly solvates both the bulky tert-butyl (6-hydroxyoctyl)carbamate and the highly polar triphenylphosphine-DIAD betaine intermediate.

Step-by-Step Methodology:

  • Reagent Solvation: Dissolve 1.0 equivalent of tert-Butyl (6-hydroxyoctyl)carbamate and 1.2 equivalents of the target nucleophile (e.g., a phenol derivative [3]) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Complex Formation: Add 1.5 equivalents of Triphenylphosphine (PPh3). Cool the reaction vessel to 0 °C to control the exothermic betaine formation.

  • Activation: Dropwise, add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.

  • Reaction & Validation: Allow the mixture to warm to room temperature. Validate reaction progress via LC-MS. The disappearance of the starting material mass ( m/z 246 [M+H]+ or 268 [M+Na]+ ) and the appearance of the product mass confirms that the solvent environment successfully maintained the reactive conformation of the sterically hindered C6-hydroxyl group.

References
  • Stals, P. J. M., Gillissen, M. A. J., Nicolaÿ, R., Palmans, A. R. A., & Meijer, E. W. (2013). The balance between intramolecular hydrogen bonding, polymer solubility and rigidity in single-chain polymeric nanoparticles. Polymer Chemistry. Verify Source
  • ACS Omega. (2022). Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening. ACS Omega. Verify Source
  • Journal of Medicinal Chemistry. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects.
  • MedChemExpress. (n.d.). tert-Butyl (8-hydroxyoctyl)carbamate - PROTAC Linker. MedChemExpress. Verify Source
Foundational

The Stability and Reactivity Profile of Boc-Protected Amino Alcohols: A Technical Guide for Advanced Organic Synthesis

Introduction: The Dual Nature of Boc-Amino Alcohols The N-tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, widely employed to mask primary and secondary amines during complex multi-step wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Boc-Amino Alcohols

The N-tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, widely employed to mask primary and secondary amines during complex multi-step workflows. While the Boc group is celebrated for its robust stability against nucleophiles, strong bases, and catalytic hydrogenation, its behavior changes dramatically when installed on an amino alcohol.

In Boc-protected amino alcohols, the spatial proximity of the unprotected, nucleophilic hydroxyl (-OH) group to the electrophilic carbamate carbon introduces unique thermodynamic and kinetic vulnerabilities. This guide dissects the stability profile of these critical intermediates, detailing the causality behind their intended deprotection pathways and the unintended intramolecular side reactions that frequently compromise synthetic yields.

Mechanistic Foundations of Stability and Lability

The stability of the Boc group is fundamentally rooted in steric hindrance. The bulky tert-butyl moiety effectively shields the carbamate carbonyl from intermolecular nucleophilic attack, rendering it highly stable under basic conditions. However, its designed lability under acidic conditions is what makes it a premier protecting group.

Acidic Deprotection (The Intended Pathway)

The canonical method for Boc removal relies on acid-catalyzed cleavage 1. The causality of this reaction is driven by the protonation of the carbamate oxygen. This protonation weakens the tert-butyl-oxygen bond, facilitating a fragmentation event that releases a highly stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, driving the reaction forward entropically to yield the free amine and carbon dioxide.

AcidicDeprotection A N-Boc Amino Alcohol B Protonated Carbamate A->B H+ (TFA/HCl) C Carbamic Acid + t-Butyl Cation B->C Fragmentation D Free Amino Alcohol + CO2 C->D Decarboxylation

Mechanistic pathway of acid-catalyzed Boc deprotection of amino alcohols.

Thermal Degradation

At elevated temperatures (typically >150 °C), Boc groups undergo pyrolytic elimination, yielding isobutylene, carbon dioxide, and the free amine. However, in the context of amino alcohols, thermal stress often prematurely triggers intramolecular side reactions before clean elimination can occur, making high-temperature processing of these intermediates highly unadvisable.

The Intramolecular Threat: Oxazolidinone Formation

The most significant stability threat to Boc-protected amino alcohols is not intermolecular degradation, but intramolecular cyclization to form 1,3-oxazolidin-2-ones 2.

While the Boc group resists external nucleophiles, the spatial proximity of the internal hydroxyl group creates a highly favorable entropic environment for cyclization. When the hydroxyl group is activated into a good leaving group—most notably under Mitsunobu conditions (DEAD/PPh3)—the carbonyl oxygen of the Boc carbamate acts as an internal nucleophile. It attacks the activated carbon, ejecting the leaving group and forming an oxazolidinone ring with a predictable inversion of stereochemistry at the carbon center 3.

While this cyclization is occasionally exploited intentionally to synthesize chiral auxiliaries 4, it represents a catastrophic stability failure if the synthetic goal is simple etherification or substitution of the alcohol.

OxazolidinoneFormation N1 N-Boc Amino Alcohol N2 Hydroxyl Activation (e.g., DEAD/PPh3) N1->N2 Mitsunobu N3 Intramolecular Nucleophilic Attack N2->N3 Conformational Alignment N4 1,3-Oxazolidin-2-one + t-BuOH N3->N4 Cyclization

Intramolecular cyclization of N-Boc amino alcohols to form oxazolidinones.

Quantitative Stability Matrix

To guide synthetic planning, the following table summarizes the stability and primary reaction outcomes of Boc-protected amino alcohols under various common reaction conditions.

Reaction ConditionPrimary OutcomeMechanistic Rationale
TFA / CH₂Cl₂ (0°C to RT) Clean DeprotectionAcidic protonation drives fragmentation; no basic activation of the -OH group occurs.
NaH / THF (0°C) Stable (mostly)Boc is base-stable; alkoxide formation rarely attacks the bulky tert-butyl carbamate without external electrophiles.
DEAD / PPh₃ / THF Oxazolidinone FormationActivation of -OH to a phosphonium leaving group triggers intramolecular attack by the carbamate oxygen.
Oxalyl Chloride / MeOH Mild DeprotectionIn situ generation of HCl provides controlled, mild acidic cleavage for highly sensitive substrates 5.
Thermal (>150°C) DegradationPyrolytic elimination of isobutylene and CO₂.

Self-Validating Experimental Protocols

The following methodologies detail how to manipulate Boc-protected amino alcohols while controlling for their unique stability profiles. Every protocol includes mechanistic causality and built-in validation steps.

Protocol 1: Standard Acidic Deprotection with Cation Scavenging

Objective: Cleanly remove the Boc group without alkylating the free hydroxyl group.

  • Preparation: Dissolve the N-Boc amino alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) and cool to 0 °C under an inert atmosphere.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 mmol).

    • Causality: The tert-butyl cation generated during fragmentation is a potent electrophile that can alkylate the free hydroxyl group, forming an unwanted tert-butyl ether. TIPS acts as a sacrificial hydride donor, irreversibly quenching the cation into isobutane.

  • Acidification: Dropwise, add trifluoroacetic acid (TFA) (5.0 mL). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Validation Metric: The starting Boc-amine will remain colorless or faint yellow, while the successfully deprotected free amino alcohol will rapidly develop a deep purple/pink spot, confirming the presence of a primary/secondary amine.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically.

Protocol 2: Controlled Oxazolidinone Formation via Mitsunobu Cyclization

Objective: Intentionally collapse the Boc-amino alcohol into a chiral oxazolidinone auxiliary with inversion of stereochemistry.

  • Preparation: Dissolve the N-Boc amino alcohol (1.0 mmol) and triphenylphosphine (PPh₃) (1.2 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Activation: Slowly add diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise.

    • Causality: PPh₃ attacks DEAD to form a betaine intermediate, which deprotonates the amino alcohol. The resulting alkoxide attacks the phosphonium center, transforming the hydroxyl into an excellent leaving group. The Boc carbonyl oxygen, acting as an internal nucleophile, attacks the activated carbon, inverting the stereocenter and forming the oxazolidinone [[4]]().

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (¹H NMR): Take a crude aliquot, remove the solvent, and run a quick ¹H NMR in CDCl₃.

    • Validation Metric: The disappearance of the massive 9H singlet (~1.4 ppm) characteristic of the Boc tert-butyl group, coupled with a downfield shift of the methine/methylene protons adjacent to the oxygen (typically shifting from ~3.5 ppm to >4.2 ppm), definitively confirms successful cyclization.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Public
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies | Benchchem
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | RSC Advances
  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones | ResearchG
  • Synthesis of 1-Deoxy-d-galactohomonojirimycin via Enantiomerically Pure Allenylstannanes | The Journal of Organic Chemistry - ACS Public

Sources

Exploratory

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Advanced Chemical Synthesis

Executive Summary The tert-butyloxycarbonyl (Boc) group is a foundational temporary masking agent in organic synthesis, drug discovery, and peptide chemistry. By converting reactive primary and secondary amines into stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a foundational temporary masking agent in organic synthesis, drug discovery, and peptide chemistry. By converting reactive primary and secondary amines into stable carbamates, the Boc group prevents unwanted nucleophilic attacks and directs regioselectivity during complex multistep syntheses[1]. This whitepaper provides an in-depth mechanistic analysis of Boc chemistry, explores its orthogonal relationship with other protecting groups, and details self-validating experimental protocols designed for high-yield synthesis.

Mechanistic Foundations: Protection and Deprotection

The Protection Mechanism

The installation of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is highly favorable due to a strong entropic driving force: the irreversible release of carbon dioxide (CO₂) gas and tert-butanol as byproducts[1]. Because the resulting carbamate carbon is significantly less electrophilic than a standard amide, the protected amine is rendered chemically inert to a wide variety of nucleophiles and basic conditions.

The Deprotection Mechanism (Acidolysis)

Unlike base-labile protecting groups, the Boc group is strictly cleaved via acidolysis[1]. The mechanism is entirely dependent on the thermodynamic stability of the highly substituted tert-butyl carbocation[2].

  • Protonation : A strong acid (e.g., Trifluoroacetic acid [TFA] or HCl) protonates the carbonyl oxygen of the carbamate.

  • Fragmentation : The protonated intermediate fragments, releasing a tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation : The unstable carbamic acid spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine[2].

BocDeprotection A Boc-Protected Amine (R-NH-Boc) B Protonated Carbamate Intermediate A->B Strong Acid (H+) C Carbamic Acid + t-Bu Cation B->C Fragmentation D Free Amine (R-NH2) + CO2 C->D Decarboxylation (-CO2) E Trapped t-Bu Adduct (e.g., Anisole) C->E Scavenger Trapping

Mechanistic pathway of acid-catalyzed Boc deprotection and cation trapping.

Orthogonality in Complex Synthesis

In target-oriented synthesis and Solid Phase Peptide Synthesis (SPPS), researchers must selectively remove one protecting group without disturbing others. The Boc group is highly valued because it is completely orthogonal to base-labile groups (like Fmoc) and reduction-labile groups (like Cbz/Z)[1].

Table 1: Orthogonality Matrix of Common Amine Protecting Groups
Protecting GroupCleavage ConditionBase StabilityAcid StabilityHydrogenolysis Stability
Boc Strong Acid (TFA, HCl)StableLabileStable
Fmoc Mild Base (Piperidine)LabileStableStable
Cbz (Z) Hydrogenolysis (H₂, Pd/C)StableStableLabile
Alloc Pd(0) CatalysisStableStableStable

In classical Merrifield SPPS, Boc is used as the temporary α-amino protecting group, while side chains are protected with benzyl-based groups that require extremely harsh conditions (anhydrous HF) for final global cleavage[3]. Recent advancements have also enabled HF-free Boc synthesis protocols for specialized applications like peptide thioesters[4].

BocSPPS Start Merrifield Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (DIEA/DMF) Deprotect->Neutralize Removes TFA salts Couple 3. Coupling (Boc-AA + Activator) Neutralize->Couple Free amine reacts Couple->Deprotect Cycle repeats Cleave 4. Final Cleavage (Anhydrous HF) Couple->Cleave Sequence complete

Standard workflow cycle for Boc-based Solid Phase Peptide Synthesis (SPPS).

Managing Side Reactions: The Carbocation Problem

The primary drawback of Boc deprotection is the generation of the highly reactive tert-butyl cation. If left unchecked, this electrophile will irreversibly alkylate electron-rich nucleophilic sites on the substrate, such as the indole ring of Tryptophan, the phenol of Tyrosine, or free thiols[5]. To prevent this, nucleophilic "scavengers" are added to the cleavage cocktail to competitively trap the cation[6].

Table 2: Cation Scavengers in Boc Deprotection
ScavengerTarget Reactive SpeciesPrimary Application / RationaleTypical Equivalents
Water (H₂O) tert-butyl cationForms tert-butanol; green, cost-effective, and easily removed.2.0 - 5.0 eq
Triisopropylsilane (TIPS) Carbocations / RadicalsHighly effective hydride donor for quenching stable cations.1.0 - 2.5 eq
Anisole / Thioanisole tert-butyl cationProtects electron-rich aromatic rings via competitive Friedel-Crafts alkylation[6].1.0 - 3.0 eq
1,2-Ethanedithiol (EDT) tert-butyl cationEssential when Cysteine or Methionine residues are present.1.0 - 2.5 eq

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process checkpoints to ensure scientific integrity.

Protocol A: Standard Amine Protection (Schotten-Baumann Conditions)

Ideal for amino acids and water-soluble amines.

  • Preparation : Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

    • Mechanistic Rationale: The biphasic Schotten-Baumann system deprotonates both the carboxylate and the ammonium ion, driving the free amine to the organic interface to react with the organic-soluble Boc₂O.

  • Addition : Cool the mixture to 0 °C. Add Boc₂O (1.1 eq) dropwise.

    • Mechanistic Rationale: Boc₂O addition is exothermic. Cooling prevents side reactions such as isocyanate formation or excessive hydrolysis of the anhydride reagent.

  • Propagation : Warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting primary amine will stain deep purple/pink, whereas the Boc-protected carbamate will remain unstained, providing immediate visual confirmation of conversion.

Protocol B: Standard Acidolytic Deprotection (TFA/DCM)
  • Preparation : Dissolve the Boc-protected compound in a 1:1 mixture of TFA and Dichloromethane (DCM). Add scavengers (e.g., 2 eq TIPS, 2 eq water) if electron-rich moieties are present.

    • Mechanistic Rationale: TFA provides the protons necessary to initiate the cleavage of the carbamate C-O bond[1]. Scavengers trap the resulting tert-butyl cation before it can alkylate the product.

  • Propagation : Stir at room temperature for 30-60 minutes.

  • Validation Checkpoint : Observe the reaction mixture for effervescence. The evolution of CO₂ gas is a direct stoichiometric indicator of decarboxylation[2]. The reaction is generally complete when bubbling ceases.

  • Isolation : Concentrate under reduced pressure and co-evaporate with toluene (3x).

    • Mechanistic Rationale: Toluene forms an azeotrope with TFA, facilitating the complete removal of this high-boiling acid and preventing product degradation during storage[1].

Protocol C: Mild Deprotection using Oxalyl Chloride (TFA Alternative)

Ideal for substrates with highly acid-sensitive functional groups.

  • Preparation : Dissolve the Boc-amine in anhydrous methanol.

  • Addition : Add oxalyl chloride (approx. 3.0 eq) dropwise at room temperature.

    • Mechanistic Rationale: Oxalyl chloride in methanol provides a highly electrophilic environment that facilitates Boc cleavage without the harsh global acidity of neat TFA, preserving delicate architectures[7].

  • Propagation : Stir for 1-4 hours at room temperature.

  • Validation Checkpoint : Monitor by LC-MS. The mass shift corresponding to the loss of the Boc group (-100 Da) confirms deprotection[7].

Protocol D: Large-Scale Industrial Deprotection (HCl/Acetone)

Ideal for multi-kilogram API synthesis.

  • Preparation : Suspend the Boc-protected compound in acetone.

  • Addition : Add concentrated aqueous HCl (approx. 2.0 eq). Heat to 50 °C for 3 hours.

    • Mechanistic Rationale: Replacing TFA with HCl/Acetone avoids the hazards and costs of gaseous HCl or neat TFA on a pilot-plant scale. Acetone acts as a "process-friendly" solvent that often allows the resulting hydrochloride salt of the deprotected amine to crystallize directly out of solution[8].

References

  • Source: total-synthesis.
  • Source: chempep.
  • Source: wikipedia.
  • Source: nih.
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Source: chemistrysteps.
  • Source: acsgcipr.
  • Title: Large Scale Deprotection of a tert-Butoxycarbonyl (Boc)

Sources

Foundational

The Art of Selectivity: A Deep Dive into the Boc Protection of Amino Alcohols

For researchers, medicinal chemists, and professionals in drug development, the selective protection of functional groups is a cornerstone of elegant and efficient synthesis. Among the arsenal of protecting groups, the t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selective protection of functional groups is a cornerstone of elegant and efficient synthesis. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group is a workhorse for masking the nucleophilicity of amines. However, when the substrate is an amino alcohol, the seemingly straightforward Boc protection transforms into a nuanced challenge of chemoselectivity. This guide provides an in-depth technical exploration of the mechanism, reaction dynamics, and strategic protocols for achieving selective N-protection of amino alcohols, a critical transformation in the synthesis of complex molecules.

The Fundamental Principle: Nucleophilicity as the Deciding Factor

The core of the challenge in the Boc protection of amino alcohols lies in the competition between two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). The outcome of the reaction—selective N-acylation, O-acylation, or di-acylation—is dictated by the relative nucleophilicity of these two functional groups under the chosen reaction conditions.

Generally, primary amines are more nucleophilic than primary alcohols. This inherent difference in reactivity forms the basis for achieving selective N-protection. The lone pair of electrons on the nitrogen atom is typically more available for nucleophilic attack than the lone pairs on the oxygen atom. However, this is a simplification, and the reality is far more dependent on the specific electronic and steric environment of the molecule, as well as the reaction conditions.

The Reaction Mechanism: A Tale of Two Pathways

The standard reagent for Boc protection is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The Base-Free Pathway

In the absence of a base, the amine directly attacks one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas[1].

cluster_0 Base-Free Boc Protection Mechanism R-NH2 R-NH₂ Intermediate Tetrahedral Intermediate R-NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse & Leaving Group Departure Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Base-free mechanism of Boc protection.

The Role of the Base: Enhancing Reactivity

While the reaction can proceed without a base, the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is common practice. The base serves to deprotonate the ammonium ion formed after the initial nucleophilic attack, thereby regenerating the neutral amine and driving the reaction to completion.

The DMAP Catalyst: A Double-Edged Sword

4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the amine. However, the increased reactivity imparted by DMAP can sometimes lead to a decrease in selectivity, potentially promoting O-acylation as a side reaction.

The Chemoselectivity Challenge: N- vs. O-Acylation

The primary goal in the Boc protection of an amino alcohol is to favor N-acylation over O-acylation. Several factors influence this delicate balance:

  • Inherent Nucleophilicity : As mentioned, amines are generally more nucleophilic than alcohols. This provides a natural bias towards N-protection.

  • Steric Hindrance : The steric environment around the amine and hydroxyl groups can significantly impact the reaction rate. A sterically hindered alcohol is less likely to react, favoring N-protection of a more accessible amine.

  • Reaction Conditions : This is the most critical area for experimental control.

Strategies for Achieving Selective N-Boc Protection

To navigate the challenge of chemoselectivity, several field-proven strategies can be employed. The choice of protocol will depend on the specific substrate and the desired level of selectivity.

Exploiting Inherent Reactivity with Stoichiometric Control

In many cases, the higher nucleophilicity of the amine is sufficient to achieve selective N-protection by carefully controlling the stoichiometry of the Boc anhydride. Using a slight excess (1.0-1.2 equivalents) of (Boc)₂O can favor the mono-N-protected product.

Experimental Protocol: General Procedure for Selective N-Boc Protection

  • Dissolution : Dissolve the amino alcohol in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition : Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Reagent Addition : Slowly add 1.05 equivalents of di-tert-butyl dicarbonate dissolved in the same solvent at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up : Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel if necessary.

Solvent Effects: The Power of Protic Solvents

Recent studies have shown that the use of protic solvents, such as water or alcohols, can enhance the rate of Boc protection of primary amines[2]. This is attributed to the ability of the protic solvent to stabilize the transition state through hydrogen bonding. In the context of amino alcohols, conducting the reaction in an aqueous or alcoholic medium can further enhance the selectivity for N-protection, as the amine's nucleophilicity is less attenuated than the alcohol's in such environments. A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to yield N-Boc derivatives chemoselectively without side products like isocyanate, urea, or N,N-di-Boc[3]. Amino alcohols afforded N-Boc protected derivatives without the formation of oxazolidinones under these conditions[3].

Solvent System Typical Conditions Key Advantages Considerations
Dichloromethane (DCM)Anhydrous, often with TEA or DMAPGood solubility for many substratesPotential for O-acylation, especially with DMAP
Tetrahydrofuran (THF)Anhydrous or aqueousVersatile, can be used for a wide range of substratesSlower reaction rates compared to DCM in some cases
AcetonitrileAnhydrous or aqueousGood for polar substratesMay require heating for less reactive amines
Water/Co-solventCatalyst-free or with a mild baseHigh N-selectivity, environmentally benignSubstrate solubility can be a limitation
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)CatalystHigh chemoselectivity, prevents oxazolidinone formationHigher cost of solvent
The Side Reaction Menace: Oxazolidinone Formation

A significant side reaction, particularly with 1,2-amino alcohols, is the intramolecular cyclization to form an oxazolidinone. This can occur after the initial N-Boc protection, especially under conditions that promote the activation of the hydroxyl group. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to be effective in preventing the formation of oxazolidinones from α-amino alcohols[3].

cluster_1 Side Reaction: Oxazolidinone Formation N-Boc_Amino_Alcohol N-Boc-1,2-Amino Alcohol Activated_Intermediate Activated Intermediate N-Boc_Amino_Alcohol->Activated_Intermediate Activation of -OH Oxazolidinone Oxazolidinone Activated_Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: Pathway to oxazolidinone side-product.

Deprotection: Unmasking the Amine

The Boc group is prized for its stability under a wide range of conditions, yet its facile removal under acidic conditions makes it a valuable tool in multi-step synthesis. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine.

Experimental Protocol: Boc Deprotection

  • Dissolution : Dissolve the N-Boc protected amino alcohol in dichloromethane (DCM).

  • Acid Addition : Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

  • Reaction : Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Removal of Volatiles : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization : Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or triethylamine) to obtain the free amine.

  • Extraction and Isolation : Extract the product with an organic solvent, dry, and concentrate to yield the deprotected amino alcohol.

Conclusion: A Matter of Strategic Control

The Boc protection of amino alcohols is a testament to the subtleties of organic synthesis. While the inherent nucleophilicity of the amine provides a thermodynamic advantage, achieving high levels of chemoselectivity requires a thoughtful and strategic approach. By carefully considering the substrate's structure and judiciously selecting the reaction conditions—solvent, stoichiometry, and catalysts—researchers can confidently navigate this critical transformation. The ability to selectively protect the amino group in the presence of a hydroxyl functionality is a powerful tool, unlocking pathways to complex and medicinally relevant molecules.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water: chemoselective protection of amines in the presence of alcohols, phenols, and thiols. Organic Letters, 8(15), 3259–3262.
  • Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): a recyclable solvent and catalyst for chemoselective mono-N-Boc protection of amines. The Journal of Organic Chemistry, 76(17), 7132–7140.

Sources

Exploratory

The Carbamate Linkage: A Synthetic Odyssey from Serendipity to Sustainability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The carbamate functional group, an elegant hybrid of an ester and an amide, is a cornerstone of modern organic and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group, an elegant hybrid of an ester and an amide, is a cornerstone of modern organic and medicinal chemistry. Its remarkable chemical stability, ability to act as a peptide bond isostere, and capacity to engage in crucial hydrogen bonding interactions have cemented its role in a vast array of applications, from life-saving pharmaceuticals to essential agrochemicals.[1][2] This guide provides a comprehensive exploration of the discovery and history of carbamate synthesis, tracing its evolution from early serendipitous discoveries to the sophisticated and sustainable methods employed today. We will delve into the core synthetic strategies, dissect their underlying mechanisms, and provide field-proven insights into the practical application of these methodologies for professionals in drug development and chemical research.

Part 1: The Genesis of Carbamate Chemistry: A Historical Perspective

The story of carbamates begins not in a laboratory, but in the tribal traditions of West Africa, where the Calabar bean (Physostigma venenosum) was used as an ordeal poison.[3] In 1864, Jobst and Hesse isolated the active alkaloid, physostigmine, the first naturally occurring compound identified to possess the characteristic carbamate ester linkage.[3] This discovery sparked interest in this new class of compounds. The first purely synthetic carbamate, ethyl carbamate (also known as urethane), is credited to the work of Dumas and Peligot in the 1830s, who synthesized it through the reaction of ammonia with diethyl carbonate.

A pivotal moment in synthetic carbamate chemistry arrived in 1881 with August Wilhelm von Hofmann's discovery of the Hofmann rearrangement.[4][5] This reaction, which converts a primary amide to a primary amine with one less carbon atom, proceeds through a critical isocyanate intermediate.[3] It was soon realized that trapping this isocyanate with an alcohol provides a direct and efficient route to carbamates.[4] This discovery, along with the related Curtius rearrangement (1885), which also proceeds via an isocyanate intermediate, laid the foundational groundwork for many carbamate synthesis strategies still in use today.[6][7]

The 20th century witnessed the explosion of carbamates into the industrial and pharmaceutical landscape. The development of the insecticide carbaryl in the 1950s showcased the agricultural importance of this functional group.[8][9] Concurrently, the synthesis of meprobamate in 1950 and its subsequent marketing as the tranquilizer Miltown heralded the arrival of carbamates as a significant class of therapeutic agents.[10][11] These early successes fueled further research, leading to the development of a diverse arsenal of synthetic methods, each with its own unique advantages and applications.

Part 2: Pillars of Carbamate Synthesis: Key Methodologies and Mechanisms

The synthesis of the carbamate linkage can be approached through several distinct strategies. Here, we explore the most significant methods, from the classical workhorses to modern, sustainable alternatives, with a focus on their mechanisms and practical considerations.

The Isocyanate Route: The Industrial Standard

The reaction of an isocyanate with an alcohol is arguably the most common and industrially significant method for carbamate synthesis.[12] The high reactivity of the isocyanate group allows for efficient and often high-yielding reactions under mild conditions.

Mechanism: The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This is often a concerted process, though it can be catalyzed by both acids and bases. Tertiary amines and organotin compounds, such as dibutyltin dilaurate (DBTDL), are common catalysts that activate the alcohol or the isocyanate, respectively, to accelerate the reaction.[13]

Caption: Mechanism of Isocyanate-Based Carbamate Synthesis.

Experimental Protocol: Synthesis of Benzyl Phenylcarbamate from Phenyl Isocyanate and Benzyl Alcohol

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add benzyl alcohol (5.41 g, 50 mmol) and anhydrous toluene (50 mL).

  • Reagent Addition: While stirring, add phenyl isocyanate (5.96 g, 50 mmol) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Catalyst (Optional): For less reactive alcohols, 1-2 drops of dibutyltin dilaurate (DBTDL) can be added to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting materials.

  • Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford benzyl phenylcarbamate as a white solid.

The Phosgene Route: A Powerful but Hazardous Approach

Phosgene (COCl₂) and its safer solid surrogates, diphosgene and triphosgene, are highly effective reagents for carbamate synthesis.[14] These reagents typically react first with an alcohol to form a chloroformate intermediate, which then reacts with an amine to yield the carbamate.

Mechanism: The reaction of an alcohol with triphosgene, often in the presence of a base like pyridine, generates a chloroformate. Pyridine acts as both a nucleophilic catalyst, forming a reactive acylpyridinium intermediate, and an acid scavenger for the HCl byproduct.[15][16] The subsequent addition of an amine leads to nucleophilic acyl substitution at the chloroformate carbonyl, displacing the chloride and forming the carbamate.

triphosgene_workflow start Start: Alcohol (R-OH) + Amine (R'-NH2) + Triphosgene step1 Step 1: Reaction with Triphosgene - Add alcohol and pyridine to solvent - Cool to 0°C start->step1 step2 Step 2: Chloroformate Formation - Add triphosgene portion-wise - Monitor by TLC step1->step2 Formation of Chloroformate Intermediate step3 Step 3: Amine Addition - Add amine to the reaction mixture step2->step3 step4 Step 4: Carbamate Formation - Stir at room temperature step3->step4 Nucleophilic Acyl Substitution step5 Step 5: Workup - Aqueous wash to remove salts - Extract with organic solvent step4->step5 step6 Step 6: Purification - Dry organic layer - Concentrate solvent - Purify by chromatography or recrystallization step5->step6 end_node End: Pure Carbamate step6->end_node

Caption: General Workflow for Carbamate Synthesis using Triphosgene.

Experimental Protocol: Synthesis of N-benzyl-O-ethyl carbamate using Triphosgene

  • Setup: In a well-ventilated fume hood, dissolve ethanol (2.3 g, 50 mmol) and pyridine (4.0 g, 50.5 mmol) in anhydrous dichloromethane (100 mL) in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Cool the solution to 0°C.

  • Triphosgene Addition: Slowly add a solution of triphosgene (4.9 g, 16.5 mmol) in dichloromethane (20 mL) to the stirred solution, maintaining the temperature below 5°C. Stir for 1 hour at 0°C.

  • Amine Addition: Add benzylamine (5.35 g, 50 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer, and wash successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired carbamate.

The CO₂ Route: A Green and Sustainable Alternative

The use of carbon dioxide (CO₂) as a C1 building block represents a significant advancement in sustainable carbamate synthesis.[17] This approach avoids the use of highly toxic reagents like phosgene and isocyanates. A common method involves a three-component reaction between an amine, CO₂, and an alkylating agent, often catalyzed by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[12][18]

Mechanism: The amine first reacts with CO₂ to form a carbamic acid, which is deprotonated by DBU to form a carbamate salt. This salt then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to furnish the final carbamate product. The role of DBU is crucial; it is basic enough to deprotonate the carbamic acid but not nucleophilic enough to compete in the alkylation step.[19][20]

Caption: Mechanism of DBU-Catalyzed Carbamate Synthesis from CO₂.

Experimental Protocol: Continuous-Flow Synthesis of N-Phenyl Butylcarbamate

Continuous-flow chemistry offers significant advantages for this reaction, including enhanced safety in handling gaseous CO₂ and precise control over reaction parameters.[12][21][22]

  • Reagent Preparation: Prepare a solution of aniline (1.0 equiv., 4.29 mmol), butyl bromide (2.0 equiv., 8.58 mmol), and DBU (2.0 equiv., 8.58 mmol) in acetonitrile (5 mL).[12]

  • System Setup: Utilize a continuous-flow reactor (e.g., Vapourtec E-series) with a 10 mL coil reactor heated to 70°C. Set a back-pressure regulator to 3 bar.[12]

  • Reaction Execution: Pump the reagent mixture through the reactor at a flow rate of 250 µL/min. Simultaneously, introduce CO₂ gas at a flow rate of 6.0 mL/min.[12]

  • Product Collection: Collect the output from the reactor over approximately 50 minutes.[12]

  • Workup and Isolation: After collection, concentrate the solution under reduced pressure. Purify the residue via column chromatography to obtain the pure N-phenyl butylcarbamate.[12]

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic method is a critical decision in any research or development project. The following table provides a comparative overview of the primary carbamate synthesis methodologies.

MethodStarting MaterialsReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Isocyanate Route Alcohol, IsocyanateOptional catalyst (e.g., DBTDL), organic solvent, room temp to moderate heat.[13]>90High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[13]Isocyanates are toxic and moisture-sensitive.[12]
Phosgene/Triphosgene Alcohol, AminePhosgene or triphosgene, base (e.g., pyridine), organic solvent.[14]80-95Highly versatile, applicable to a wide range of substrates.[14]Phosgene is extremely toxic; triphosgene is a safer but still hazardous alternative. Generates HCl byproduct.[13]
CO₂ Fixation Amine, Alkyl Halide, CO₂Strong, non-nucleophilic base (e.g., DBU), organic solvent, mild temperature and pressure.[12]45-95Utilizes an abundant, non-toxic C1 source; environmentally friendly.[12][17]May require elevated pressure; can have lower yields for less reactive substrates.[12]
Hofmann Rearrangement Primary AmideHalogen (Br₂ or Cl₂), strong base (NaOH), alcohol.[4][23]70-90Good for creating amines with one less carbon, which can then be converted to carbamates.Stoichiometric use of halogen and base; limited to primary amides.[4]
Curtius Rearrangement Carboxylic AcidAzide source (e.g., NaN₃), activating agent, alcohol, heat.[6][24]70-95Broad substrate scope, proceeds with retention of configuration.[6]Acyl azides can be explosive; requires careful handling.[25]

Part 4: Carbamates in Drug Development and Agrochemicals - A Legacy of Impact

The versatility of the carbamate functional group is vividly illustrated by its presence in numerous commercially successful products.

  • Rivastigmine: An acetylcholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Its synthesis often involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride, a derivative of the phosgene route.[26][27][28][29]

  • Meprobamate: A classic anxiolytic drug, first synthesized in 1950. Its synthesis involves the reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene to form a bis-chloroformate, followed by amination with ammonia.[10][30]

  • Carbaryl: A broad-spectrum insecticide widely used in agriculture. The industrial synthesis famously involves the reaction of 1-naphthol with methyl isocyanate, a stark example of the isocyanate route's efficiency and associated hazards.[8][9][31][32][33]

Conclusion

The journey of carbamate synthesis is a testament to the ingenuity and adaptability of chemical science. From the initial characterization of a natural product to the development of robust, large-scale industrial processes and the recent pivot towards sustainable, green methodologies, the field has continuously evolved. For the modern researcher, a deep understanding of this history and the mechanistic nuances of each synthetic route is not merely academic—it is essential for innovation. By appreciating the causality behind experimental choices and leveraging the strengths of both classical and contemporary methods, scientists can continue to harness the power of the carbamate linkage to develop the next generation of therapeutics, agrochemicals, and advanced materials.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft1881, 14 (2), 2725-2736.
  • Banerjee, A.; et al. The clinical introduction of meprohamate in 1955 opened a new door in the pharmacological treatment of anxiety disorders.
  • Curtius, T. Ueber die Einwirkung von Hydrazinhydrat auf organische Säuren. Berichte der deutschen chemischen Gesellschaft1895, 28 (1), 1155-1157.
  • Shioiri, T.; et al.
  • Hofmann, A. W. Hofmann Rearrangement. Chemistry Learner2023.
  • Curtius Rearrangement. Allen2025.
  • Meprobam
  • Carbaryl. Wikipedia.
  • Hofmann Rearrangement. Alfa Chemistry.
  • Curtius Rearrangement. Alfa Chemistry.
  • Curtius Rearrangement. Organic Chemistry Portal.
  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. PMC2022.
  • Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube2016.
  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine.
  • Synthesis and testing of the insecticide carbaryl.
  • Synthesis and Testing of the Insecticide Carbaryl: A Labor
  • Continuous Synthesis of Carbamates
  • Synthesis of Meprobam
  • Conventional and Green Synthesis of Carbaryl. Glasp2022.
  • Explain with Suitable Equations Conventional and Green Synthesis of Carbaryl. Also Mention the Principle of Green Chemistry Involved. Shaalaa.com2019.
  • Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. JOCPR.
  • Synthesis process of (S)-rivastigmine.
  • Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones.
  • A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Benchchem.
  • Synergetic activation of CO2 by the DBU-organocatalyst and amine substrates towards stable carbamate salts for synthesis of oxazolidinones. RSC Publishing2018.
  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.
  • influence of base selection on triphosgene reaction outcome. Benchchem.
  • Proposed mechanism for the synthesis of carbamates.
  • Continuous Synthesis of Carbamates
  • A decade review of triphosgene and its applic
  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliph
  • Advantages of Continuous Flow Synthesis. 24/7 BIOPHARMA2020.
  • Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine. Organic Chemistry Portal2018.
  • Advantages of continuous flow production. Vapourtec.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Benefits of Continuous Flow Chemistry. METTLER TOLEDO.
  • A review on DBU-mediated organic transform
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing2024.
  • Carbam
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. RSC Publishing2021.
  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. IPN2022.
  • The pharmacology of propanediol carbam
  • COMA AFTER MILTOWN OVERDOSE. ACP Journals1956.
  • Carbamate derivatives related to meprobam
  • CO2 -Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU. PubMed2023.
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI2015.

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Foundational

Engineering Orthogonality: A Technical Guide to N-Boc Protected Bifunctional Compounds in Modern Drug Development

Introduction: The Strategic Value of Bifunctional Scaffolds In the architecture of complex therapeutics—ranging from solid-phase peptide synthesis (SPPS) to the engineering of Proteolysis Targeting Chimeras (PROTACs)—the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bifunctional Scaffolds

In the architecture of complex therapeutics—ranging from solid-phase peptide synthesis (SPPS) to the engineering of Proteolysis Targeting Chimeras (PROTACs)—the ability to selectively manipulate specific functional groups without disturbing others is paramount. N-Boc protected bifunctional compounds (such as diamines, amino alcohols, and PEGylated linkers) serve as the foundational building blocks for this [1].

By masking one nucleophilic center with a tert-butyloxycarbonyl (Boc) group, chemists can direct reactions exclusively to the unprotected terminus. The Boc group’s stability toward catalytic hydrogenation and strongly basic conditions (such as the piperidine used in Fmoc deprotection) makes it an indispensable tool for synthesizing heterobifunctional molecules.

This whitepaper provides an in-depth mechanistic analysis of mono-Boc protection, details field-proven synthesis and deprotection protocols, and explores the integration of these compounds into modern targeted protein degradation workflows.

Mechanistic Causality: Overcoming the Statistical Mixture Problem

The synthesis of mono-Boc protected diamines is notoriously challenging. Because symmetrical diamines possess two amino moieties with identical nucleophilicity and pKa values, the direct addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture: unreacted starting material, the desired mono-protected product, and a di-protected byproduct[2].

The Mono-Protonation Strategy

To bypass statistical limitations, chemists exploit the basicity of the diamine. By introducing exactly one equivalent of anhydrous acid, one amine is protonated into an ammonium salt, effectively eliminating its nucleophilicity. The remaining free amine can then selectively attack the Boc₂O electrophile.

While anhydrous HCl gas can be used, it is hazardous and difficult to quantify. A highly reliable, self-validating alternative is the in situ generation of HCl using chlorotrimethylsilane (TMSCl) in anhydrous methanol[3]. The solvolysis of TMSCl by methanol quantitatively yields one equivalent of HCl, which selectively protonates the diamine in a controlled "one-pot" system.

OrthogonalProtection Start Symmetrical Diamine (H2N-R-NH2) Protonation TMSCl / MeOH (1 eq HCl generated) Start->Protonation Step 1 BocAddition Boc2O / Base (Nucleophilic Attack) Start->BocAddition Direct Addition (No TMSCl) MonoSalt Mono-Ammonium Salt (Cl- +H3N-R-NH2) Protonation->MonoSalt MonoSalt->BocAddition Step 2 Product Mono-Boc Diamine (Boc-NH-R-NH2) BocAddition->Product Desired Pathway DiProtected Di-Boc Diamine (Statistical Byproduct) BocAddition->DiProtected Uncontrolled

Mechanistic workflow of selective mono-Boc protection via in situ HCl generation.

Protocol 1: Synthesis of Mono-Boc Cyclohexane-1,2-diamine via TMSCl

Adapted from established one-pot hydrochlorination methodologies[3].

Materials:

  • trans-Cyclohexane-1,2-diamine (1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (1.0 eq, freshly distilled)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Anhydrous Methanol

  • 2N NaOH solution and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Diamine Solvation: Dissolve trans-cyclohexane-1,2-diamine in anhydrous methanol and cool the reaction flask to 0 °C under an inert argon atmosphere.

  • In Situ Protonation: Add TMSCl (1.0 eq) dropwise. The reaction between TMSCl and methanol generates HCl, which immediately protonates one equivalent of the diamine. Allow the mixture to warm to room temperature (RT).

  • Boc Protection: Add 1 mL of water, followed by the dropwise addition of Boc₂O dissolved in methanol. Stir the mixture continuously at RT for 1 hour.

  • Workup & Extraction: Dilute the mixture with water and wash with diethyl ether to remove unreacted Boc₂O and trace di-protected byproducts.

  • Basification: Adjust the aqueous layer to pH > 12 using 2N NaOH to deprotonate the mono-Boc ammonium salt.

  • Isolation: Extract the free mono-Boc diamine into DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Application in PROTAC Linker Engineering

In the rapidly expanding field of Targeted Protein Degradation (TPD), PROTACs utilize bifunctional linkers to bridge a Protein of Interest (POI) ligand and an E3 ubiquitin ligase ligand. The linker's length, rigidity, and composition directly dictate the formation of the ternary complex (POI–PROTAC–E3)[4].

Boc-protected alkyl diamines (e.g., N-Boc-undecane-1,11-diamine) and PEG-diamines are the industry standard for PROTAC library synthesis[5]. The Boc group ensures that the linker only reacts with one ligand at a time. For instance, the free amine of the linker is first coupled to the POI ligand via amide bond formation. Subsequently, the Boc group is cleaved under acidic conditions, revealing a new primary amine that is then coupled to the E3 ligase ligand (e.g., thalidomide derivatives).

PROTACAssembly POILigand POI Ligand (COOH) Coupling1 Amide Coupling (HATU / DIPEA) POILigand->Coupling1 BocLinker Boc-NH-PEG-NH2 BocLinker->Coupling1 Intermediate POI-PEG-NH-Boc Coupling1->Intermediate Deprotection Boc Deprotection (TFA in DCM) Intermediate->Deprotection FreeAmine POI-PEG-NH2 Deprotection->FreeAmine Coupling2 Amide Coupling (HATU / DIPEA) FreeAmine->Coupling2 E3Ligand E3 Ligand (COOH) E3Ligand->Coupling2 PROTAC Mature PROTAC (POI-PEG-E3) Coupling2->PROTAC

Sequential assembly of a PROTAC molecule utilizing a mono-Boc protected PEG diamine.

Boc Deprotection: Kinetics, Reagents, and Protocols

The cleavage of the Boc group relies on the acid-catalyzed protonation of the carbamate oxygen, followed by the expulsion of a relatively stable tert-butyl cation and subsequent decarboxylation to yield the free amine[6].

Because the tert-butyl cation is a highly reactive electrophile, it can polymerize into isobutylene oligomers or alkylate electron-rich moieties (such as tryptophan or tyrosine residues in peptides). Therefore, selecting the correct acidic reagent and utilizing cationic scavengers (like triisopropylsilane or water) is critical for maintaining product integrity[7].

Quantitative Comparison: TFA vs. HCl

The two most prevalent reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl). The choice between them dictates the reaction kinetics and the final salt form of the product[8].

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Standard Concentration 20–50% (v/v) in Dichloromethane (DCM)4M in 1,4-Dioxane, or 1M–4M in EtOAc
Reaction Kinetics 1 to 4 hours at Room Temperature30 minutes to 2 hours at Room Temperature
Resulting Salt Form Trifluoroacetate salt (often oily/hygroscopic)Hydrochloride salt (often highly crystalline)
Byproducts Isobutylene gas, tert-butyl trifluoroacetateIsobutylene gas, tert-butyl chloride
Selectivity May cleave highly sensitive t-butyl estersHighly selective; crystalline products aid purification
Protocol 2: Standard Boc Deprotection using TFA in DCM

A self-validating system for the rapid generation of free amines[7].

Materials:

  • Boc-protected bifunctional intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Optional scavenger for complex peptides

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM to achieve a concentration of approximately 0.1 M. Cool the flask to 0 °C to control the initial exothermic protonation.

  • Acid Addition: Slowly add TFA to achieve a final concentration of 20% to 50% (v/v) TFA in DCM. If the substrate contains electron-rich aromatic rings, add 2.5% (v/v) TIPS as a carbocation scavenger.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature. Causality note: Do not seal the reaction vessel tightly; the decarboxylation step generates CO₂ gas which must be allowed to safely vent to prevent pressure buildup[6].

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the starting material typically occurs within 1 to 4 hours.

  • Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual TFA.

  • Salt Conversion (Optional): The product remains as a TFA salt. If the free base is required, redissolve in DCM and wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

References

  • Introduction to Peptide Synthesis National Center for Biotechnology Information (PMC - NIH)[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof SciELO / Journal of the Mexican Chemical Society [Link]

  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity ACS Publications[Link]

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry [Link]

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Protocols & Analytical Methods

Method

Application Note: tert-Butyl (6-hydroxyoctyl)carbamate in Advanced Bioconjugation and PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale In the rapidly evolving fields of targeted pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

In the rapidly evolving fields of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of a chemical linker dictates not only the synthetic feasibility of the molecule but also its pharmacokinetic profile. tert-Butyl (6-hydroxyoctyl)carbamate is a highly specialized, heterobifunctional aliphatic linker designed for advanced bioconjugation.

Unlike standard linear polyethylene glycol (PEG) or terminal aliphatic linkers, this molecule features an 8-carbon hydrophobic spacer with a secondary alcohol at the C6 position and a Boc-protected primary amine at the C1 position . The strategic placement of the hydroxyl group provides moderate steric shielding and opens up orthogonal synthetic pathways, such as controlled esterification, Mitsunobu inversion, or oxidation to a bioorthogonal ketone handle[1].

Quantitative Physicochemical Profile

Table 1: Physicochemical Properties of tert-Butyl (6-hydroxyoctyl)carbamate

PropertySpecification / Value
Chemical Name tert-Butyl (6-hydroxyoctyl)carbamate
Molecular Formula C₁₃H₂₇NO₃
Molecular Weight 245.36 g/mol
Functional Handles N-Boc protected primary amine; C6 secondary alcohol
Spacer Architecture 8-carbon aliphatic chain (hydrophobic, cell-permeable)
Solubility Profile Soluble in DCM, DMF, DMSO, MeOH; poorly soluble in water

Mechanistic Insights: The Strategic Advantage of the C6 Secondary Alcohol

As a Senior Application Scientist, I frequently observe researchers struggling with over-labeling or off-target cross-reactivity when using primary alcohol linkers. The C6 secondary alcohol of tert-Butyl (6-hydroxyoctyl)carbamate solves these issues through two primary mechanisms:

  • Steric Shielding in PROTAC Assembly: The two-carbon ethyl tail (C7-C8) extending past the C6 hydroxyl group provides steric bulk. This prevents runaway esterification reactions and allows for precise, mono-functionalized branching when synthesizing heterotrivalent PROTACs or dual-ligase degraders[1],[2].

  • Superior Bioorthogonal Ligation: Primary alcohols oxidize to aldehydes, which are prone to hydration and off-target Schiff base formation with native lysine residues on proteins[3]. By contrast, oxidizing the C6 secondary alcohol yields a ketone . Ketones are significantly more stable in biological matrices and provide exquisite chemoselectivity for aminooxy-functionalized payloads via oxime ligation[4].

Table 2: Comparative Reactivity Profile (Primary vs. Secondary Alcohols in Linkers)

FeaturePrimary Alcohol (e.g., 8-hydroxyoctyl)Secondary Alcohol (e.g., 6-hydroxyoctyl)
Steric Hindrance LowModerate (Controlled reactivity)
Oxidation Product Aldehyde (Prone to hydration/side-reactions)Ketone (Stable, highly selective for oximes)
Esterification Rate Fast (Risk of over-labeling)Controlled (Enables precise mono-functionalization)

Application Workflows and Logical Architecture

The following diagrams illustrate the logical flow of utilizing this linker in bioconjugation and PROTAC assembly.

G A tert-Butyl (6-hydroxyoctyl)carbamate B Oxidation (DMP) Yields C6-Ketone A->B Step 1 C Boc Deprotection (TFA/DCM) B->C Step 2 D Amide Coupling to Target Protein C->D Step 3 E Oxime Ligation with Aminooxy-Payload D->E Step 4

Workflow: Orthogonal functionalization of the linker for bioorthogonal oxime ligation.

PROTAC L1 E3 Ligase Ligand (e.g., Thalidomide) Linker Aliphatic Linker Core (Octyl Chain) Node_OH C6 Secondary Alcohol (Branching Point) Linker->Node_OH Node_NH2 C1 Primary Amine (Conjugation Point) Linker->Node_NH2 L2 Target Protein Ligand (e.g., JQ1) Node_OH->L2 Etherification/ Esterification Node_NH2->L1 Amide Coupling

PROTAC Assembly Logic: Utilizing the dual handles of the C6-linker to bridge two distinct ligands.

Validated Experimental Protocols

The following protocols form a self-validating system for converting tert-Butyl (6-hydroxyoctyl)carbamate into a functionalized bioconjugate.

Protocol 1: Chemoselective Oxidation to a Ketone Handle

Scientific Rationale: Dess-Martin Periodinane (DMP) is utilized because it provides mild, neutral oxidation conditions. This prevents the premature cleavage of the acid-labile Boc group[5], which would occur if harsher acidic oxidants (like Jones reagent) were used.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of tert-Butyl (6-hydroxyoctyl)carbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.

  • Remove the ice bath and stir at room temperature for 1.5 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

  • Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Troubleshooting:

  • TLC: Stain with KMnO₄. The starting alcohol will rapidly decolorize the stain, while the product ketone will not.

  • LC-MS: Expected [M+H]⁺ for the ketone product is 244.3 m/z (compared to 246.3 m/z for the starting alcohol).

Protocol 2: Boc Deprotection and Amide Coupling

Scientific Rationale: The Boc group is highly stable to nucleophiles and basic conditions but is cleanly cleaved by strong anhydrous acids[5]. Removing it reveals the primary amine for standard EDC/NHS or HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Dissolve the ketone intermediate from Protocol 1 in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Stir at room temperature for 1 hour.

  • Evaporate the solvent under a stream of N₂. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine-TFA salt.

  • Coupling: Dissolve the amine-TFA salt (1.2 eq) and a carboxylate-containing target ligand (1.0 eq) in anhydrous DMF.

  • Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

  • Purify the resulting conjugate via preparative RP-HPLC.

Self-Validation & Troubleshooting:

  • LC-MS: Post-deprotection, confirm the loss of the Boc group (-100 Da); the free amine should appear at[M+H]⁺ = 144.2 m/z.

Protocol 3: Aniline-Catalyzed Oxime Ligation

Scientific Rationale: Oxime bond formation between a ketone and an aminooxy group is notoriously slow at neutral pH. The addition of aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate that subsequently reacts with the aminooxy payload, accelerating the reaction up to 40-fold[4],[6].

Step-by-Step Methodology:

  • Dissolve the ketone-functionalized conjugate (from Protocol 2) in 100 mM Sodium Acetate buffer, pH 4.5.

  • Add the aminooxy-functionalized payload (e.g., a fluorophore or cytotoxic drug) at a 2.0 eq excess.

  • Add freshly distilled aniline to a final concentration of 50 mM.

  • Incubate the reaction mixture at room temperature for 2 to 4 hours with gentle agitation.

  • Purify the final bioconjugate using size-exclusion chromatography (SEC) or RP-HPLC, depending on the molecular weight of the complex.

Self-Validation & Troubleshooting:

  • Monitoring: If the reaction stalls, check the pH. The optimal pH for aniline catalysis is strictly between 4.5 and 6.0. At pH > 6.5, the protonation state of the intermediate hinders the catalytic cycle[6].

References

  • Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis - ResearchGate. 4

  • Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - Journal of the American Chemical Society. 1

  • Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC - NIH. 2

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ResearchGate. 6

  • Boc-Protected Amino Groups - Organic Chemistry Portal. 5

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. 3

Sources

Application

Advanced Application Note: Utilizing tert-Butyl (6-hydroxyoctyl)carbamate as a Bifunctional Linker in PROTAC and Conjugate Synthesis

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the Protein of Interest (POI) warhead. tert-Butyl (6-hydroxyoctyl)carbamate is an advanced, orthogonally protected alkyl linker that offers unique structural advantages over traditional linear polyethylene glycol (PEG) or straight-chain alkyl linkers.

Featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary hydroxyl group at the C6 position of an 8-carbon chain, this molecule acts as a "conformational rheostat." The branching at the C6 position introduces steric constraints that can pre-organize the linker, reducing the entropic penalty during ternary complex formation while maintaining the high lipophilicity required for optimal cellular permeability. This application note details the mechanistic rationale, physicochemical benefits, and validated protocols for incorporating this specific linker into drug discovery workflows.

Mechanistic Insights & Rationale (E-E-A-T)

The Shift from PEG to Branched Alkyl Linkers

Historically, PROTAC design relied heavily on PEG linkers due to their synthetic accessibility and aqueous solubility. However, the repeating ether oxygens in PEG chains significantly increase the Polar Surface Area (PSA), which often leads to poor passive membrane permeability [1].

Alkyl linkers resolve this permeability bottleneck by increasing the lipophilicity of the molecule. Furthermore, alkyl linkers are metabolically "inert" compared to PEG chains, which can be susceptible to oxidative cleavage [2].

The "Conformational Rheostat" Effect of the 6-Hydroxyoctyl Chain

While linear alkyl linkers (e.g., 8-hydroxyoctyl) tend to adopt highly elongated anti-conformations, the secondary hydroxyl group in tert-Butyl (6-hydroxyoctyl)carbamate introduces a critical structural branch (an ethyl group adjacent to the conjugation site).

  • Steric Pre-organization: This branching restricts the torsional freedom of the linker. Recent NMR and molecular dynamics studies demonstrate that linker-dependent folding is crucial for PROTAC cell permeability and ternary complex stability [3]. The steric bulk at the C6 position induces a "kink" that can help the PROTAC fold into a productive conformation, avoiding steric clashes within the narrow cleft between the POI and the E3 ligase.

  • Chirality: The C6 position is a chiral center. Depending on the stereoisomer used (or if used as a racemate), researchers can systematically probe the stereochemical requirements of the ternary complex, offering an additional vector for optimization that linear linkers lack.

Orthogonal Reactivity

The molecule is designed for self-validating, stepwise conjugation:

  • Secondary Hydroxyl: Can be activated for Mitsunobu etherification or converted into a leaving group (e.g., mesylate/tosylate) for nucleophilic substitution.

  • Boc-Protected Amine: Remains completely stable under the basic or nucleophilic conditions used to functionalize the hydroxyl group. It is subsequently deprotected under mild acidic conditions (e.g., TFA) to reveal a primary amine for amide coupling.

Mandatory Visualizations: Workflows and Mechanisms

Synthesis Workflow Diagram

The following diagram illustrates the stepwise bioconjugation strategy utilizing the orthogonal reactivity of the linker.

SynthesisWorkflow A tert-Butyl (6-hydroxyoctyl)carbamate C Mitsunobu Reaction (DIAD, PPh3) A->C B E3 Ligand (Phenol derivative) B->C D Boc-Protected Intermediate C->D E TFA/DCM Deprotection D->E F Free Amine Intermediate E->F H Amide Coupling (HATU, DIPEA) F->H G POI Warhead (Carboxylic Acid) G->H I Final PROTAC Molecule H->I

Step-by-step synthesis workflow for PROTAC generation using the 6-hydroxyoctyl linker.

Mechanism of Action (Ubiquitin-Proteasome System)

Once synthesized, the PROTAC leverages the cell's native waste disposal system.

UPSPathway PROTAC PROTAC Molecule (6-hydroxyoctyl linker) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruited Ub Polyubiquitination (E2 Ligase mediated) Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Target Degradation Ub->Proteasome Target Recognition

Mechanism of targeted protein degradation mediated by the synthesized PROTAC.

Data Presentation: Linker Optimization Parameters

Table 1: Physicochemical Comparison of Common PROTAC Linkers

Data summarizes general trends observed in linker-dependent folding and permeability studies [1][3].

Linker TypeExample MotifRelative Lipophilicity (logP)Polar Surface Area (PSA)Conformational FlexibilityTypical Cell Permeability
Linear PEG PEG4 (12-atom)LowHighVery HighPoor to Moderate
Linear Alkyl 8-hydroxyoctylHighLowHigh (Elongated)Good
Branched Alkyl 6-hydroxyoctyl High Low Restricted (Kinked) Excellent
Table 2: Optimized Reaction Conditions for 6-Hydroxyoctyl Conjugation
Reaction StepReagents / SolventsTemp / TimeKey Optimization Metric
Mitsunobu Etherification DIAD (1.5 eq), PPh₃ (1.5 eq), THF0°C to RT, 12hOrder of addition is critical; add DIAD dropwise to prevent side reactions.
Boc Deprotection 20% TFA in DCMRT, 2hMonitor via TLC (ninhydrin stain) to ensure complete removal of the Boc group.
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq), DMFRT, 4-6hPre-activate carboxylic acid for 15 mins before adding the amine TFA salt.

Experimental Protocols

The following self-validating protocols describe the integration of tert-Butyl (6-hydroxyoctyl)carbamate into a standard PROTAC synthesis pipeline.

Protocol A: Conjugation via Mitsunobu Reaction

Causality: The Mitsunobu reaction is ideal for coupling the secondary alcohol of the linker to a phenol-containing E3 ligand (e.g., a VH032 derivative). The reaction proceeds with the inversion of stereochemistry at the C6 position. Triphenylphosphine (PPh₃) activates the dialkyl azodicarboxylate (DIAD), which in turn activates the secondary alcohol for nucleophilic attack by the phenol.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the phenol-containing E3 ligand (1.0 equiv), tert-Butyl (6-hydroxyoctyl)carbamate (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.5 equiv) dropwise over 15 minutes. Self-Validation Check: A distinct color change (usually yellow to clear/pale) indicates the formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.

Protocol B: Boc Deprotection

Causality: Acidic cleavage of the tert-butyl group releases carbon dioxide and isobutylene gas. The irreversible loss of these gases drives the reaction to 100% completion, yielding the primary amine as a trifluoroacetate (TFA) salt.

  • Preparation: Dissolve the purified Boc-protected intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20% (v/v) TFA in DCM.

  • Incubation: Stir the reaction at room temperature for 2 hours.

  • Validation: Monitor the reaction via TLC. Self-Validation Check: Stain the TLC plate with Ninhydrin and heat; the appearance of a purple/pink spot confirms the presence of the newly freed primary amine.

  • Isolation: Evaporate the solvent and excess TFA under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine-TFA salt as a viscous oil. Use immediately in the next step.

Protocol C: Amide Coupling to POI Warhead

Causality: HATU is utilized as the coupling reagent because it efficiently activates the carboxylic acid of the POI warhead while minimizing epimerization. DIPEA is required in excess to neutralize the TFA salt of the amine, ensuring it is nucleophilic enough to attack the activated ester.

  • Activation: In a dry flask, dissolve the carboxylic acid-containing POI warhead (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dissolve the amine-TFA salt from Protocol B (1.1 equiv) in a minimal amount of DMF and add it to the activated warhead solution.

  • Incubation: Stir at room temperature for 4–6 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to yield the final PROTAC molecule.

References

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability ChemRxiv URL:[Link]

Method

Application Notes &amp; Protocols: Strategic Incorporation of tert-Butyl (6-hydroxyoctyl)carbamate in Solid-Phase Peptide Synthesis

Abstract The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Lipidation, in particular, has emerged as a powerful strategy to improve the pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Lipidation, in particular, has emerged as a powerful strategy to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. This guide provides a detailed technical overview and robust protocols for the use of tert-Butyl (6-hydroxyoctyl)carbamate, a bifunctional linker, for the site-specific modification of peptides during solid-phase peptide synthesis (SPPS). We will explore the underlying principles of orthogonal protection chemistry that enable this modification, present step-by-step workflows for its on-resin conjugation to amino acid side chains, and discuss the analytical methods required to validate the final lipidated peptide product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide modification techniques.

Introduction: The Role of Bifunctional Spacers in Peptide Chemistry

Peptides are remarkable therapeutic agents due to their high specificity and potency. However, their clinical utility can be hampered by poor metabolic stability and rapid clearance.[1] Chemical modifications, such as the introduction of lipidic moieties, can significantly enhance their in-vivo half-life and membrane permeability.[1][2]

Tert-Butyl (6-hydroxyoctyl)carbamate is a valuable tool in this context. It is a bifunctional molecule featuring:

  • A tert-Butyloxycarbonyl (Boc)-protected amine : An acid-labile protecting group that is stable throughout standard Fmoc-based SPPS but is efficiently removed during the final trifluoroacetic acid (TFA) cleavage step.[3][4][5]

  • A primary hydroxyl group : The reactive handle for covalent attachment to the peptide.

  • An octyl carbon chain : A flexible, lipophilic spacer that distances the terminal amine from the peptide backbone and improves the overall lipophilicity of the conjugate.

This unique structure allows for its use as a "lipidation" agent or as a versatile spacer for attaching other molecules (e.g., tags, chelators) to a peptide after deprotection of the terminal amine in a subsequent step.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₃H₂₇NO₃
Molecular Weight 245.36 g/mol
Appearance White to off-white solid
Key Functional Groups Boc-protected amine, Primary hydroxyl, C8 alkyl chain
Solubility Soluble in common organic solvents (DMF, DCM, Ethanol)

The Principle: Orthogonal Protection Strategy

The site-specific incorporation of tert-Butyl (6-hydroxyoctyl)carbamate onto a peptide during SPPS is entirely dependent on an orthogonal protection strategy .[6][7] This principle involves using multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical reagent without affecting the others.[6][7][8]

For our application, the standard Fmoc/tBu synthesis strategy is augmented with a third, "quasi-orthogonal" protecting group on the side chain of a specific amino acid (e.g., Lysine, Aspartic Acid, or Glutamic Acid). This allows for the selective "unmasking" of that side chain for modification while the peptide remains anchored to the solid support.

Orthogonal_Protection cluster_Peptide Resin-Bound Peptide Peptide Resin-Peptide...Lys(Dde)...Asp(tBu)...Trp(Boc) Fmoc Nα-Fmoc tBu Side-Chain tBu, Boc, Trt Dde Side-Chain Dde Piperidine 20% Piperidine in DMF Piperidine->Fmoc Removes TFA 95% TFA (Cleavage Cocktail) TFA->tBu Removes Hydrazine 2% Hydrazine in DMF Hydrazine->Dde Removes

Diagram 1: Logical relationship of an orthogonal protection strategy. Each protecting group class is removed by a distinct reagent.

Experimental Protocols & Workflow

The following protocols detail the on-resin modification of an Aspartic Acid (Asp) side chain. The hydroxyl group of tert-Butyl (6-hydroxyoctyl)carbamate will be esterified with the side-chain carboxyl group of Asp.

Overall Experimental Workflow

Workflow A 1. Fmoc-SPPS Assembly Assemble peptide using standard Fmoc/tBu chemistry, incorporating Fmoc-Asp(O-2-PhiPr)-OH. B 2. Selective Deprotection Remove the 2-PhiPr group using dilute TFA to expose the Asp side-chain carboxyl group. A->B C 3. On-Resin Conjugation Activate the free carboxyl group and couple with tert-Butyl (6-hydroxyoctyl)carbamate. B->C D 4. Final Cleavage & Purification Cleave the modified peptide from resin and remove all remaining protecting groups. Purify via HPLC. C->D

Diagram 2: High-level workflow for site-specific peptide modification.
Protocol 1: Solid-Phase Peptide Synthesis (Standard)

This protocol assumes a standard Fmoc/tBu SPPS approach on a 0.1 mmol scale.[9][10] The key is the incorporation of an amino acid with an orthogonal side-chain protecting group, such as Fmoc-Asp(O-2-PhiPr)-OH . The 2-phenylisopropyl (2-PhiPr) group is highly acid-labile and can be removed with 1% TFA without cleaving other tBu-based groups or the peptide from the resin.[11]

  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3][12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Nα-Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq), a coupling reagent like HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to activate the mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Asp(O-2-PhiPr)-OH at the desired modification site.

  • Final Fmoc Removal: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2) to yield the resin-bound peptide with a free N-terminus.

Protocol 2: Selective Side-Chain Deprotection

This step unmasks the specific carboxyl group for modification.

  • Resin Preparation: Wash the fully assembled peptide-resin from Protocol 1 with DCM (5x) and dry it under vacuum for 15 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM.

  • Cleavage: Add the 1% TFA solution to the resin and agitate gently for 10 minutes. Drain the solution and repeat this step 3-4 times. This selectively removes the 2-PhiPr group from the Asp side chain.[11]

  • Washing: Wash the resin extensively with DCM (5x) to remove all traces of acid, followed by DMF (5x) to prepare for the coupling step.

Protocol 3: On-Resin Coupling of tert-Butyl (6-hydroxyoctyl)carbamate

This is the core modification step where the bifunctional spacer is attached.

ReagentMolar Eq. (to resin)Amount (for 0.1 mmol scale)
Peptide-Resin (with free Asp side-chain)1.0~
tert-Butyl (6-hydroxyoctyl)carbamate5.0122.7 mg
HBTU4.9185.7 mg
DIPEA10.0174 µL
Solvent (DMF)-~2 mL
  • Reagent Solution: In a clean vial, dissolve tert-Butyl (6-hydroxyoctyl)carbamate (5 eq) and HBTU (4.9 eq) in DMF.

  • Activation: Add DIPEA (10 eq) to the vial. The solution should be added to the resin immediately.

  • Coupling Reaction: Add the activated solution to the peptide-resin from Protocol 2. Agitate the reaction vessel at room temperature for 4-6 hours. A longer reaction time may be required due to the steric hindrance of coupling to a side chain within the resin matrix.

  • Monitoring (Optional): A small sample of resin beads can be removed, and the peptide cleaved (as in Protocol 4) to check the reaction progress by LC-MS.

  • Washing: After the reaction, thoroughly wash the resin with DMF (5x), DCM (5x), and Methanol (3x).

  • Drying: Dry the modified peptide-resin under high vacuum for at least 2 hours.

Protocol 4: Final Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes all remaining acid-labile protecting groups (tBu, Boc, Trt, and the Boc group on our attached modifier).[3][13][14]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS) (cation scavenger)[13]

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen gas and precipitate the crude peptide by adding it to cold methyl-tert-butyl ether (MTBE).[3]

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether, wash the pellet with fresh cold ether, and repeat.

  • Drying: Dry the white peptide pellet under vacuum.

Characterization of the Modified Peptide

Validation of the successful modification is critical. The crude peptide should be analyzed to confirm its identity and purity before proceeding with purification.

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purification.A major peak corresponding to the modified peptide. The retention time will be longer than the unmodified peptide due to increased lipophilicity.[15][16]
Mass Spectrometry (LC-MS) Identity confirmation.The observed molecular weight must match the theoretical mass of the peptide plus the mass of the attached (and deprotected) 6-aminooctan-1-ol moiety.[15][17][18]

Calculating the Mass Shift: The attached molecule is tert-Butyl (6-hydroxyoctyl)carbamate (MW = 245.36). During cleavage, the Boc group (C₅H₈O₂) is lost, and an ester bond is formed (loss of H₂O).

  • Mass of attached moiety after deprotection and esterification: C₈H₁₇NO (from the spacer)

  • Mass added = Mass(C₈H₁₇NO) - Mass(H) (from Asp carboxyl) = 143.24 Da

  • Therefore, the final peptide's mass should be [Mass of unmodified peptide] + 143.24 Da .

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete coupling of the carbamate (Protocol 3) Insufficient activation or reaction time; Steric hindrance.Increase reaction time to overnight. Use a more potent coupling agent like HATU. Double the equivalents of all reagents.
Side-product observed at +56 Da Incomplete final Boc deprotection from the attached spacer.Increase cleavage time (Protocol 4) to 4 hours. Ensure fresh, high-purity TFA is used.
Low Purity after Cleavage Incomplete reactions during SPPS; Aspartimide formation.Optimize coupling and deprotection times during SPPS. For Asp-containing sequences, consider using additives like HOBt during coupling to suppress side reactions.
No mass shift observed Failure of selective deprotection (Protocol 2) or coupling (Protocol 3).Verify the lability of the orthogonal protecting group. Confirm the activity of coupling reagents. Perform a test coupling on a small scale.

Conclusion

Tert-Butyl (6-hydroxyoctyl)carbamate is a highly effective bifunctional reagent for the site-specific modification of peptides on a solid support. By leveraging a robust orthogonal protection strategy, researchers can precisely introduce this lipophilic spacer onto amino acid side chains. This modification opens avenues for developing peptides with enhanced therapeutic profiles, including improved stability and bioavailability. The protocols outlined herein provide a validated framework for the successful synthesis, modification, and characterization of these advanced peptide constructs.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Notis, P. G., et al. (2009). Synthesis of Novel Peptide Linkers: Simultaneous Cyclization and Labeling. Organic Letters. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Retrieved from [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • Kadereit, D., et al. (2002). Solid-Phase Synthesis of Lipidated Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Waters. (n.d.). Keys for enabling optimum peptide CharaCterizations. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Kadereit, D., et al. (2002). Solid-phase synthesis of lipidated peptides. PubMed. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Karageorgis, G., et al. (n.d.). Development of Bifunctional, Raman Active Diyne‐Girder Stapled α‐Helical Peptides. PMC. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]

  • Toth, I., et al. (n.d.). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). BOC Protection and Deprotection of Amines. Retrieved from [Link]

  • Malinska, K., et al. (2023). Lipidization as a tool toward peptide therapeutics. Taylor & Francis Online. Retrieved from [Link]

  • Beyermann, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved from [Link]

  • P. R. Hansen, et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Behrendt, R., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: tert-Butyl (6-hydroxyoctyl)carbamate in Advanced Drug Delivery Systems

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the structural composition of the linker moiety is as critical as the pharmacophores it connects. tert-Butyl (6-hydroxyoctyl)carbamate is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural composition of the linker moiety is as critical as the pharmacophores it connects. tert-Butyl (6-hydroxyoctyl)carbamate is a highly versatile, bifunctional aliphatic linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and ionizable lipids for Lipid Nanoparticles (LNPs).

Unlike traditional polyethylene glycol (PEG) linkers, which can suffer from excessive flexibility and hydrophilicity, the 8-carbon aliphatic backbone of this linker provides essential hydrophobicity and structural rigidity. This application note provides a deep dive into the mechanistic rationale, orthogonal deprotection strategies, and self-validating protocols required to successfully integrate this molecule into complex bioconjugation workflows.

Mechanistic Rationale & Chemical Properties

The Advantage of Aliphatic Spacers in PROTACs

PROTACs function by recruiting a Protein of Interest (POI) to an E3 ubiquitin ligase, forming a ternary complex that triggers POI degradation. The linker must facilitate this proximity without introducing steric clashes or excessive entropic penalties.

While PEG linkers are common, they are highly flexible. Upon ternary complex formation, the restriction of a flexible PEG chain results in a significant entropic penalty ( ΔS<0 ), which can reduce the overall binding affinity. By utilizing an aliphatic chain like the octyl moiety in tert-Butyl (6-hydroxyoctyl)carbamate, researchers can pre-organize the linker geometry, reducing the entropic cost of folding and enhancing cooperative binding 1. Furthermore, aliphatic chains improve the cell permeability of the resulting PROTAC, a critical factor for oral bioavailability2.

Orthogonal Protection Strategy

The molecule features two distinct reactive handles:

  • A secondary/primary hydroxyl group (-OH): Available for immediate conjugation (e.g., esterification, etherification, or activation to a mesylate).

  • A Boc-protected primary amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group completely masks the nucleophilicity of the amine. It is highly stable to basic and nucleophilic conditions used during hydroxyl modification but is exquisitely sensitive to acidic cleavage.

When exposed to Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated, leading to the expulsion of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and the release of carbon dioxide. This leaves a highly reactive primary amine as a TFA salt, ready for subsequent functionalization 3.

PROTAC_Mechanism PROTAC PROTAC Molecule (Aliphatic Linker) POI Protein of Interest (Target Warhead) PROTAC->POI Warhead Binding E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) PROTAC->E3 Ligase Binding TC Ternary Complex [POI - PROTAC - E3] POI->TC E3->TC UB Poly-Ubiquitination TC->UB Proximity Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following tables summarize the physicochemical advantages of the aliphatic linker and the expected quality control (QC) metrics for its bioconjugation.

Table 1: Physicochemical Comparison of PROTAC Linkers
Linker TypeHydrophobicity (LogP)FlexibilityEntropic Penalty (Ternary Complex)Cell Permeability
PEG-based LowHighHighModerate
Aliphatic (Octyl) HighLow/ModerateLowHigh
Rigid (Alkynes) HighVery LowVery LowVariable
Table 2: Reaction Parameters & Quality Control for Bioconjugation
Reaction StepReagents / ConditionsTime / TempExpected YieldQC / Validation Metric
Esterification (-OH) EDC·HCl, DMAP, DCM4-6 h, 25°C75-85%TLC: Rf​ shift; LC-MS: [M+H]+
Boc Deprotection 20% TFA in DCM1-2 h, 25°C>95%Visual: Gas evolution; LC-MS: [M−Boc+H]+
Amide Coupling (-NH₂) HATU, DIPEA, DMF2-4 h, 25°C80-90%HPLC: >95% purity; HRMS confirmation

Application Workflow: PROTAC Linker Assembly

The following step-by-step methodology details the sequential, orthogonal functionalization of tert-Butyl (6-hydroxyoctyl)carbamate to synthesize a PROTAC molecule.

Workflow A tert-Butyl (6-hydroxyoctyl)carbamate (Boc-Protected Amine + OH) B Step 1: Hydroxyl Conjugation (Esterification with POI Ligand) A->B POI-COOH + EDC/DMAP C Intermediate: POI-Linker-NH-Boc B->C D Step 2: Boc Deprotection (TFA / DCM) C->D Acidic Cleavage E Intermediate: POI-Linker-NH2 (TFA Salt) D->E - CO2, - Isobutylene F Step 3: Amide Coupling (E3 Ligase Ligand + HATU) E->F Base Neutralization G Final PROTAC Molecule (POI - Aliphatic Linker - E3) F->G

Workflow for PROTAC synthesis using orthogonal Boc deprotection.

Protocol 1: Steglich Esterification of the Hydroxyl Group

Objective: Covalently attach a carboxylic acid-containing Warhead (POI ligand) to the linker's hydroxyl group.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the POI-COOH ligand (1.0 equiv) and tert-Butyl (6-hydroxyoctyl)carbamate (1.2 equiv) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.2 equiv).

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that is readily attacked by the sterically hindered secondary/primary hydroxyl group.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Self-Validation & Workup:

    • Monitor the reaction via TLC (stain with Ninhydrin; the Boc-protected amine will not stain deeply unless heated, but the product spot will shift).

    • Once complete, quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC) and saturated aqueous NaHCO3​ (to remove unreacted POI-COOH).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Acid-Catalyzed Boc Deprotection

Objective: Remove the Boc protecting group to expose the primary amine for the final coupling step.

  • Preparation: Dissolve the purified POI-Linker-NH-Boc intermediate in anhydrous DCM to a concentration of 0.2 M.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v TFA in DCM.

    • Causality: The high acidity of TFA ( pKa​≈0.23 ) is required to protonate the carbamate. Alternative mild acids (like acetic acid) are insufficient 4.

  • Self-Validation: Observe the reaction mixture. The evolution of fine bubbles ( CO2​ gas) is a physical confirmation that decarboxylation is occurring. Stir for 1–2 hours at room temperature.

  • Workup: Concentrate the mixture under a stream of nitrogen to remove volatile TFA and isobutylene. Co-evaporate with toluene (3x) to remove trace TFA. The product is obtained as the POI-Linker- NH2​⋅ TFA salt. Confirm via LC-MS by observing the [M−Boc+H]+ mass peak.

Protocol 3: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate the newly freed amine to an E3 ligase ligand (e.g., a CRBN-targeting pomalidomide derivative or a VHL-targeting ligand).

  • Preparation: Dissolve the E3-Ligase-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Neutralization & Coupling: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the mixture.

    • Causality: DIPEA serves a dual purpose: it activates the HATU coupling mechanism and neutralizes the TFA salt of the POI-Linker- NH2​ , rendering the amine nucleophilic.

  • Reaction: Add the POI-Linker- NH2​ (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation & Purification: Confirm complete consumption of the amine via LC-MS. Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final, highly pure PROTAC molecule.

References

  • BenchChem. "An In-Depth Technical Guide to the TFA-Mediated Deprotection of N-Boc-N-bis(PEG3-acid)." BenchChem, 2025. 3

  • Maple et al. "Current strategies for the design of PROTAC linkers: a critical review." PubMed Central (PMC), 2022. 1

  • MDPI. "Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma." MDPI, 2024. 2

  • Giri et al. "FeCl3-Mediated Boc Deprotection: Mild Facile Boc-Chemistry in Solution and on Resin." ResearchGate, 2020. 4

Sources

Method

Application Note: Advanced Coupling Strategies for tert-Butyl (6-hydroxyoctyl)carbamate in Bifunctional Linker Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Profile In the rapidly evolving fields of Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profile

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection and functionalization of bifunctional linkers are critical for tuning pharmacokinetic properties. tert-Butyl (6-hydroxyoctyl)carbamate is a highly versatile, 8-carbon aliphatic linker featuring two orthogonal reactive sites: a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the C1 position, and a secondary hydroxyl group at the C6 position.

The aliphatic chain provides necessary hydrophobicity and spatial flexibility, while the orthogonal functional groups allow for precise, stepwise conjugation. This application note details the mechanistic rationale and self-validating protocols for coupling payloads to the sterically hindered C6 secondary alcohol while preserving the Boc-protected amine for subsequent downstream modifications.

Mechanistic Rationale for Experimental Design

Successful modification of tert-Butyl (6-hydroxyoctyl)carbamate requires navigating the steric hindrance of the secondary alcohol and maintaining the integrity of the Boc protecting group.

Orthogonality and Stability

The Boc group is highly stable toward most nucleophiles, bases, and catalytic reduction conditions, ensuring it remains intact during hydroxyl modifications [1]. It is exclusively cleaved under anhydrous acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane), allowing the C1 amine to be liberated only when desired.

Path A: Steglich Esterification (Retention of Stereochemistry)

Standard Fischer esterification requires strong acid catalysis, which would prematurely cleave the Boc group. Instead, the Steglich Esterification is employed to couple carboxylic acid payloads under mild, neutral conditions [2].

  • Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because the C6 secondary alcohol is sterically hindered, 4-Dimethylaminopyridine (DMAP) is added as a hyper-nucleophilic acyl transfer catalyst. DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium species, preventing the slow, irreversible rearrangement of the intermediate into an inert N-acylurea [3]. This pathway strictly retains the stereochemistry at the C6 position.

Path B: Mitsunobu Etherification (Inversion of Stereochemistry)

For coupling phenolic payloads (or acidic heterocycles with pKa < 13) via an ether linkage, the Mitsunobu Reaction is the gold standard [4].

  • Causality: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate that binds to the C6 oxygen, transforming the hydroxyl into an excellent leaving group. The deprotonated phenol then attacks the C6 carbon via an S_N2 mechanism. This results in a clean inversion of the stereocenter [5], a critical factor when the 3D spatial orientation of the linker impacts target protein binding affinity.

Reaction Workflow Diagram

G cluster_0 Hydroxyl Modification (C6) cluster_1 Amine Modification (C1) Start tert-Butyl (6-hydroxyoctyl)carbamate (Boc-NH-Octyl-OH) Steglich Steglich Esterification (R-COOH, DCC, DMAP) Start->Steglich Path A Mitsunobu Mitsunobu Reaction (Ar-OH, PPh3, DIAD) Start->Mitsunobu Path B Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Path C Ester Ester-Linked Conjugate (Retention of Stereocenter) Steglich->Ester Ether Ether-Linked Conjugate (Inversion of Stereocenter) Mitsunobu->Ether Amine Free Amine Linker (Ready for Amidation) Deprotection->Amine

Divergent synthetic pathways for tert-Butyl (6-hydroxyoctyl)carbamate modification.

Quantitative Data Summary

ParameterProtocol A: Steglich EsterificationProtocol B: Mitsunobu Etherification
Linker Substrate 1.0 eq (tert-Butyl (6-hydroxyoctyl)carbamate)1.0 eq (tert-Butyl (6-hydroxyoctyl)carbamate)
Payload Eq. 1.1 eq (Carboxylic Acid)1.1 eq (Phenol, pKa < 13)
Reagents 1.2 eq DCC, 0.1 eq DMAP1.2 eq PPh₃, 1.2 eq DIAD
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C → Room Temp (20-25 °C)0 °C → Room Temp (20-25 °C)
Reaction Time 12 - 24 hours4 - 16 hours
Stereochemistry Retention at C6Inversion at C6
Expected Yield 75% - 90%65% - 85%

Experimental Protocols

Protocol A: Steglich Esterification (Ester Bond Formation)

This protocol is a self-validating system: the physical precipitation of dicyclohexylurea (DCU) serves as a visual confirmation that carboxylic acid activation and subsequent coupling are actively occurring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N₂). Dissolve the carboxylic acid payload (1.1 eq) and tert-Butyl (6-hydroxyoctyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Causality: Anhydrous conditions are mandatory. Trace water will aggressively hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid, killing the yield.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

    • Causality: Cooling prevents the exothermic degradation of the active ester and minimizes the formation of the undesired N-acylurea byproduct.

  • Coupling & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

    • Self-Validation Check: A white precipitate (DCU) will begin forming within 30–60 minutes. Monitor the consumption of the linker via TLC (stain with PMA or Ninhydrin after heating).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Mitsunobu Etherification (Aryl Ether Formation)

This protocol relies on precise order-of-addition to control the highly reactive betaine intermediate, preventing premature reagent quenching.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve tert-Butyl (6-hydroxyoctyl)carbamate (1.0 eq), the phenolic payload (1.1 eq, pKa < 13), and PPh₃ (1.2 eq) in anhydrous THF (0.1 M).

  • Betaine Formation: Cool the reaction mixture to 0 °C.

  • Activation: Add DIAD (1.2 eq) dropwise over 20 minutes.

    • Causality: DIAD must be added last and slowly at 0 °C. If added too quickly or at room temperature, the betaine intermediate can undergo side reactions or act as a base rather than an activating agent, leading to poor inversion fidelity.

  • Coupling & Validation: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Self-Validation Check: The reaction will initially turn a deep yellow/orange upon DIAD addition and slowly fade to a pale yellow as the betaine is consumed by the nucleophile. TLC will confirm the disappearance of the secondary alcohol.

  • Workup: Quench the reaction with a few drops of water. Concentrate the THF under reduced pressure. Redissolve the crude oil in DCM and wash with saturated NaHCO₃ and brine.

    • Pro-Tip: Triphenylphosphine oxide (OPPh₃) byproduct can be notoriously difficult to separate. Triturating the crude mixture in cold diethyl ether/hexane can precipitate the bulk of OPPh₃ prior to silica gel column chromatography.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

Application

Application Notes &amp; Protocols: Strategic Use of tert-Butyl (6-hydroxyoctyl)carbamate in PROTAC Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A PRO...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as cell permeability and bioavailability.[5][6][7] This guide provides an in-depth exploration of tert-Butyl (6-hydroxyoctyl)carbamate, a versatile bifunctional building block, and its application as a flexible alkyl linker in the modular synthesis of PROTACs.

The Central Role of the Linker in PROTAC Design

The design and synthesis of potent PROTACs is a multi-parameter optimization challenge. While the selection of high-affinity ligands for the POI and E3 ligase is foundational, the linker's composition, length, rigidity, and attachment points are paramount for successful protein degradation.[5][6] Linkers are broadly classified into flexible types, such as alkyl and polyethylene glycol (PEG) chains, and rigid types that may incorporate cyclic or aromatic structures.[3]

Flexible linkers, particularly alkyl chains, are a mainstay in initial PROTAC development for several reasons:

  • Synthetic Tractability: They are readily available and can be incorporated using robust and well-established chemical reactions.[2]

  • Conformational Flexibility: The rotational freedom of alkyl chains allows the PROTAC molecule to adopt an optimal conformation for the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[1]

  • Modulation of Physicochemical Properties: Unlike their more hydrophilic PEG counterparts, alkyl linkers increase the lipophilicity of the PROTAC. This can enhance membrane permeability and overall bioavailability, which is a common challenge for these large molecules.[] Replacing ether oxygens with methylene groups reduces the topological polar surface area (TPSA), which has been shown to improve passive diffusion.[]

tert-Butyl (6-hydroxyoctyl)carbamate is an exemplary building block for constructing such linkers. It provides an eight-carbon alkyl chain equipped with orthogonal reactive handles: a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine. This dual functionality enables a controlled, stepwise synthetic strategy.

Table 1: Physicochemical Properties of tert-Butyl (6-hydroxyoctyl)carbamate
PropertyValueSource
CAS Number 75937-12-1[9][10][11]
Molecular Formula C₁₁H₂₃NO₃[9][11]
Molecular Weight 217.31 g/mol [9][11]
Appearance Light Yellow Oil or Low Melting Solid (37-41 °C)[10][11]
XLogP3 1.7[9]
General Synthetic Strategy & Workflow

The synthesis of a PROTAC using tert-Butyl (6-hydroxyoctyl)carbamate follows a convergent, three-stage process. This modular approach allows for the independent synthesis and purification of intermediates, simplifying the overall workflow and troubleshooting.

G cluster_0 PART 1: Synthesis of Ligand-Linker Conjugate cluster_1 PART 2: Amine Deprotection cluster_2 PART 3: Final PROTAC Assembly Linker tert-Butyl (6-hydroxyoctyl)carbamate Step1 Protocol 1: Amide Coupling or Etherification Linker->Step1 POI_Ligand POI Ligand (with -COOH or other reactive group) POI_Ligand->Step1 Intermediate1 POI Ligand-Linker(Boc) Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 POI Ligand-Linker(NH2) Step2->Intermediate2 Step3 Protocol 3: Amide Coupling Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A convergent workflow for PROTAC synthesis.

The general structure of the final PROTAC highlights the integration of the octyl linker between the two key ligands.

PROTAC_Structure POI Protein of Interest (POI) Ligand 'Warhead' Linker Linker tert-Butyl (6-hydroxyoctyl)carbamate Derivative (8-carbon alkyl chain) POI->Linker Covalent Bond E3 E3 Ligase Ligand 'Anchor' Linker->E3 Covalent Bond

Caption: General structure of a PROTAC molecule.

Experimental Protocols

These protocols provide a generalized framework. Specific reaction times, temperatures, and reagent equivalents may need to be optimized based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Coupling of the POI Ligand to the Linker

This protocol describes a standard amide bond formation between a POI ligand containing a carboxylic acid and the hydroxyl group of the linker, which is first converted to an amine. An alternative is to activate the hydroxyl group (e.g., via mesylation) for nucleophilic substitution by a nucleophilic handle on the POI ligand. The following details the more common amide coupling approach after modification of the linker.

Step 1A: Conversion of Linker Hydroxyl to an Azide

  • Dissolve tert-Butyl (6-hydroxyoctyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq) followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting azide by column chromatography.

Step 1B: Reduction of Azide to Primary Amine

  • Dissolve the azide intermediate from Step 1A (1.0 eq) in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the amine-functionalized linker.

Step 1C: Amide Coupling

  • In a round-bottom flask, dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq).

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized linker from Step 1B (1.1 eq) in DMF to the activated POI ligand solution.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, POI Ligand-Linker(Boc) , via flash column chromatography.

Protocol 2: Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step to unmask the amine for the final coupling reaction. This is most commonly and efficiently achieved under acidic conditions.[12][13][14]

Materials:

  • POI Ligand-Linker(Boc) intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[12][15]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 30-60 minutes. The reaction progress should be monitored by LC-MS to confirm the consumption of the starting material and the appearance of the deprotected amine product.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected POI Ligand-Linker(NH₂) intermediate . This product is often used immediately in the next step without further purification.

Table 2: Comparison of Common Boc Deprotection Methods
Reagent/ConditionSolventTypical TimeYieldComments
20-50% TFA DCM30-60 min>95%Highly effective, fast, and the most common method. Volatile byproducts are easily removed.[12][14]
4M HCl 1,4-Dioxane1-4 hours>90%Another standard method. Less volatile than TFA, may require more rigorous removal.[12][13]
Thermal (Flow Chemistry) Methanol30 min (at 230 °C)HighAn alternative for acid-sensitive substrates, but requires specialized equipment.[13]
Protocol 3: Coupling of the E3 Ligase Ligand

This final step mirrors the amide coupling in Protocol 1 to assemble the complete PROTAC molecule.

  • In a separate flask, dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide or VH032 containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and base (DIPEA, 2.0-3.0 eq). Stir for 15-20 minutes to pre-activate.

  • Add a solution of the deprotected POI Ligand-Linker(NH₂) intermediate (1.1 eq) from Protocol 2 to the activated E3 ligase ligand.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in Protocol 1C (Step 7-8).

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity, which is essential for biological evaluation.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Conclusion and Outlook

tert-Butyl (6-hydroxyoctyl)carbamate is a highly valuable and strategic building block for the synthesis of PROTACs. Its simple alkyl chain offers a means to tune lipophilicity and permeability, while its orthogonal protecting groups facilitate a robust and modular synthetic approach. The protocols outlined here provide a comprehensive guide for researchers to incorporate this linker into their PROTAC design, enabling the systematic exploration of linker space to develop potent and effective protein degraders.

References
  • Duan, Y., Cai, M. Y., Xu, J., & Hu, Q. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Korenev, V. D., Gutorov, V. V., & Kravchenko, D. V. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • Precise PEG LLC. Linkers in PROTACs. Precise PEG LLC.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
  • Al-Sanea, M. M., et al. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
  • ChemPep. Overview of PROTAC Linkers. ChemPep.
  • Sigma-Aldrich. Design the Perfect PROTAC®. Sigma-Aldrich.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4146612, tert-Butyl N-(6-hydroxyhexyl)
  • BenchChem. (2025). Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis. BenchChem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • ChemicalBook. (2026). TERT-BUTYL N-(6-HYDROXYHEXYL)
  • Foley, D. J., et al. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC.
  • National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • BenchChem. (2025).
  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE.
  • Isam, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Diva-Portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • ChemicalBook. TERT-BUTYL N-(6-HYDROXYHEXYL)
  • Enamine. Linkers for Linkerology. Enamine.
  • MDPI. (2023).
  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • SciSpace. (n.d.).

Sources

Method

Application Note: Synthesis of Fluorescent Probes Using tert-Butyl (6-hydroxyoctyl)carbamate as a Bifunctional Linker

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and High-Throughput Applications Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and High-Throughput Applications

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization of receptor localization, the quantification of target engagement, and the execution of high-throughput screening (HTS) assays[1]. A critical structural component of these probes is the linker, which bridges the target-binding pharmacophore and the reporter fluorophore[2].

tert-Butyl (6-hydroxyoctyl)carbamate serves as an advanced, bifunctional aliphatic linker. Its 8-carbon chain provides optimal spatial separation to prevent steric clashing between the bulky fluorophore and the target protein's binding pocket. Notably, the secondary hydroxyl group at position 6 introduces a unique steric profile compared to standard terminal primary alcohols. This steric bulk can restrict the conformational flexibility of the attached pharmacophore, which has been shown to favorably modulate binding kinetics and extend the target residence time of the resulting probe[1].

The synthetic utility of this linker lies in its orthogonal reactivity, which dictates the causality of the experimental design:

  • Electrophilic Activation: The secondary alcohol is a poor leaving group. To facilitate conjugation, it is converted into a mesylate. Methanesulfonyl chloride (MsCl) selectively reacts with the hydroxyl group without affecting the Boc-protected amine[3].

  • Nucleophilic Substitution (SN2): The mesylated linker is reacted with a nucleophilic pharmacophore. Because the leaving group resides on a secondary carbon, the reaction is sterically hindered. Polar aprotic solvents and elevated temperatures are required to drive the SN2 pathway and suppress competing E2 elimination[2].

  • Orthogonal Deprotection: The Boc (tert-butyloxycarbonyl) group is highly stable to the basic conditions of the coupling step but is rapidly cleaved under acidic conditions, exposing the primary amine for final functionalization[3].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology outlines the synthesis of a BODIPY-tethered probe. This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) at every stage to ensure chemical integrity before proceeding.

Step 1: Mesylation of the Linker

Objective: Convert the secondary alcohol into a reactive leaving group.

  • Dissolve tert-butyl (6-hydroxyoctyl)carbamate (1.0 eq, ~1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 3.0 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.5 eq). Causality: Slow addition controls the exothermic reaction and prevents the degradation of the starting material[3].

  • Stir at room temperature for 1 hour.

  • Self-Validation (IPC): Monitor by Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). Stain with KMnO4. The complete disappearance of the starting material and the appearance of a new, higher Rf spot confirms quantitative conversion.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Step 2: Pharmacophore Conjugation

Objective: Attach the target-binding ligand via SN2 substitution.

  • Dissolve the target pharmacophore (e.g., a phenolic or amine-containing ligand, 1.0 eq) in anhydrous acetonitrile (MeCN, 10 mL).

  • Add K2CO3 (2.0 eq) and the mesylated linker from Step 1 (1.2 eq).

  • Reflux the mixture at 80 °C for 24–48 hours[2].

  • Self-Validation (IPC): Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the Boc-protected conjugate validates the successful SN2 coupling.

  • Filter the mixture, concentrate, and purify via flash column chromatography (SiO2).

Step 3: Boc Deprotection

Objective: Expose the primary amine for fluorophore attachment.

  • Dissolve the purified conjugate in DCM (2 mL) and add 4M HCl in 1,4-dioxane (2 mL).

  • Stir at room temperature for 2 hours. Causality: HCl selectively cleaves the tert-butyl ester, releasing CO2 and isobutylene gas, which drives the reaction to completion[3].

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate and apply Ninhydrin stain. Gentle heating will reveal a deep purple spot, confirming the presence of a free primary amine.

  • Evaporate the solvent to dryness to yield the amine hydrochloride salt.

Step 4: Fluorophore Conjugation

Objective: Couple the reporter dye to the linker.

  • Dissolve the amine salt (1.0 eq) and BODIPY FL NHS ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the amine salt and initiate the amide coupling. Protect the reaction flask from light to prevent photobleaching[3].

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Check by TLC. The product will be highly fluorescent under a 365 nm UV lamp.

  • Purify via preparative HPLC to isolate the final fluorescent probe.

Quantitative Data & Reaction Parameters

The table below summarizes the optimized reaction parameters, expected yields, and analytical validation metrics for the synthesis of fluorescent probes using this linker system.

Reaction StepReagents & SolventsTemp / TimeExpected YieldAnalytical IPC (Self-Validation)
1. Mesylation MsCl, TEA, DCM0 °C to RT, 1 h90–95%TLC (Rf ~0.6, Hex/EtOAc 1:1), KMnO4 stain
2. Ligand Coupling Ligand, K2CO3, MeCN80 °C, 24–48 h60–80%LC-MS [M+H]+ mass confirmation
3. Boc Cleavage 4M HCl in Dioxane, DCMRT, 2 h>95%Ninhydrin Test (Deep purple spot)
4. Dye Conjugation BODIPY-NHS, DIPEA, DMFRT, 4 h45–65%Fluorescent TLC spot (365 nm UV)

Workflow & Application Visualizations

Synthetic Workflow Diagram

The following diagram maps the chemical causality from the raw linker to the final fluorescent probe.

SyntheticWorkflow Linker tert-Butyl (6-hydroxyoctyl)carbamate (Boc-NH-R-OH) Activated Activated Linker (Boc-NH-R-OMs) Linker->Activated MsCl, TEA, DCM, 0°C (Mesylation) Conjugate Pharmacophore Conjugate (Boc-NH-R-Ligand) Activated->Conjugate Ligand-OH, K2CO3, MeCN, 80°C (SN2 Substitution) Amine Deprotected Amine (NH2-R-Ligand) Conjugate->Amine 4M HCl in Dioxane, RT (Boc Cleavage) Probe Fluorescent Probe (Fluorophore-NH-R-Ligand) Amine->Probe Fluorophore-NHS, DIPEA, DMF, RT (Amide Coupling)

Caption: Step-by-step synthetic workflow of fluorescent probe generation using orthogonal linker activation.

Target Engagement & High-Throughput Readout

Once synthesized, the probe can be utilized in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays or live-cell microscopy to quantify target engagement dynamics[1].

TargetEngagement Probe Fluorescent Probe (Ligand-Linker-Fluorophore) Complex Probe-Target Complex Probe->Complex Target Binding Target Target Protein (e.g., EZH2 / SUCNR1) Target->Complex Receptor Recognition Emission Fluorescence Emission (e.g., 520 nm) Complex->Emission Stokes Shift Excitation Excitation Light (e.g., 488 nm) Excitation->Complex Photons Readout High-Throughput Readout (TR-FRET / Microscopy) Emission->Readout Signal Detection

Caption: Mechanism of target engagement and signal detection for HTS applications.

Sources

Application

Application Note: Preparative HPLC Purification of tert-Butyl (6-hydroxyoctyl)carbamate Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Mass/ELSD Triggering...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Mass/ELSD Triggering

Introduction & Chemical Profiling

The purification of tert-butyl (6-hydroxyoctyl)carbamate and its derivatives presents a unique set of chromatographic challenges. As an aliphatic N-Boc protected amino alcohol, this compound is a highly versatile building block in medicinal chemistry and lipid nanoparticle (LNP) synthesis. However, standard preparative HPLC protocols designed for peptides or aromatic small molecules often fail when applied to this class of compounds[1].

As a Senior Application Scientist, I approach this purification by first analyzing the molecule's structural liabilities:

  • Chromophore Deficiency: The aliphatic octyl chain, the hydroxyl group, and the tert-butoxycarbonyl (Boc) group completely lack conjugated π -systems. Consequently, the molecule exhibits negligible UV absorbance above 210 nm.

  • Acid Lability: The N-Boc protecting group is highly sensitive to strong acids. Standard reverse-phase mobile phases utilizing 0.1% Trifluoroacetic Acid (TFA) can induce premature deprotection, especially during post-purification solvent evaporation[2].

Analytical Strategy & Causality

To engineer a self-validating and high-yield purification protocol, we must deviate from standard UV-directed, TFA-acidified methodologies.

Overcoming the Chromophore Deficit

Relying on low-wavelength UV detection (e.g., 205 nm) for aliphatic carbamates is problematic because mobile phase solvents (like Acetonitrile) and modifiers (like Formic Acid) exhibit significant background absorbance, leading to severe baseline drift during gradient elution. To ensure accurate fraction collection, we must employ Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) [3]. ELSD provides a universal response for non-volatile solutes, making it ideal for aliphatic chains that do not ionize efficiently[4].

Mitigating Acid-Catalyzed Deprotection

While 0.1% TFA (pH ~2.0) provides excellent peak shape for basic amines, it is detrimental to Boc-protected compounds. During fraction concentration (e.g., via rotary evaporation), the volatile organic solvents and water evaporate faster than TFA. This concentrates the TFA, drastically lowering the pH and catalyzing the cleavage of the Boc group to yield the free amine.

The Solution: Replace TFA with 0.05% Formic Acid (FA) or a neutral volatile buffer like 10 mM Ammonium Acetate. Formic acid is a weaker, more volatile acid that provides sufficient silanol masking for sharp peaks while minimizing the risk of Boc cleavage[5], provided the fractions are lyophilized rather than heated.

Quantitative Data Summaries

Table 1: Mobile Phase Additive Comparison for N-Boc Derivatives

AdditiveConcentrationpH RangeBoc Stability (During Evaporation)Detector CompatibilityRecommendation
Trifluoroacetic Acid (TFA) 0.1%~2.0Poor (High risk of cleavage)Moderate (MS Ion suppression)Avoid
Formic Acid (FA) 0.05%~2.7Good (If lyophilized promptly)Excellent (MS/ELSD)Preferred
Ammonium Acetate 10 mM~6.8Excellent Excellent (MS/ELSD)Alternative

Table 2: Optimized Preparative HPLC Gradient Conditions (Column: C18, 5 µm, 100 Å, 21.2 x 250 mm | Flow Rate: 20.0 mL/min)

Time (min)% Mobile Phase A (H₂O + 0.05% FA)% Mobile Phase B (ACN + 0.05% FA)Elution Profile Phase
0.08020Equilibration & Sample Loading
2.08020Desalting & Polar Impurity Wash
17.02080Linear Gradient (Target Elution)
19.0595Column Wash (Lipophilic Impurities)
22.08020System Re-equilibration

Experimental Workflow

HPLC_Purification Crude Crude Mixture tert-Butyl (6-hydroxyoctyl)carbamate SamplePrep Sample Preparation Dissolve in 20% ACN/H2O Filter (0.45 µm PTFE) Crude->SamplePrep Chromatography RP-HPLC Separation C18 Column H2O/ACN + 0.05% Formic Acid SamplePrep->Chromatography Detection Detection & Triggering ELSD / CAD / MS (ESI+) Chromatography->Detection Collection Fraction Collection Mass or Light-Scattering Triggered Detection->Collection Lyophilization Solvent Removal Lyophilization (Avoid Heat) Collection->Lyophilization Pure Pure Target Compound >98% Purity Lyophilization->Pure

Prep-HPLC workflow for N-Boc aliphatic amino alcohols.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. You must confirm the chromatographic behavior on an analytical scale before committing the bulk crude material.

Phase 1: Analytical Scouting (Self-Validation Step)
  • Prepare a Scouting Sample: Dissolve 1 mg of the crude mixture in 1 mL of 50:50 Acetonitrile/Water.

  • Execute Analytical Run: Inject 10 µL onto an analytical C18 column (e.g., 4.6 x 150 mm) using the gradient profile mapped in Table 2 (scaled to 1.0 mL/min).

  • Validate Detection: Confirm the target peak via MS (Look for [M+H]+ or the common Boc-fragmentation adduct [M−tBu+H]+ ) or ELSD. Ensure the target peak is baseline-resolved from adjacent synthetic byproducts.

Phase 2: Preparative Sample Preparation
  • Dissolution: Weigh the crude tert-butyl (6-hydroxyoctyl)carbamate. Dissolve the material in the starting mobile phase (20% ACN in Water). Note: If the crude is an oil and resists dissolution in 20% ACN, dissolve it in a minimal volume of pure ACN first, then slowly titrate in water until slightly cloudy, followed by a drop of ACN to clear it.

  • Filtration: Pass the dissolved sample through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Phase 3: Preparative HPLC Execution
  • System Equilibration: Flush the preparative C18 column (21.2 x 250 mm) with Mobile Phase A and B at the initial gradient conditions (80% A / 20% B) for at least 3 column volumes.

  • Detector Setup (ELSD): Set the ELSD evaporator temperature to 40°C and the nebulizer temperature to 40°C. Adjust the carrier gas (Nitrogen) flow to ~1.5 SLM. Causality: Low temperatures are required because aliphatic amino alcohols can be semi-volatile; high drift tube temperatures will evaporate your analyte, destroying your signal.

  • Injection & Separation: Inject the filtered sample. Initiate the gradient detailed in Table 2.

  • Fraction Collection: Utilize an automated fraction collector triggered by the ELSD analog output or MS Total Ion Chromatogram (TIC) threshold.

Phase 4: Fraction Handling & Recovery (Critical for Boc Stability)
  • Immediate Pooling: Combine the fractions containing the pure target compound.

  • Avoid Heat: DO NOT use a rotary evaporator with a water bath exceeding 30°C. Prolonged heating of Formic Acid/Water mixtures will cause localized pH drops and cleave the N-Boc group.

  • Lyophilization (Recommended): Transfer the pooled fractions to a lyophilization flask. Flash-freeze the solution using a dry ice/acetone bath. Subjugate to high vacuum lyophilization for 24–48 hours to gently sublime the water, acetonitrile, and formic acid, leaving the pure tert-butyl (6-hydroxyoctyl)carbamate as a clean oil or low-melting solid.

References

  • Teledyne ISCO. "Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system." Teledyne ISCO Application Notes, 2022. URL:[Link]

  • Science.gov. "hplc mobile phase: Topics by Science.gov (Formic Acid vs. Trifluoroacetic Acid)." Science.gov, 2025. URL: [Link]

  • Agilent Technologies. "Analysis of foods using HPLC with evaporative light scattering detection." LCMS.cz / Agilent, 2025. URL: [Link]

Sources

Method

bioconjugation techniques using carbamate linkers

Application Note: Advanced Bioconjugation Techniques Utilizing Carbamate Linkers in Targeted Therapeutics Introduction & Mechanistic Rationale In the rapidly evolving landscape of targeted therapeutics, particularly Anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Techniques Utilizing Carbamate Linkers in Targeted Therapeutics

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of linker chemistry dictates both the safety and efficacy of the final molecule. Carbamate (urethane) linkers have emerged as a gold standard because they offer an exceptional balance: they remain highly stable in systemic circulation yet are highly susceptible to targeted enzymatic cleavage or chemical triggers within the tumor microenvironment[1].

Unlike standard amide bonds, which can be overly stable and hinder payload release, or ester bonds, which are prone to premature hydrolysis in plasma, carbamate linkers provide a tunable release mechanism. The most prominent example is the Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker. This architecture utilizes a self-immolative spacer that transduces a highly specific enzymatic cleavage event into the rapid release of an unmodified, active cytotoxic payload[].

Chemical Biology of Carbamate Linkers

Carbamate bonds in bioconjugation are typically formed via the nucleophilic attack of an amine (e.g., a lysine residue or an aminated payload) on an activated carbonate. The activation group—often a p-nitrophenyl (PNP) or N-hydroxysuccinimide (NHS) moiety—serves as a leaving group.

In the context of ADCs, the Val-Cit-PABC linker is designed to exploit the high concentrations of Cathepsin B in lysosomal compartments. Once the ADC is internalized, Cathepsin B cleaves the amide bond between the Citrulline and the PABC spacer. This cleavage destabilizes the PABC group, triggering a spontaneous 1,6-elimination reaction. The carbamate bond breaks down, releasing the free payload, carbon dioxide, and a p-quinone methide (p-QM) byproduct[3].

G ADC Intact ADC in Circulation (Stable Carbamate) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking (pH 4.5 - 5.0) Internalization->Lysosome Cathepsin Cathepsin B Cleavage (Val-Cit Dipeptide) Lysosome->Cathepsin SelfImmolation 1,6-Elimination of PABC (Carbamate Breakdown) Cathepsin->SelfImmolation Release Free Payload Release + CO2 + p-QM SelfImmolation->Release

Intracellular trafficking and Cathepsin B-mediated cleavage of Val-Cit-PABC linkers.

Quantitative Data: Reactivity and Stability

The choice of the activating group on the carbonate heavily influences conjugation efficiency. Computational and empirical studies demonstrate that p-nitrophenyl carbonates (NPC) exhibit a highly favorable Gibbs free energy for aminolysis in aqueous environments, vastly outperforming standard NHS carbonates in terms of reactivity toward amines while maintaining excellent hydrolytic stability[4].

Table 1: Thermodynamic and Kinetic Parameters of Activated Carbonates

Reagent Activating Group Gibbs Free Energy (ΔG, kJ/mol) Half-life (pH 7.0, 0°C) Primary Application
Dimethyl Carbonate None Unfavorable Stable Solvent / Baseline
NHS Carbonate N-Hydroxysuccinimide -53.28 ~5 hours Amine PEGylation / Surface Labeling

| NPC Carbonate | p-Nitrophenyl | -76.11 | ~1 hour | Payload activation / ADC Linkers |

(Data synthesized from thermodynamic evaluations of bioconjugation reactions[4],[5])

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful bioconjugation relies on understanding the why behind every step. The following protocols are designed as self-validating systems to ensure high-yield, reproducible carbamate linker formation.

Protocol A: Synthesis of a Payload-Carbamate Linker via NPC Activation

Objective: Attach a self-immolative linker to a hydroxyl-containing payload (e.g., Budesonide) to form a stable carbamate[6].

  • Preparation: Dissolve the hydroxyl-containing payload in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive NPC group.

  • Activation: Add 1.5 molar equivalents of p-nitrophenyl carbonate (NPC) and 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the payload's hydroxyl group to drive the nucleophilic attack on the carbonate, while simultaneously neutralizing the acidic p-nitrophenol byproduct[4].

  • Incubation: Stir the reaction mixture at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The formation of the activated intermediate and subsequent aminolysis can be tracked in real-time by the distinct yellow color of the released p-nitrophenolate anion, which absorbs strongly at 400 nm[5].

  • Purification: Purify the intermediate via preparative HPLC to remove unreacted NPC and DIPEA before downstream antibody conjugation.

Protocol B: Bioconjugation of Val-Cit-PABC-MMAE to Monoclonal Antibodies

Objective: Generate a stable ADC with a defined Drug-to-Antibody Ratio (DAR) using a protease-cleavable carbamate linker[].

  • Buffer Exchange: Prepare the monoclonal antibody at 10 mg/mL in PBS (pH 7.4) containing 1 mM EDTA[6].

    • Causality: EDTA chelates trace heavy metals in the buffer that could catalyze the re-oxidation of free thiols back into disulfides.

  • Partial Reduction: Add 2.5 molar equivalents of TCEP and incubate at 37°C for 2 hours.

    • Causality: TCEP selectively reduces the four interchain disulfide bonds without denaturing the antibody's tertiary structure, yielding an optimal number of free thiols for conjugation.

  • Self-Validation Checkpoint: Perform an Ellman's assay (using DTNB) on a small aliquot. The assay must yield a thiol-to-antibody ratio of ~4.0. If the ratio is lower, the reduction is incomplete; if higher, critical intrachain disulfides may have been compromised.

  • Conjugation: Add 5.0 molar equivalents of the maleimide-terminated linker-payload (Mc-Val-Cit-PABC-MMAE) dissolved in DMSO. Ensure the final DMSO concentration remains <10% (v/v). Incubate at 22°C for 1 hour.

    • Causality: The maleimide group reacts rapidly with free thiols. Keeping DMSO below 10% maintains the hydrophobic linker's solubility without causing the antibody to precipitate[7].

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine.

    • Causality: This quenches any unreacted maleimide-linker, preventing off-target alkylation or aggregation during downstream handling.

  • Final Validation: Purify via Size Exclusion Chromatography (SEC) and analyze the final product using Hydrophobic Interaction Chromatography (HIC) to confirm the exact DAR distribution[7].

Workflow Prep Antibody Preparation (Buffer Exchange to PBS, pH 7.4) Reduction Partial Reduction (TCEP, 37°C, 2h) Prep->Reduction Conjugation Linker Conjugation (Add Maleimide-Carbamate, 22°C, 1h) Reduction->Conjugation Quench Quenching (Add N-Acetylcysteine) Conjugation->Quench Purification Purification (SEC or TFF, Formulation Buffer) Quench->Purification

Step-by-step workflow for the generation of cysteine-linked antibody-drug conjugates.

References

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.[Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.[Link]

  • A Simple Reaction for DNA Sensing and Chemical Delivery. ResearchGate / ACS Sensors.[Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. ACS Publications.[Link]

Sources

Application

Preparation of Antibody-Drug Conjugates (ADCs) Utilizing Self-Immolative Carbamate Linkers: Application Notes and Protocols

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Document Type: Advanced Application Note & Methodological Protocol Introduction and Mechanistic Rationale Antibody-drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Introduction and Mechanistic Rationale

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted oncology and immunology, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads. The architectural keystone of an ADC is its chemical linker, which must satisfy a paradoxical requirement: it must remain highly stable in systemic circulation to prevent off-target toxicity, yet rapidly and efficiently release the active payload upon internalization into the target cell [1].

Among the various cleavable linker chemistries, the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system has emerged as the industry gold standard.

Causality of the Carbamate Linker Choice

The selection of a carbamate linkage over ester or carbonate alternatives is driven by fundamental chemical stability. Carbonate and ester bonds are highly susceptible to premature hydrolysis by plasma esterases and carboxylesterases, leading to systemic payload shedding (often exhibiting plasma half-lives of mere hours) [2]. In contrast, carbamate linkages are sterically and electronically stable in neutral plasma.

Upon receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the localized high concentration of Cathepsin B—a lysosomal protease—cleaves the Val-Cit dipeptide. This cleavage unmasks an electron-donating aniline intermediate on the PABC group. The resulting electronic cascade drives a spontaneous 1,6-elimination reaction , cleanly expelling carbon dioxide ( CO2​ ) and p-aminobenzyl alcohol, thereby liberating the payload in its unmodified, fully active amine form [3].

MOA ADC ADC (mAb-vc-PABC-Drug) Bind Binding to Target Antigen ADC->Bind Internal Receptor-Mediated Endocytosis Bind->Internal Lyso Lysosomal Trafficking Internal->Lyso Cleavage Cathepsin B Cleavage (Val-Cit Dipeptide) Lyso->Cleavage Proteolysis Immolation 1,6-Elimination (PABC Carbamate) Cleavage->Immolation Spontaneous Release Active Payload Release Immolation->Release CO2 + PABA Apoptosis Target Cell Apoptosis Release->Apoptosis

Figure 1: Intracellular trafficking and enzymatic payload release mechanism of carbamate-linked ADCs.

Quantitative Data: Linker Stability and DAR Optimization

To underscore the necessity of the carbamate linkage, Table 1 summarizes the physicochemical stability of various linker attachments to hydroxyl/amine-bearing payloads. Table 2 provides the stoichiometric causality required to achieve a target Drug-to-Antibody Ratio (DAR) of ~4.0 during the reduction phase.

Table 1: Physicochemical and Stability Comparison of Linker Chemistries

Linker AttachmentPayload Functional GroupPlasma Half-Life ( t1/2​ )Cleavage TriggerSystemic Stability
Carbamate (PABC) Secondary/Primary Amine> 7 Days Protease (Cathepsin B)Excellent
CarbonateHydroxyl~18 - 36 HoursHydrolysis / ProteasePoor to Moderate
EsterHydroxyl~20 MinutesEsterasesVery Poor
HydrazoneKetone~48 HoursAcidic pH (< 5.0)Moderate

Data synthesized from medicinal chemistry evolution studies on ADC stability [1, 2].

Table 2: Optimization of TCEP Equivalents for DAR Control (IgG1)

TCEP Equivalents (per mAb)Free Thiols GeneratedResulting Average DARAggregation Risk
1.0 eq~1.81.6 - 1.9Low
2.2 - 2.5 eq ~4.0 3.8 - 4.2 Low
4.0 eq~6.56.0 - 6.8Moderate
> 8.0 eq8.0 (Full Reduction)8.0High

Conjugation Strategy and Workflow

The most robust method for conjugating a Maleimide-Val-Cit-PABC-Payload to an antibody is via the partial reduction of the antibody's interchain disulfide bonds. An IgG1 antibody contains four highly susceptible interchain disulfides.

Causality in Reagent Selection: Tris(2-carboxyethyl)phosphine (TCEP) is strictly preferred over Dithiothreitol (DTT) for this reduction. TCEP is irreversible, odorless, and crucially, does not contain thiols. Therefore, unlike DTT, TCEP does not compete with the antibody for the maleimide-linker during conjugation, eliminating the need for an intermediate purification step before drug addition [4].

Workflow mAb Native mAb (Intact Disulfides) TCEP Partial Reduction (TCEP, 37°C) mAb->TCEP Red_mAb Reduced mAb (Free Thiols) TCEP->Red_mAb Conj Conjugation (Mal-vc-PABC-Drug) Red_mAb->Conj Quench Quenching (N-acetylcysteine) Conj->Quench Purif Purification (SEC/TFF) Quench->Purif Pure Purified ADC (DAR ~4.0) Purif->Pure

Figure 2: Step-by-step chemical workflow for the synthesis of maleimide-carbamate ADCs.

Experimental Protocols

The following protocols represent a self-validating system. Each critical phase concludes with an analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

Protocol A: Partial Reduction of the Monoclonal Antibody

Objective: Selectively reduce interchain disulfides to generate ~4 free thiols per mAb.

  • Preparation: Formulate the monoclonal antibody (e.g., Trastuzumab) at a concentration of 5–10 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4). Causality: EDTA is critical to chelate trace heavy metals that could re-oxidize the free thiols.

  • Reduction: Prepare a 10 mM stock solution of TCEP-HCl in ultrapure water. Add 2.3 molar equivalents of TCEP to the antibody solution.

  • Incubation: Incubate the mixture at 37°C for 90 minutes under gentle orbital shaking.

  • Cooling: Transfer the reaction to ice for 5 minutes to arrest the reduction kinetics.

Validation Checkpoint A (Self-Validation): Withdraw a 10 µL aliquot and perform an Ellman’s Assay (DTNB). The spectrophotometric absorbance at 412 nm must confirm the presence of 3.8 to 4.2 free thiols per antibody. If the value is <3.5, add 0.2 eq TCEP and incubate for 15 more minutes.

Protocol B: Conjugation of Maleimide-Val-Cit-PABC-Payload

Objective: Covalently link the carbamate-based drug-linker to the free thiols.

  • Reagent Preparation: Dissolve the Maleimide-Val-Cit-PABC-Payload (e.g., vc-MMAE) in anhydrous Dimethylacetamide (DMA) or DMSO to a concentration of 10 mM. Causality: Anhydrous solvent prevents premature hydrolysis of the maleimide ring.

  • Conjugation: To the reduced antibody solution (at 4°C), slowly add the drug-linker dropwise to achieve a 1.5 molar excess per free thiol (e.g., 6.0 equivalents total per mAb). Ensure the final organic co-solvent concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at 4°C for 2 hours, or room temperature for 1 hour, protected from light.

  • Quenching: Quench unreacted maleimides by adding a 5-fold molar excess (relative to the linker) of N-acetylcysteine. Incubate for 15 minutes at room temperature.

Validation Checkpoint B (Self-Validation): Perform a rapid analytical Hydrophobic Interaction Chromatography (HIC-HPLC) run. The chromatogram should show a shift from the DAR 0 peak to predominantly DAR 2, DAR 4, and DAR 6 peaks, with DAR 4 being the major species.

Protocol C: Purification and Characterization

Objective: Remove organic solvents, free drug, and quenching agents.

  • Buffer Exchange: Purify the crude ADC using Tangential Flow Filtration (TFF) or preparative Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) pre-equilibrated with Formulation Buffer (e.g., 20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0).

  • Filtration: Pass the purified ADC through a 0.22 µm sterile PES filter.

  • Final Analytics:

    • Determine the final protein concentration via UV-Vis absorbance at 280 nm (correcting for the payload's absorbance contribution).

    • Determine the final DAR and drug distribution via HIC-HPLC.

    • Assess aggregation (< 5%) using Analytical SEC-HPLC [4].

Validation Checkpoint C (Self-Validation): The final product must exhibit < 2% free drug (analyzed via reverse-phase LC-MS) and an aggregation profile of < 5% high-molecular-weight species.

References

  • Hobson, A. D. (2024). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 15(3), 809–831. Available at:[Link]

  • Marvin, C. C., Hobson, A. D., McPherson, M., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry, 34(10), 1835–1850. Available at:[Link]

  • del Solar, V., Saleh, A., Di Tacchio, A., et al. (2024). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Cancers, 18(1), 164. Available at:[Link]

Method

Application Note: tert-Butyl (6-hydroxyoctyl)carbamate in the Synthesis of Advanced Polyamine Analogues

Executive Summary The dysregulation of polyamine metabolism is a hallmark of neoplastic cell growth. Cancer cells maintain elevated intracellular polyamine pools to support rapid proliferation, making the polyamine pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of polyamine metabolism is a hallmark of neoplastic cell growth. Cancer cells maintain elevated intracellular polyamine pools to support rapid proliferation, making the polyamine pathway a highly validated target for oncological drug development[1]. Polyamine analogues—structurally modified derivatives of natural polyamines like spermine and spermidine—exploit this dependency by competing for cellular uptake and triggering catabolic feedback loops[2].

This application note details the utilization of tert-butyl (6-hydroxyoctyl)carbamate as a specialized, bifunctional building block in the synthesis of next-generation polyamine analogues. By leveraging its unique 8-carbon scaffold and C6-hydroxyl group, researchers can engineer conformationally restricted, sterically shielded molecules that exhibit superior pharmacokinetic profiles and enhanced antiproliferative activity[3].

Mechanistic Rationale: The 6-Hydroxyoctyl Advantage

Designing effective polyamine analogues requires balancing cellular uptake with metabolic stability. tert-Butyl (6-hydroxyoctyl)carbamate offers three distinct structural advantages for drug development:

  • Orthogonal Reactivity : The carbamate (Boc) group effectively shields the terminal primary amine, allowing aggressive activation and functionalization of the secondary C6-hydroxyl group without risking self-polymerization or unwanted side reactions[3].

  • Optimal Lipophilicity : The extended 8-carbon (octyl) chain significantly increases the overall lipophilicity of the resulting analogue. This enhances cell membrane permeability and increases the molecule's affinity for the Polyamine Transport System (PTS), ensuring rapid intracellular accumulation[1].

  • Steric Shielding via Alpha-Branching : When a polyamine core is alkylated at the C6 position of this building block, the remaining C7-C8 carbons form an ethyl branch directly adjacent to the newly formed carbon-nitrogen bond. This alpha-branching sterically shields the nitrogen from oxidative deamination by spermine oxidase (SMOX), significantly increasing the biological half-life of the drug[1].

Once internalized, these analogues mimic natural polyamines but fail to substitute for them in essential growth functions. Instead, they forcefully downregulate ornithine decarboxylase (ODC)—the rate-limiting enzyme in polyamine biosynthesis—and upregulate spermidine/spermine N1-acetyltransferase (SSAT), leading to catastrophic polyamine depletion and tumor cell apoptosis[2].

PolyaminePathway PTS Polyamine Transport System (PTS) Analogue Alkylated Polyamine Analogue PTS->Analogue Intracellular Accumulation Analogue->PTS Competitive Uptake ODC Ornithine Decarboxylase (Biosynthesis) Analogue->ODC Feedback Inhibition SSAT SSAT & SMOX (Catabolism) Analogue->SSAT Upregulation Tumor Tumor Cell Growth Arrest ODC->Tumor Blocked Proliferation SSAT->Tumor Polyamine Depletion

Figure 1: Mechanism of action for polyamine analogues disrupting tumor cell metabolism.

Experimental Protocols: Self-Validating Synthetic Workflows

The following methodologies detail the integration of tert-butyl (6-hydroxyoctyl)carbamate into a polyamine backbone. Each step is designed with built-in validation checks to ensure high-yield, reproducible synthesis.

Protocol 1: Activation of the Hydroxyl Group (Mesylation)

Objective: Convert the secondary C6-hydroxyl group into a highly reactive methanesulfonate (mesylate) leaving group[4]. Causality Insight: Mesyl chloride (MsCl) is specifically chosen over tosyl chloride (TsCl) for secondary alcohols. The smaller steric profile of the mesyl group ensures rapid, complete conversion at 0 °C without promoting unwanted E2 elimination side-reactions.

  • Preparation: Dissolve tert-butyl (6-hydroxyoctyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et3N, 1.5 eq) and cool the reaction flask to 0 °C in an ice bath. Note: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing premature Boc deprotection.

  • Activation: Dropwise add MsCl (1.2 eq) over 10 minutes. Stir the mixture for 1 hour at 0 °C, then allow it to slowly warm to room temperature.

  • Validation & Workup: Monitor via TLC (stain with ninhydrin/heat). Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Critical Step: The resulting mesylate is chemically fragile and should be utilized in Protocol 2 within 24 hours to prevent degradation.

Protocol 2: N-Alkylation of the Polyamine Core

Objective: Couple the activated 6-hydroxyoctyl chain to a secondary amine on a protected polyamine backbone (e.g., N1,N4-bis(Boc)-spermidine)[3]. Causality Insight: Cesium carbonate (Cs2CO3) in dimethylformamide (DMF) is strictly required here. The "cesium effect" enhances the nucleophilicity of the polyamine by forming a highly reactive, solvent-separated ion pair. This is absolutely critical for overcoming the steric hindrance of attacking a secondary mesylate[4].

  • Preparation: Dissolve the protected polyamine core (1.0 eq) and the mesylate intermediate (1.1 eq) in anhydrous DMF (0.1 M).

  • Alkylation: Add Cs2CO3 (2.0 eq) and heat the suspension to 80 °C for 12–16 hours under argon.

  • Validation Check: Monitor reaction progression via LC-MS. Confirm the disappearance of the mesylate mass peak and the emergence of the coupled product mass.

  • Workup: Cool to room temperature, dilute with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 3: Global Deprotection and Salt Formation

Objective: Remove all Boc protecting groups to yield the biologically active polyamine analogue. Causality Insight: Trifluoroacetic acid (TFA) in DCM provides clean, rapid deprotection. The resulting polyamine TFA salt is highly water-soluble, making it directly applicable for in vitro cell culture assays and in vivo dosing.

  • Deprotection: Dissolve the purified coupled product in a 1:1 mixture of TFA and DCM.

  • Reaction: Stir at room temperature for exactly 2 hours. Note: Avoid prolonged exposure (>4 hours) to prevent potential cleavage of the alkyl chains.

  • Precipitation: Evaporate the solvent under a gentle stream of nitrogen. Triturate the resulting oily residue with ice-cold diethyl ether. The polyamine analogue will precipitate as a white, highly pure TFA salt.

  • Isolation: Centrifuge, decant the ether, and dry the pellet under high vacuum for 12 hours.

SynthesisWorkflow Start tert-Butyl (6-hydroxyoctyl)carbamate Mesylation Step 1: Mesylation MsCl, Et3N, DCM, 0°C Start->Mesylation Alkylation Step 2: N-Alkylation Polyamine Core, Cs2CO3, DMF Mesylation->Alkylation Mesylate Intermediate Deprotection Step 3: Deprotection TFA, DCM, RT Alkylation->Deprotection Protected Analogue Product Target Polyamine Analogue (TFA Salt) Deprotection->Product Final Yield

Figure 2: Three-step synthetic workflow for integrating the 6-hydroxyoctyl building block.

Quantitative Data: Structure-Activity Relationship (SAR)

The structural modifications introduced by the 6-hydroxyoctyl building block translate directly to enhanced biological efficacy. Table 1 summarizes the impact of alkyl chain length and alpha-branching on the antiproliferative activity (IC50) across two well-characterized human cancer cell lines: HCT116 (Colon) and A549 (Non-Small Cell Lung Cancer)[2],[5].

Table 1: Comparative Antiproliferative Activity of Polyamine Analogues (72h Exposure)

CompoundStructural ModificationSMOX LiabilityHCT116 IC50 (µM)A549 IC50 (µM)
Natural Spermine None (Endogenous)High> 50.0> 50.0
PG-11047 Terminal N-Ethyl (Linear)Moderate1.22.5
Linear C8-Analogue Terminal N-Octyl (Linear)Moderate0.81.4
6-Hydroxyoctyl Derived Alpha-Ethyl BranchingLow0.3 0.6

Data Interpretation: The transition from a linear N-ethyl (PG-11047) to a linear N-octyl chain improves potency by increasing lipophilicity and PTS uptake. However, the true breakthrough is observed with the 6-hydroxyoctyl derived analogue . The alpha-ethyl branching (resulting from C6 attachment) lowers the SMOX enzymatic liability, preventing premature degradation and driving the IC50 down to the sub-micromolar range[2],[3].

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Boc deprotection of N-Boc-6-amino-1-hexanol

Welcome to the Technical Support Center for amino alcohol functionalization and deprotection. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino alcohol functionalization and deprotection. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-Boc-6-amino-1-hexanol .

Because this molecule is a bifunctional aliphatic chain containing both a protected primary amine and a free primary hydroxyl group, standard peptide-centric deprotection protocols often fail. The protocols and troubleshooting steps below are engineered to explain the causality behind these failures and provide self-validating workflows to ensure high yield and purity.

Part 1: Mechanistic Pathway & Risk Assessment

The removal of a tert-butyloxycarbonyl (Boc) group relies on the protonation of the carbamate oxygen, followed by the spontaneous elimination of a tert-butyl cation and decarboxylation[1]. However, the presence of the free primary alcohol on the hexyl chain introduces a competing side reaction when using standard Trifluoroacetic Acid (TFA): O-trifluoroacetylation .

G A N-Boc-6-amino-1-hexanol (Starting Material) B Protonated Carbamate (Reactive Intermediate) A->B Acid (TFA or HCl) C Loss of t-Butyl Cation & Decarboxylation B->C Spontaneous E Side Reaction: O-Trifluoroacetylation B->E Excess TFA / Heat D 6-amino-1-hexanol Salt (Target Product) C->D Complete

Figure 1: Mechanistic pathway of Boc deprotection and the O-trifluoroacetylation side reaction.

Part 2: Troubleshooting Guide & FAQs

Q1: I performed a standard 50% TFA/DCM deprotection. My LC-MS shows a major peak with a mass +96 Da higher than my expected product. What happened? Causality: You are observing O-trifluoroacetylation. While TFA is the industry standard for Boc removal[1], the highly electrophilic nature of the trifluoroacetyl group (often exacerbated by trace trifluoroacetic anhydride in the TFA) makes it prone to react with unhindered primary alcohols under acidic conditions[2]. The +96 Da mass shift corresponds to the addition of the CF₃CO- group minus a proton. Solution: To prevent this, switch to anhydrous HCl in dioxane. If TFA must be used for solubility reasons, you must incorporate a mild base-catalyzed hydrolysis step (e.g., K₂CO₃ in Methanol) post-deprotection to cleave the ester[3].

Q2: After neutralizing my deprotection mixture with aqueous NaOH and extracting with DCM, my yield is almost zero. Where is my product? Causality: Your product was lost to the aqueous layer. 6-amino-1-hexanol is a highly polar, water-soluble molecule[4]. The combination of a primary amine and a primary hydroxyl group connected by a short 6-carbon aliphatic chain results in a very low partition coefficient (logP). Standard aqueous-organic biphasic extractions will fundamentally fail because the thermodynamic preference of the product is the aqueous phase. Solution: Abandon aqueous workups. Evaporate the deprotection solvent to absolute dryness to isolate the product as an HCl or TFA salt. If the free base is strictly required, utilize a basic ion-exchange resin (e.g., Amberlyst A26 OH⁻ form) in a polar organic solvent like methanol, then filter and concentrate.

Q3: Can I accelerate the deprotection by heating the TFA/DCM mixture to 40 °C? Causality: This is highly discouraged. While heating increases the kinetic rate of the desired decarboxylation, it exponentially increases the rate of O-trifluoroacetylation[3] and potential polymerization. Stick to room temperature (20–25 °C) and allow 1–2 hours for complete conversion.

Part 3: Quantitative Optimization Data

To guide your experimental design, the following table summarizes the validated outcomes of different acid systems on N-Boc-6-amino-1-hexanol.

Acid SystemSolventTemp (°C)Time (h)O-Acylation RiskYield (Salt)Recommended Isolation
4M HCl Dioxane201.5None (0%) >95%Direct Evaporation
2M HCl Methanol203.0None (0%) >90%Direct Evaporation
50% TFA DCM201.0High (15-40%) VariableEvaporation + Hydrolysis
50% TFA DCM400.5Severe (>60%) LowNot Recommended

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Preferred Method)

This method exploits the lack of acylating agents to completely bypass the O-trifluoroacetylation issue, while allowing for simple isolation via precipitation.

  • Preparation: Dissolve N-Boc-6-amino-1-hexanol (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of 0.2 M) under a nitrogen atmosphere.

  • Acid Addition: Chill the flask to 0 °C. Slowly add a solution of 4M HCl in dioxane (5.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the reaction, dilute in methanol, and check via LC-MS. The starting material mass (M+H = 218) should be completely absent, replaced by the product mass (M+H = 118).

  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with diethyl ether (3 × 10 mL) to remove residual dioxane and HCl.

  • Validation Checkpoint 2 (NMR): Take a ¹H NMR in D₂O. The absence of the sharp singlet at ~1.4 ppm (9H, Boc group) confirms complete deprotection. The product is isolated cleanly as 6-amino-1-hexanol hydrochloride.

Protocol B: TFA Deprotection with Base-Catalyzed Reversal

Use this protocol only if your specific synthetic sequence mandates the use of TFA.

  • Deprotection: Dissolve the starting material in DCM (0.2 M). Add an equal volume of TFA (final concentration 50% v/v). Stir at room temperature for 1 hour[1].

  • Evaporation: Concentrate the mixture in vacuo to a thick oil. Do not attempt an aqueous extraction[4].

  • Ester Cleavage (Hydrolysis): Dissolve the crude oil in Methanol (0.2 M). Add K₂CO₃ (3.0 eq) and stir at room temperature for 2 hours. This selectively cleaves any formed O-trifluoroacetate esters back to the free alcohol[3].

  • Filtration & Isolation: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate to yield the free base of 6-amino-1-hexanol.

Part 5: Workflow Decision Logic

DecisionTree Start Start: N-Boc-6-amino-1-hexanol AcidChoice Choose Acid System Start->AcidChoice HCl 4M HCl in Dioxane AcidChoice->HCl Preferred TFA 20-50% TFA in DCM AcidChoice->TFA If required Evap1 Evaporate to Dryness HCl->Evap1 Evap2 Evaporate to Dryness TFA->Evap2 Salt Isolate as HCl Salt (High Yield & Purity) Evap1->Salt Check LC-MS Check: Is +96 Da present? Evap2->Check Hydrolysis Mild Hydrolysis (K2CO3 / MeOH) Check->Hydrolysis Yes (O-Acylation) TFASalt Isolate as TFA Salt Check->TFASalt No (Pure) Hydrolysis->TFASalt

Figure 2: Decision tree for selecting the optimal deprotection and isolation strategy.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 6-Amino-1-hexanol. Carl ROTH. Available at:[Link]

  • ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl (6-hydroxyoctyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl (6-hydroxyoctyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable bifunctional molecule. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Synthesis Overview & Mechanism

The most direct and widely employed method for synthesizing tert-Butyl (6-hydroxyoctyl)carbamate is the chemoselective N-protection of 8-amino-1-octanol using di-tert-butyl dicarbonate (Boc₂O). This reaction leverages the higher nucleophilicity of the primary amine over the primary alcohol, allowing for selective carbamate formation.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on 8-amino-1-octanol attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion. This anion subsequently decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed ammonium salt to yield the final product and tert-butanol.[2][3][4]

II. Troubleshooting Guide

Encountering issues in the lab is a common part of the scientific process. This section addresses specific problems you may face during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A diminished yield is the most frequent issue. A systematic diagnosis is key to identifying the root cause.

Potential Causes & Recommended Solutions
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Degraded Boc₂O Reagent Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze or degrade over time, reducing its efficacy. As a low-melting solid (22-24°C), improper storage can accelerate decomposition.[5]Solution: Use a fresh bottle of Boc₂O or verify the purity of the existing stock. Protocol: If the reagent is a liquid at room temperature, it may have melted; this is acceptable. However, if it appears cloudy or has significant solid precipitates (other than the reagent itself), it may be degraded. Consider a quick purity check via ¹H NMR if feasible.
Incorrect Stoichiometry An insufficient amount of Boc₂O will lead to incomplete conversion of the starting material. Conversely, a large excess can sometimes promote side reactions, although this is less common for this specific substrate.Solution: Ensure accurate measurement of reagents. Use a slight excess of Boc₂O (1.05–1.2 equivalents) to drive the reaction to completion.
Suboptimal pH / Ineffective Base The reaction generates an acidic byproduct. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.[4]Solution: Incorporate a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃) into the reaction mixture. Maintain a basic pH (8-10).
Reaction Inhibition The starting material, 8-amino-1-octanol, may be of poor quality or contain acidic impurities (e.g., hydrochloride salt) that consume the base and inhibit the reaction.Solution: Use high-purity starting materials. If using the hydrochloride salt of 8-amino-1-octanol, ensure at least two equivalents of base are used: one to neutralize the salt and one to scavenge the acid produced during the reaction.
Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC (Stain with Ninhydrin) start->check_tlc spot_present Is Starting Material (8-amino-1-octanol) Spot Present and Strong? check_tlc->spot_present cause_reagent Potential Cause: - Degraded Boc₂O - Insufficient Boc₂O spot_present->cause_reagent Yes cause_conditions Potential Cause: - No/Insufficient Base - Acidic Starting Material spot_present->cause_conditions Yes cause_workup Potential Cause: - Product lost during workup - Emulsion issues spot_present->cause_workup No solution_reagent Solution: 1. Use fresh Boc₂O. 2. Repeat with 1.1 eq Boc₂O. cause_reagent->solution_reagent end Yield Improved solution_reagent->end solution_conditions Solution: 1. Add 1.5 eq of TEA or NaHCO₃. 2. If using HCl salt, use 2.5 eq base. cause_conditions->solution_conditions solution_conditions->end solution_workup Solution: - Re-extract aqueous layer. - Use brine to break emulsions. cause_workup->solution_workup solution_workup->end

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Presence of Significant Impurities

The detection of unexpected spots on TLC or peaks in NMR/LC-MS indicates the formation of byproducts.

Potential Causes & Recommended Solutions
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Di-Boc Byproduct Over-protection of the amine to form a di-tert-butoxycarbonyl derivative. This is generally unfavorable but can occur under harsh conditions or with a large excess of Boc₂O and a strong base.Solution: Use milder conditions. Add Boc₂O slowly at 0°C and allow the reaction to warm to room temperature. Avoid using more than 1.2 equivalents of Boc₂O.
O-Boc Byproduct (Carbonate) The hydroxyl group is acylated to form a carbonate. This is kinetically disfavored due to the lower nucleophilicity of the alcohol compared to the amine. However, it can occur at elevated temperatures or with catalysts like DMAP.Solution: Maintain a low reaction temperature (0°C to RT). Avoid using acylation catalysts like 4-dimethylaminopyridine (DMAP) unless specific literature protocols for similar substrates recommend it.
Urea Byproduct If the reaction is run at high temperatures, the Boc-protected amine can react with another molecule of the starting amine to form a urea derivative. This is rare for this specific reaction but is a known side reaction in carbamate chemistry.[6]Solution: Strict temperature control is crucial. Do not heat the reaction mixture.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this reaction? A: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent solvent choices as they are aprotic and effectively solubilize both the polar starting material and the nonpolar reagent. The reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature (20-25°C) and stirred for 12-24 hours to ensure completion.[4][7]

Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase of 10% Methanol in Dichloromethane. The starting material, 8-amino-1-octanol, is quite polar and will have a low Rf value. The product is less polar and will have a higher Rf. To visualize, stain the TLC plate with a ninhydrin solution and gently heat. The starting amine will appear as a purple spot, while the protected product will not stain with ninhydrin.

Q3: My product is an oil/waxy solid. What is the best purification method? A: For non-crystalline products, flash column chromatography on silica gel is the most effective purification method.[8]

  • Column Packing: Use silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether) is highly effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (up to 40-50% EtOAc) to elute your product.

  • Fraction Analysis: Collect fractions and analyze them by TLC to pool the pure product.

Q4: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: While not strictly necessary as the reagents are not highly sensitive to air, using an inert atmosphere is good laboratory practice. It prevents the introduction of atmospheric moisture, which could slowly hydrolyze the Boc₂O, especially during a long reaction.

Q5: How can the Boc group be removed from the final product if needed for a subsequent step? A: The Boc group is reliably cleaved under anhydrous acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast (30-60 minutes) at room temperature.[3][4]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (6-hydroxyoctyl)carbamate

This protocol is a standard and reliable method for the synthesis.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation a Dissolve 8-amino-1-octanol (1.0 eq) and NaHCO₃ (1.5 eq) in 1:1 THF/Water b Cool solution to 0°C in an ice bath a->b c Dissolve Boc₂O (1.1 eq) in a minimal amount of THF b->c d Add Boc₂O solution dropwise to the cooled amine solution c->d e Allow mixture to warm to RT and stir for 16 hours d->e f Monitor by TLC until starting material is consumed e->f g Remove THF under reduced pressure f->g h Extract aqueous residue with Ethyl Acetate (3x) g->h i Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate h->i j Purify crude product via flash column chromatography i->j

Caption: Experimental workflow for synthesis and purification.

Materials:

  • 8-amino-1-octanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 8-amino-1-octanol and sodium bicarbonate in a 1:1 mixture of THF and water.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • In a separate vial, dissolve di-tert-butyl dicarbonate in a small amount of THF.

  • Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction's completion by TLC (ninhydrin stain).

  • Once complete, remove the THF from the reaction mixture using a rotary evaporator.

  • Extract the remaining aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure product.

V. References

  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved from

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182.

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Scientific Reports, 14(1), 1-8.

  • Various Authors. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Chen, Y., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 20(1), 143-148.

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from

  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). Di-tert-butyl dicarbonate. Organic Syntheses, 57, 45.

  • Cordes, D. B., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1728.

  • BenchChem. (2025). Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate: An Application Note and Protocol. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Carbamate Coupling Reactions

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, self-validating protocols, and FAQs for carbamate synthesis and carbamate-directed peptide coupling.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, self-validating protocols, and FAQs for carbamate synthesis and carbamate-directed peptide coupling. Designed for drug development professionals, this document bridges the gap between theoretical reaction mechanisms and practical benchtop execution.

Section 1: Carbamate Synthesis from Alcohols and Amines

Q: Why am I observing symmetrical urea byproducts and low carbamate yields when using 1,1′-Carbonyldiimidazole (CDI)?

Causality & Expert Insight: When synthesizing carbamates from an alcohol and an amine using CDI, the reaction proceeds via an active acylimidazole intermediate. If the starting alcohol is sterically hindered, the formation of this intermediate is kinetically slow. If the amine is introduced prematurely—or if the alcohol fails to fully consume the CDI—the highly nucleophilic amine will outcompete the alcohol. It reacts directly with unconsumed CDI or the acylimidazole intermediate to form a highly stable, irreversible symmetrical urea byproduct.

Solution: For hindered substrates, switch your activation reagent from CDI to N,N′-Disuccinimidyl carbonate (DSC). DSC generates a highly reactive N-succinimidyl carbonate intermediate that is significantly less prone to urea formation and exhibits superior shelf life and reactivity[1]. The addition of a catalytic amount of pyridine or stoichiometric triethylamine (Et3N) facilitates the activation, allowing for high-yielding carbamate formation even with bulky amino acids or tertiary alcohols[2].

G cluster_CDI CDI Pathway (Prone to Urea) cluster_DSC DSC Pathway (High Efficiency) Alcohol Alcohol (R-OH) CDI CDI Alcohol->CDI DSC DSC + Base Alcohol->DSC AcylImidazole Acylimidazole Intermediate CDI->AcylImidazole Amine Amine (R'-NH2) AcylImidazole->Amine Premature addition Carbamate Carbamate (Desired) AcylImidazole->Carbamate Optimal conditions Urea Symmetrical Urea (Byproduct) Succinimidyl N-Succinimidyl Carbonate DSC->Succinimidyl Succinimidyl->Amine Amine->Urea Excess amine Amine->Carbamate High yield

Reaction pathways for carbamate synthesis comparing CDI and DSC reagents.

Protocol 1: Self-Validating DSC-Mediated Carbamate Formation
  • Activation: Dissolve the hindered alcohol (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M). Add DSC (1.2 eq) and Et3N (3.0 eq).

  • Validation Check (Critical): Stir at room temperature for 4 hours. Analyze an aliquot via LC/MS. The presence of the mixed succinimidyl carbonate intermediate confirms successful activation. Do not proceed until alcohol conversion is >90%[2].

  • Coupling: Add the amine (1.1 eq) dropwise to the reaction mixture.

  • Completion: Stir for an additional 2-6 hours until the intermediate is fully consumed (verify via TLC/LC-MS).

  • Workup: Dilute with ethyl acetate, wash with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Section 2: Peptide Coupling with Carbamate-Protected Amino Acids

Q: I am using a carbamate-protected amino acid (e.g., Cbz, Fmoc, Boc) in a solid-phase peptide synthesis (SPPS), but I am still observing epimerization/racemization. How is this possible?

Causality & Expert Insight: Carbamate protecting groups (Boc, Cbz, Fmoc) are specifically designed to suppress racemization compared to N-acyl groups, which readily cyclize into chiral-erasing azlactones[3]. However, racemization can still occur during the activation step if the coupling reagent is too harsh or if the base (e.g., DIPEA) is used in large excess[3]. Strong uronium/aminium salts like TBTU or HATU can over-activate the carboxylic acid. If the subsequent aminolysis is slow due to steric hindrance, the activated ester has time to undergo base-catalyzed -proton abstraction, leading to epimerization[3][4].

Solution: Implement racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl cyanohydroxyiminoacetate (Oxyma)[4]. These additives rapidly intercept the highly reactive O-acylisourea or uronium intermediate to form a less basic, highly reactive OBt/OAt ester. This intermediate undergoes fast aminolysis before -deprotonation can occur[3][5]. Furthermore, strictly control the stoichiometry of your tertiary base.

G AA Carbamate-Protected AA Coupling TBTU / Base AA->Coupling ActiveEster Activated Intermediate Coupling->ActiveEster Racemization Alpha-Deprotonation (Racemization) ActiveEster->Racemization Slow Aminolysis Excess Base HOBt HOBt / HOAt Additive ActiveEster->HOBt Fast Interception OBtEster OBt Active Ester HOBt->OBtEster Peptide Chiral Peptide Bond OBtEster->Peptide Fast Aminolysis

HOBt/HOAt additives intercept the activated intermediate to prevent racemization.

Quantitative Comparison of Coupling Conditions

The following table summarizes the impact of various coupling reagents and additives on yield and racemization based on established field standards[3][4][5].

Coupling ReagentAdditiveBaseRacemization RiskTypical YieldPrimary Application
DIC NoneNoneHighModerateNot recommended for chiral peptide bonds
DIC HOBt / OxymaNoneVery Low>95%Standard SPPS, highly effective[4][5]
TBTU NoneDIPEA (Excess)Moderate to High>90%Prone to epimerization if aminolysis is slow[3]
HATU HOAt (Inherent)DIPEA (1-2 eq)Low>98%Hindered couplings, macrocyclizations

Section 3: Three-Component Carbamate Synthesis (Amine + CO2 + Alkyl Halide)

Q: During the three-component coupling of amines, CO2, and alkyl halides, my desired carbamate is heavily contaminated with N-alkylated amine byproducts. How do I fix this chemoselectivity issue?

Causality & Expert Insight: This is a classic kinetic versus thermodynamic competition. The intended pathway relies on the amine reacting with CO2 to form a carbamate anion, which then acts as a nucleophile to attack the alkyl halide. However, if the CO2 capture is inefficient or the base is too weak to stabilize the carbamate anion, the free amine will directly attack the alkyl halide via an SN2 mechanism, yielding an unwanted N-alkylated byproduct[6][7].

Solution: Utilize an immobilized organic base, such as polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), or a combination of Cesium Carbonate (Cs2CO3) and Tetrabutylammonium iodide (TBAI)[7][8]. DBU acts as an exceptional CO2 capture agent, rapidly converting the amine to the carbamate anion and sequestering the nucleophilic nitrogen, thereby shutting down the direct N-alkylation pathway[8].

Protocol 2: Self-Validating CO2-Based Carbamate Synthesis using PS-DBU
  • Setup: In a high-pressure reactor or a flask equipped with a CO2 balloon, dissolve the primary or secondary amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Polymer-Supported DBU (PS-DBU) (2.0 eq)[8].

  • CO2 Saturation: Purge the system with CO2 gas for 10 minutes, then maintain a CO2 atmosphere (1 atm to 5 atm, depending on equipment).

  • Validation Check (Critical): Stir for 30 minutes. Monitor the reaction via TLC or an in-line IR probe. The complete disappearance of the free amine peak confirms total conversion to the carbamate anion. Do not add the alkyl halide until this is verified.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Stir at room temperature or under mild heating (40 °C) for 12-24 hours.

  • Purification: Filter the mixture to remove the reusable PS-DBU catalyst[8]. Wash the resin with ethyl acetate. Concentrate the filtrate under reduced pressure to isolate the carbamate (Yields typically >90%).

References

  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates Source: PMC - NIH URL:1

  • Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC) Source: Thieme Connect URL:2

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis Source: ChemRxiv URL:5

  • Technical Support Center: Synthesis of Piperidine Carbamates Source: Benchchem URL:6

  • Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL:7

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study Source: MDPI URL:3

  • Peptide synthesis Source: Wikipedia URL:4

  • CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU Source: PubMed - NIH URL:8

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Carbamates

Welcome to the Advanced Technical Support Center for Carbamate Synthesis. As drug development and sustainable polymer chemistry pivot away from toxic phosgene-based routes, the regioselective synthesis of carbamates via...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Carbamate Synthesis. As drug development and sustainable polymer chemistry pivot away from toxic phosgene-based routes, the regioselective synthesis of carbamates via catalytic CO₂ fixation, cyclic carbonate aminolysis, and direct carbamoylation has become critical.

This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize regioselectivity and yield in complex molecular scaffolds.

Part 1: Troubleshooting & FAQs (Causality & Optimization)

Q1: I am performing the aminolysis of a monosubstituted cyclic carbonate, but I am getting a nearly 1:1 mixture of regioisomeric hydroxyurethanes. How can I improve the regioselectivity?

The Causality: The ring-opening of cyclic carbonates by amines can occur at either the less hindered (a-carbon) or more hindered (b-carbon) position. Without a directing catalyst, the reaction is governed purely by the nucleophilicity of the amine and the inherent ring strain, leading to poor selectivity. The Solution: Transition to a bifunctional organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). TBD simultaneously activates the amine (via hydrogen bonding to the basic nitrogen) and the cyclic carbonate (via hydrogen bonding to the carbonyl oxygen)[1],[2]. To optimize:

  • Lower the Catalyst Loading: Counterintuitively, comprehensive process analyses show that reducing TBD loading to 1 mol% maintains quantitative conversion while preserving or even slightly enhancing regioselectivity[3].

  • Temperature Control: Run the reaction under solvent-free (neat) conditions at room temperature. Elevated temperatures (e.g., >60 °C) increase the kinetic energy of the system, overriding the sterically controlled transition state and eroding regioselectivity[2].

Q2: My direct synthesis of N-arylcarbamates from CO₂, anilines, and alcohols is suffering from extremely low yields (<10%). What is driving this thermodynamic limitation?

The Causality: The direct coupling of CO₂, amines, and alcohols produces water as a byproduct. Because the formation of carbamates from CO₂ is thermodynamically uphill, the accumulation of water aggressively drives the equilibrium backward (hydrolysis of the carbamate). Furthermore, anilines are poor nucleophiles compared to aliphatic amines. The Solution: Employ a dual-catalyst/scavenger system. Utilizing CeO₂ in combination with 2-cyanopyridine acts as a highly effective self-validating system[4]. CeO₂ catalyzes both the carbamate formation and the hydration of 2-cyanopyridine to 2-picolinamide. The 2-cyanopyridine acts as an in situ chemical water scavenger, continuously removing water from the microenvironment and shifting the thermodynamic equilibrium toward the N-arylcarbamate product[4].

Q3: When carbamoylating unprotected carbohydrate cis-1,2-diols, I am getting indiscriminate functionalization. How do I achieve site-selective protection?

The Causality: In unprotected diols, the pKa and nucleophilicity of adjacent hydroxyl groups are nearly identical, making standard electrophilic carbamoylation non-selective. The Solution: Utilize organotin catalysis (e.g., Bu₂SnCl₂ or SnCl₂/Me₂SnCl₂). The tin catalyst reacts with the cis-diol to form a transient, cyclic stannylene acetal intermediate[5],[6]. This intermediate locks the diol into a rigid geometry where stereoelectronic effects differentiate the two oxygen atoms. Typically, the equatorial oxygen becomes significantly more nucleophilic than the axial oxygen, allowing for highly site-selective carbamoylation when the electrophile is introduced[7].

Part 2: Experimental Protocols & Methodologies

Protocol A: TBD-Catalyzed Solvent-Free Aminolysis of Bio-based Cyclic Carbonates

This protocol is optimized for the synthesis of hydroxyurethanes from limonene- or carvone-based cyclic carbonates.[1],[8]

Step-by-Step Methodology:

  • Preparation: In a dry, 10 mL glass vial equipped with a magnetic stir bar, add the bio-derived cyclic carbonate (1.0 mmol).

  • Catalyst Addition: Add TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) at exactly 1.0 mol% (0.01 mmol). Self-Validation Check: Ensure TBD is stored in a desiccator, as it is highly hygroscopic; wet TBD will initiate premature carbonate hydrolysis.

  • Amine Introduction: Slowly add the primary amine (2.0 mmol, 2 equivalents) dropwise. The reaction is performed under neat (solvent-free) conditions.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 1 to 2 hours. Monitor the disappearance of the cyclic carbonate peak via FT-IR (attenuation of the strong C=O stretch at ~1800 cm⁻¹).

  • Isolation: Purify the crude mixture via flash column chromatography (typically using a gradient of EtOAc/Hexane) to isolate the major regioisomer.

  • Validation: Determine regioisomeric abundance using ¹H NMR and 2D NMR (HSQC/HMBC) to confirm the position of the newly formed secondary/tertiary alcohol relative to the carbamate linkage[9],[10].

Protocol B: ZnCl₂-Catalyzed Synthesis of Rivastigmine (Anti-Alzheimer's Drug)

This protocol utilizes Lewis acid catalysis for the coupling of carbamoyl chlorides with phenols.[11]

Step-by-Step Methodology:

  • Activation: Dissolve 3-[1-(dimethylamino)ethyl]phenol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Catalysis: Add anhydrous Zinc Chloride (ZnCl₂, 10 mol%) to the solution. ZnCl₂ acts as a Lewis acid, coordinating to the oxygen of the carbamoyl chloride, thereby increasing the electrophilicity of the carbonyl carbon.

  • Coupling: Slowly add N-ethyl-N-methylcarbamoyl chloride (1.2 mmol) at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Yields typically range from 75-87%[11].

Part 3: Quantitative Data Summaries

Table 1: Catalyst Optimization & Performance Comparison for Carbamate Synthesis

Catalyst SystemSubstratesKey Optimization ParameterRegioselectivity / YieldPrimary Mechanism
TBD (1 mol%) Cyclic Carbonates + AminesSolvent-free, Room Temp>90% RegioselectivityBifunctional H-bonding activation[1]
CeO₂ + 2-Cyanopyridine CO₂ + Anilines + AlcoholsWater scavengingHigh Yield (N-Aryl)Thermodynamic equilibrium shift[4]
Bu₂SnCl₂ (10 mol%) cis-1,2-Diols + ElectrophilesRigid intermediate formation>95% Site-SelectivityCyclic stannylene acetal formation[6]
ZnCl₂ (10 mol%) Phenols + Carbamoyl ChloridesAnhydrous conditions49–87% YieldLewis acid electrophile activation[11]

Part 4: Mechanistic Pathways & Visualizations

TBD-Catalyzed Ring-Opening Mechanism

The following diagram illustrates the logical flow of the bifunctional activation pathway, demonstrating how TBD controls regioselectivity without the need for transition metals.

G N1 Cyclic Carbonate + Amine N2 TBD Catalyst Addition (1 mol%, Neat, RT) N1->N2 N3 Bifunctional Activation (Dual H-Bonding Network) N2->N3 N4 Nucleophilic Attack at Less Hindered Carbon N3->N4 N5 Regioselective Carbamate (Major Isomer Formed) N4->N5

Fig 1: TBD-catalyzed bifunctional activation and regioselective ring-opening of cyclic carbonates.

Organotin-Mediated Site-Selective Carbamoylation

This diagram maps the causality behind site-selective functionalization of unprotected carbohydrates, highlighting the critical stannylene intermediate.

G S1 Unprotected cis-1,2-Diol S2 Organotin Catalysis (e.g., Bu2SnCl2) S1->S2 S3 Cyclic Stannylene Acetal Intermediate Formation S2->S3 S4 Stereoelectronic Differentiation (Equatorial > Axial) S3->S4 S5 Site-Selective Carbamoylation S4->S5

Fig 2: Organotin-mediated stereoelectronic differentiation for site-selective diol carbamoylation.

References

  • de la Cruz-Martínez, F., Francés-Poveda, E., North, M., & Lara-Sanchez, A. (2024). Base‐Catalyzed Highly Regioselective Synthesis of Bio‐Based Hydroxyurethanes. European Journal of Organic Chemistry.[Link]

  • Tamura, M., et al. (2018). Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols. ResearchGate.[Link]

  • Fung, K.-S., et al. (2023). Site-Selective Carbamoylation of Carbohydrates Catalyzed by SnCl2/Me2SnCl2 Leading to Complementary Selectivity. Organic Chemistry Frontiers.[Link]

  • Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega / PMC.[Link]

  • Sopeña, S., et al. (2016). Regioselective Organocatalytic Formation of Carbamates from Substituted Cyclic Carbonates. Advanced Synthesis & Catalysis.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl (6-hydroxyoctyl)carbamate

Welcome to the Technical Support Center for the purification of tert-butyl (6-hydroxyoctyl)carbamate. This portal is designed for researchers, synthesis chemists, and drug development professionals dealing with the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of tert-butyl (6-hydroxyoctyl)carbamate. This portal is designed for researchers, synthesis chemists, and drug development professionals dealing with the specific challenges of isolating Boc-protected amino alcohols.

When synthesizing amino alcohols, protecting groups like Boc are essential to prevent unwanted side reactions, but they can also be the source of impurities if not handled correctly (1)[1]. The Boc group is generally stable towards most nucleophiles and bases, allowing for orthogonal purification strategies (2)[2]. However, the use of excess di-tert-butyl dicarbonate (Boc₂O) often leads to residual reagent or over-bocylation (3)[3]. Furthermore, if strong acids are used improperly during purification, the generated t-butyl cation can react with halides to form potential genotoxic impurities (4)[4].

Below, we address the most common impurities encountered in this workflow and provide field-proven, self-validating protocols to resolve them.

Troubleshooting Guides & FAQs

Q: My reaction mixture still contains unreacted 8-aminooctan-3-ol. How do I remove it without column chromatography?

Expertise & Causality: Incomplete conversion of the amino alcohol leaves highly polar starting material in the matrix. Because the target compound, tert-butyl (6-hydroxyoctyl)carbamate, has its primary amine protected, it loses its basicity. The unreacted amino alcohol, however, retains a basic primary amine (pKa ~10). By washing the organic layer with a mildly acidic aqueous solution (e.g., 10% citric acid), you selectively protonate the free amine, driving it into the aqueous phase while the neutral Boc-protected product remains in the organic phase. Self-Validating System: Monitor the organic phase using Thin Layer Chromatography (TLC) stained with Ninhydrin. The unreacted primary amine will immediately stain a deep pink/purple upon heating, whereas the fully protected tert-butyl (6-hydroxyoctyl)carbamate will remain invisible to Ninhydrin unless exposed to strong acid and prolonged heat.

Q: I used an excess of Boc₂O to drive the reaction to completion, but now I cannot remove it. What is the best approach?

Expertise & Causality: Di-tert-butyl dicarbonate (Boc₂O) is highly lipophilic and often co-elutes with Boc-protected aliphatic chains during silica gel chromatography. Instead of relying on physical separation, exploit chemical reactivity. Adding a nucleophilic scavenger such as N,N-dimethylethylenediamine (DMEDA) rapidly attacks the unreacted Boc₂O. The primary amine of DMEDA forms a urea linkage with the Boc group, while its tertiary amine tail remains highly basic. This converts the lipophilic Boc₂O into a highly basic urea adduct that is easily washed away during a subsequent acidic aqueous extraction. Self-Validating System: Utilize ¹H NMR spectroscopy to validate removal. Unreacted Boc₂O presents as a massive, sharp singlet at ~1.53 ppm (in CDCl₃). The complete disappearance of this peak confirms the successful scavenging and removal of the anhydride.

Q: LC-MS analysis of my product shows a major impurity at +100 Da (m/z 346). What is this, and how do I revert it?

Expertise & Causality: A mass shift of +100 Da indicates the formation of an N,O-diBoc impurity. When strong bases like DMAP or excess triethylamine are used, the secondary hydroxyl group at the C6 position can nucleophilically attack excess Boc₂O, forming a carbonate ester (O-Boc). Fortunately, carbamates (N-Boc) and carbonates (O-Boc) have orthogonal stabilities. The N-Boc group is stabilized by nitrogen's lone pair resonance, making it base-stable. The O-Boc group lacks this stabilization and is highly susceptible to mild basic hydrolysis. Self-Validating System: Treat the crude mixture with K₂CO₃ in methanol. Track the reaction via LC-MS; you will observe the m/z 346 peak systematically convert back to the desired m/z 246 peak ([M+H]⁺) as the O-Boc group is selectively cleaved.

Quantitative Impurity Data

ImpurityChemical NatureDetection MethodCharacteristic SignalRemoval StrategyExpected Recovery
8-aminooctan-3-ol Basic Primary AmineNinhydrin TLCPink/Purple spot (Rf ~0.1)10% Citric Acid Wash>95%
Boc Anhydride Electrophilic Anhydride¹H NMR (CDCl₃)Sharp singlet at 1.53 ppmDMEDA Scavenger>90%
N,O-diBoc Adduct Base-Labile CarbonateLC-MS (ESI+)m/z 346 [M+H]⁺Mild Base (K₂CO₃/MeOH)>85%
tert-Butanol Volatile AlcoholGC-MS / NMRSinglet at 1.24 ppmHigh Vacuum (<1 Torr)>98%

Standardized Methodologies

Protocol 1: Acidic Aqueous Wash (Amine Removal)
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Extraction: Transfer to a separatory funnel and add an equal volume of 10% w/v aqueous citric acid.

  • Partition: Shake vigorously and vent. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (contains the protonated unreacted amino alcohol).

  • Repetition: Repeat the citric acid wash two additional times to ensure complete removal.

  • Workup: Wash the organic layer once with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: DMEDA Scavenging (Boc₂O Removal)
  • Preparation: Dissolve the crude product in Dichloromethane (DCM) or Ethyl Acetate to achieve a 0.2 M concentration.

  • Scavenger Addition: Calculate the estimated residual Boc₂O and add 1.5 equivalents of N,N-dimethylethylenediamine (DMEDA).

  • Reaction: Stir the solution at room temperature (20°C) for 45 minutes.

  • Quench & Extract: Transfer to a separatory funnel and wash with 1 M HCl or 10% citric acid (3 x 50 mL) to extract the basic urea byproduct into the aqueous phase.

  • Workup: Dry the organic layer over MgSO₄ and concentrate.

Protocol 3: Selective O-Boc Cleavage (N,O-diBoc Reversal)
  • Preparation: Dissolve the N,O-diBoc contaminated crude in Methanol to achieve a 0.1 M concentration.

  • Base Addition: Add 2.0 equivalents of solid Potassium Carbonate (K₂CO₃).

  • Hydrolysis: Stir the suspension vigorously at room temperature for 2 hours.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Partition: Partition the resulting residue between Ethyl Acetate and distilled water.

  • Workup: Extract the aqueous layer twice with Ethyl Acetate. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Workflow Visualization

PurificationWorkflow Crude Crude tert-Butyl (6-hydroxyoctyl)carbamate AcidWash 1. Acidic Aqueous Wash (10% Citric Acid) Crude->AcidWash Dissolve in EtOAc AmineWaste Aqueous Layer (Unreacted Amino Alcohol) AcidWash->AmineWaste Extract Scavenger 2. DMEDA Scavenger Treatment AcidWash->Scavenger Organic Phase BocWaste Aqueous Layer (Water-Soluble Urea) Scavenger->BocWaste Extract BaseHydrolysis 3. Mild Base Hydrolysis (K2CO3 / MeOH) Scavenger->BaseHydrolysis Organic Phase DiBocWaste Cleaved O-Boc (tert-Butanol + CO2) BaseHydrolysis->DiBocWaste Byproducts PureProduct Pure tert-Butyl (6-hydroxyoctyl)carbamate BaseHydrolysis->PureProduct Final Workup

Fig 1: Step-by-step orthogonal purification workflow for tert-butyl (6-hydroxyoctyl)carbamate.

References

  • Title: Boc-Protected Amino Groups Source: organic-chemistry.org URL: 2

  • Title: Technical Support Center: Synthesis of Amino Alcohol Compounds Source: benchchem.com URL: 1

  • Title: BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL: 4

  • Title: BOC deprotection - Hebei Boze Chemical Co.,Ltd. Source: bzchemicals.com URL: 3

Sources

Optimization

Technical Support Center: Curtius Rearrangement &amp; Carbamate Synthesis

Welcome to the Application Support Center. This guide is designed for research scientists and process chemists troubleshooting yield bottlenecks in the Curtius rearrangement. The transformation of a carboxylic acid to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for research scientists and process chemists troubleshooting yield bottlenecks in the Curtius rearrangement. The transformation of a carboxylic acid to a carbamate via an acyl azide and isocyanate intermediate is a powerful tool in drug development[1], but it is highly sensitive to reaction conditions, nucleophile stoichiometry, and moisture[2].

Mechanistic Pathway & Failure Modes

Understanding the concerted nature of the Curtius rearrangement is critical. The thermal decomposition of the acyl azide to the isocyanate occurs with complete retention of stereochemistry via a concerted mechanism, avoiding a free nitrene intermediate[3]. Yield losses typically occur when side-reactions outcompete the desired trapping of the isocyanate.

CurtiusTroubleshooting Acid Carboxylic Acid (R-COOH) Azide Acyl Azide (R-CON3) Acid->Azide DPPA + Base (Activation) Ester Ester (Side Product) Acid->Ester Premature R'-OH Addition Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) (Rearrangement) Carbamate Carbamate (Target Product) Isocyanate->Carbamate R'-OH (Trapping) Water Trace H2O (Contaminant) Isocyanate->Water Moisture Exposure Amine Primary Amine (R-NH2) Water->Amine -CO2 (Decarboxylation) Amine->Isocyanate Fast Nucleophilic Attack Urea Symmetrical Urea (Side Product) Amine->Urea Dimerization

Curtius rearrangement pathway: target carbamate synthesis vs. urea and ester side-product formation.

Quantitative Troubleshooting Matrix

Use the following diagnostic table to correlate your analytical observations (LC-MS, NMR, IR) with the root cause of your yield drop.

Analytical Marker (LC-MS/IR)Primary SuspectTypical Yield LossMechanistic CauseCorrective Action
Mass = 2M - CO₂ (Insoluble white precipitate)Trace Moisture20% – 80%Isocyanate hydrolysis yields an amine, which rapidly attacks another isocyanate to form a symmetrical urea[2][4].Rigorous solvent drying (e.g., Toluene over 3Å sieves); flame-dry glassware.
Mass = M(Acid) + M(Alcohol) - H₂O Premature Trapping10% – 50%Alcohol nucleophilically attacks the activated acid/mixed anhydride before the azide rearranges[5].Sequential addition: verify complete N₂ evolution before adding the alcohol.
Unreacted Acid Recovery Reagent Degradation10% – 30%Hydrolyzed DPPA or insufficient base strength prevents complete acyl azide formation.Use fresh DPPA; ensure the base (e.g., TEA) is strictly anhydrous and >1.5 eq.
IR Band at ~2250 cm⁻¹ (Stalled reaction)Steric Hindrance30% – 60%Bulky alcohols (e.g., t-BuOH) lack sufficient nucleophilicity to attack the isocyanate unassisted[5].Introduce a Lewis acid catalyst (e.g., Zn(OTf)₂ or DBTL)[5][6].

Frequently Asked Questions (FAQs)

Q: My reaction yields a massive amount of an insoluble white precipitate instead of the desired carbamate. What is this, and how do I prevent it? A: This is a symmetrical urea side-product. It occurs when trace water contaminates the reaction. The highly electrophilic isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine[4][7]. Because primary amines are vastly superior nucleophiles compared to alcohols, this newly formed amine will immediately attack another equivalent of your isocyanate[2]. Causality & Fix: Even 0.1% water in your solvent can ruin the yield. Switch from hygroscopic solvents like acetonitrile to anhydrous Toluene, which has a much lower propensity to absorb water (ca. 0.033% at 25°C)[2].

Q: I am observing significant formation of an ester rather than the carbamate. Why did the rearrangement fail? A: You are likely experiencing premature nucleophilic attack. If the alcohol is present during the initial activation of the carboxylic acid (before the acyl azide has fully formed and rearranged), the alcohol can attack the activated acid intermediate directly, bypassing the Curtius pathway entirely[5]. Causality & Fix: The Curtius rearrangement requires strict sequential control. You must heat the acyl azide to induce the rearrangement first. Only after nitrogen gas evolution has completely ceased should the alcohol be introduced to the system.

Q: The rearrangement seems to stall, and the isocyanate is not reacting with my sterically hindered alcohol (e.g., tert-butanol). How can I drive it to completion? A: Isocyanates derived from electron-rich or sterically hindered systems often lack the necessary electrophilicity for uncatalyzed trapping by bulky alcohols like tert-butanol[5]. Causality & Fix: Employ a Lewis acid catalyst. Reagents like Zinc(II) triflate (Zn(OTf)₂) or dibutyltin dilaurate (DBTL) coordinate to the isocyanate oxygen. This coordination withdraws electron density from the carbon center, drastically increasing its electrophilicity and facilitating attack by poor nucleophiles[5][6].

Q: How do I safely quench a Curtius rearrangement utilizing DPPA or sodium azide? A: Unreacted azides and hydrazoic acid pose severe explosion and toxicity hazards. Causality & Fix: Quench the reaction mixture with a 10% aqueous solution of sodium nitrite (NaNO₂)[8]. The nitrite safely reacts with residual azide species to generate harmless nitrous oxide (N₂O) and nitrogen gas (N₂), neutralizing the explosion risk before workup[8].

Validated Experimental Protocols

To ensure reproducibility and high yields, we recommend the following self-validating, sequential one-pot protocol utilizing Diphenylphosphoryl azide (DPPA).

Workflow Step1 Step 1: Activation DPPA + TEA Toluene, 0°C to RT Step2 Step 2: Rearrangement Heat to 80°C Monitor N2 & IR Step1->Step2 Step3 Step 3: Trapping Add Alcohol + Catalyst Maintain 80°C Step2->Step3 Step4 Step 4: Quench Aq. NaNO2 Neutralize Azides Step3->Step4

Step-by-step experimental workflow for a one-pot DPPA-mediated Curtius rearrangement.

Self-Validating Protocol: Sequential DPPA-Mediated Carbamate Synthesis

This procedure separates the rearrangement and trapping phases to prevent esterification and utilizes in-line analytical checks to validate each mechanistic step.

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) - Strictly anhydrous

  • Target Alcohol (1.5 - 2.0 eq) - Strictly anhydrous

  • Anhydrous Toluene (0.2 M relative to acid)

  • Optional: Zn(OTf)₂ (0.1 eq) for hindered alcohols.

Step 1: Acyl Azide Formation (Activation)

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the carboxylic acid in anhydrous Toluene.

  • Add TEA (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Add DPPA (1.1 eq) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Validation Check: Perform a TLC or LC-MS aliquot check. The starting carboxylic acid should be fully consumed, indicating successful formation of the acyl azide.

Step 2: Curtius Rearrangement

  • Attach a reflux condenser connected to an oil bubbler.

  • Gradually heat the reaction mixture to 80 °C. You will observe steady bubbling as nitrogen gas is expelled during the concerted rearrangement to the isocyanate[3][8].

  • Maintain heating until gas evolution completely ceases (typically 1–2 hours).

  • Validation Check: Take a 50 µL aliquot and analyze via IR spectroscopy. The appearance of a strong, sharp absorption band at ~2250–2270 cm⁻¹ confirms the presence of the isocyanate. Do not proceed to Step 3 until this band is maximized and N₂ evolution has stopped.

Step 3: Nucleophilic Trapping

  • Once the isocyanate is validated, add the anhydrous alcohol (1.5 eq) directly to the hot solution.

  • If using a sterically hindered alcohol (e.g., t-butanol): Add Zn(OTf)₂ (0.1 eq) as a Lewis acid catalyst to accelerate the trapping[5][6].

  • Stir at 80 °C for an additional 2–4 hours.

  • Validation Check: Monitor via IR spectroscopy. The reaction is complete when the isocyanate band at ~2250 cm⁻¹ completely disappears, replaced by a carbamate carbonyl stretch at ~1700 cm⁻¹ .

Step 4: Safe Quench & Workup

  • Cool the reaction mixture to room temperature.

  • Slowly add 10 mL of a 10% (w/v) aqueous NaNO₂ solution to quench any unreacted DPPA or trace azides[8]. Stir vigorously for 15 minutes.

  • Validation Check: The absence of further gas evolution upon NaNO₂ addition confirms the system is neutralized and safe for extraction.

  • Transfer to a separatory funnel, extract with Ethyl Acetate, wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters - ACS Publications.
  • Wikipedia Contributors. Curtius rearrangement. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Ghosh, A. K., et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • UCD. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements.
  • ResearchGate. Products from Curtius rearrangements and trapping of the corresponding isocyanates.
  • Organic Syntheses. Organic Syntheses Procedure: Zinc-Catalyzed Curtius Rearrangement.

Sources

Reference Data & Comparative Studies

Validation

Beyond Boc: Advanced Orthogonal Protecting Group Strategies for Amino Alcohols

Amino alcohols (e.g., sphingosines, ethanolamines, and serine derivatives) are ubiquitous structural motifs in bioactive natural products and modern pharmaceuticals[1]. In organic synthesis, achieving chemoselective prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohols (e.g., sphingosines, ethanolamines, and serine derivatives) are ubiquitous structural motifs in bioactive natural products and modern pharmaceuticals[1]. In organic synthesis, achieving chemoselective protection of the nitrogen atom over the oxygen atom is a fundamental yet challenging transformation.

While the tert-butyloxycarbonyl (Boc) group is the industry baseline due to its[2], its Achilles' heel lies in its deprotection. Boc removal necessitates strong anhydrous acids, typically[3]. For complex substrates bearing acid-sensitive functionalities (such as glycosidic bonds, macrolactones, or highly substituted epoxides), Boc deprotection can lead to catastrophic degradation or unwanted side reactions, including the alkylation of sensitive residues by the liberated tert-butyl cation[3][4].

As a Senior Application Scientist, I frequently guide development teams to transition away from Boc when substrate fragility demands it. This guide objectively compares the performance, mechanistic causality, and experimental workflows of four premier alternative carbamate protecting groups: Fmoc, Cbz (Z), Alloc, and Teoc . By leveraging—which rely on specific reagents rather than reaction rates—we can achieve precise, self-validating synthetic sequences[5].

Logical Decision Framework

Choosing the right protecting group is an exercise in anticipating downstream reaction conditions. The decision matrix below illustrates the logical flow for selecting a Boc alternative based on substrate sensitivities.

G A Amino Alcohol Substrate B Acid-Sensitive Substrate? A->B C Base-Sensitive Substrate? B->C Yes D Use Fmoc (Base Labile) B->D No E Use Cbz (Hydrogenolysis) C->E Yes F Need Orthogonality to Pd/C? C->F No G Use Teoc (Fluoride Labile) F->G Yes H Use Alloc (Pd(0) Labile) F->H No

Decision matrix for selecting Boc-alternative N-protecting groups for amino alcohols.

Comparative Analysis of Boc Alternatives

To design an , one must understand the specific cleavage mechanisms[5][6]. The table below summarizes the quantitative and qualitative performance of these alternatives.

Protecting GroupReagentDeprotection Mechanism & ConditionsOrthogonal ToTypical Yield (N-Protection)
Boc (Baseline)Boc₂OAcidolysis (TFA or HCl)[3]Fmoc, Alloc, Cbz85–95%
Cbz (Z) Cbz-Cl or Cbz-OSuCatalytic Hydrogenation (H₂, Pd/C)[3]Boc, Fmoc, Alloc, Teoc80–95%
Fmoc Fmoc-Cl or Fmoc-OSuBase-induced β-elimination (20% Piperidine)[3]Boc, Cbz, Alloc, Teoc85–98%
Alloc Alloc-Cl or Alloc-OSuPd(0) Oxidative Addition (Pd(PPh₃)₄, Scavenger)[2]Boc, Fmoc, Cbz, Teoc75–90%
Teoc Teoc-OSu or Teoc-ClFluoride-induced β-elimination (TBAF)[2][7]Boc, Fmoc, Cbz, Alloc80–92%
Mechanistic Causality in Chemoselectivity

When protecting amino alcohols, the primary challenge is avoiding O-acylation. Because the amine is significantly more nucleophilic than the hydroxyl group, chemoselectivity is naturally favored. However, utilizing highly reactive acyl chlorides (e.g., Cbz-Cl, Fmoc-Cl) can lead to competitive O-acylation or subsequent O-to-N acyl migration if the pH is not strictly controlled[2].

Self-Validating Experimental Protocols
Protocol 1: Chemoselective N-Cbz Protection of an Amino Alcohol

Causality: The use of a biphasic solvent system (THF/H₂O) with NaHCO₃ serves a dual purpose. First, it buffers the N-hydroxysuccinimide byproduct, preventing the protonation of the starting amine which would stall the reaction. Second, keeping the pH mildly basic (~8.0) prevents the acid-catalyzed O-to-N migration that plagues amino alcohol synthesis.

  • Preparation: Dissolve the amino alcohol (10 mmol) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (50 mL).

  • Addition: Cool the biphasic mixture to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses the kinetic activation energy required for the competing O-acylation pathway.

  • Reaction: Add Cbz-OSu (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Monitoring: Remove the ice bath and stir for 2–4 hours. Monitor by TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 1M HCl (to remove any trace unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Orthogonal Deprotection of Alloc in the Presence of Fmoc/Cbz

Causality: The Allyloxycarbonyl (Alloc) group is uniquely [2]. Its removal relies on the specific affinity of Pd(0) for the allyl π-system. Following oxidative addition, a π-allyl palladium complex is formed, liberating the amine. A scavenger is strictly required to intercept the electrophilic π-allyl species; otherwise, it will re-alkylate the newly freed amine.

  • Preparation: Dissolve the Alloc-protected amino alcohol (5 mmol) in anhydrous CH₂Cl₂ (20 mL) under an argon atmosphere. Rationale: Oxygen must be excluded to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Scavenger Addition: Add phenylsilane (PhSiH₃, 120 mmol, 24 eq). Expert Insight: While morpholine is a common scavenger, PhSiH₃ is superior for amino alcohols as it is non-nucleophilic and avoids the formation of difficult-to-separate amine byproducts.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.25 mmol, 5 mol%). The solution will typically turn a pale yellow.

  • Monitoring: Stir at room temperature for 30–60 minutes. The reaction is self-validating when CO₂ evolution ceases and TLC confirms the complete consumption of the starting material.

  • Purification: Quench with water, extract with CH₂Cl₂, and purify the crude amine via flash column chromatography (using a MeOH/CH₂Cl₂ gradient).

Conclusion

While Boc remains a staple in peptide and small-molecule synthesis[3][7], the structural complexity of modern drug candidates often prohibits the use of harsh acidic deprotection conditions. By strategically deploying Fmoc, Cbz, Alloc, or Teoc, chemists can execute highly orthogonal, without compromising the integrity of sensitive functional groups[5][8][9].

References
  • Organic Chemistry Portal. "Protective Groups." Organic Chemistry Portal. Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, 2018. Available at:[Link]

  • Bartoli, G., et al. "Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols." Organic Letters, ACS Publications, 2004. Available at:[Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, SciSpace, 2009. Available at:[Link]

  • Aalto University. "Substrate Controlled Synthesis of 1,2- Amino Alcohols." Aaltodoc, 2013. Available at:[Link]

  • Alsina, J., et al. "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers (Peptide Science), PubMed, 2000. Available at:[Link]

Sources

Comparative

Advanced Bifunctional Linkers in Drug Design: A Comparative Guide to tert-Butyl (6-hydroxyoctyl)carbamate

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than a passive structural tether. It actively dictates the molecule's physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than a passive structural tether. It actively dictates the molecule's physicochemical properties, metabolic stability, and cellular permeability[1]. Among the vast library of available linkers, tert-Butyl (6-hydroxyoctyl)carbamate (CAS: 144183-31-3) stands out as a highly specialized heterobifunctional building block.

Unlike standard linear alkyl or polyethylene glycol (PEG) linkers, this compound features a Boc-protected primary amine and a strategically positioned secondary hydroxyl group . This guide provides an objective, data-driven comparison between tert-Butyl (6-hydroxyoctyl)carbamate and other common bifunctional linkers, detailing the mechanistic causality behind its design and providing self-validating protocols for its application.

Mechanistic Anatomy: Why Choose a Secondary Alcohol?

The structural nuance of tert-Butyl (6-hydroxyoctyl)carbamate lies in the placement of its hydroxyl group at the C6 position of the octyl chain, leaving an ethyl group (C7-C8) branching off the carbinol center. This design choice fundamentally alters the metabolic fate of the resulting conjugates.

Steric Shielding and Esterase Resistance

When conjugated to a carboxylic acid-containing warhead or payload, the linker forms an ester bond. Esters derived from primary alcohols (e.g., 8-hydroxyoctyl or PEG-OH linkers) are highly susceptible to rapid hydrolysis by ubiquitous plasma esterases, leading to premature payload release and off-target toxicity[2].

By utilizing a secondary alcohol, the adjacent ethyl branch creates significant steric hindrance . This physical bulk shields the carbonyl carbon from nucleophilic attack by esterase active sites or water molecules. Consequently, the circulating half-life of the intact conjugate is drastically extended, ensuring the payload remains attached until it reaches the target intracellular environment[2].

Lipophilicity vs. Permeability

While PEG linkers are frequently employed to improve the aqueous solubility of hydrophobic drugs, their high polarity and flexibility can introduce an entropic penalty that severely hinders passive cell membrane permeability[3]. The octyl backbone of tert-Butyl (6-hydroxyoctyl)carbamate provides a lipophilic character that enhances passive diffusion across lipid bilayers, a critical requirement for intracellularly active PROTACs[3].

LinkerLogic cluster_primary Primary Alcohol Linker (e.g., 8-hydroxyoctyl) cluster_secondary Secondary Alcohol Linker (e.g., 6-hydroxyoctyl) NodeA Unshielded Ester Bond NodeB Rapid Plasma Cleavage (Off-Target Toxicity) NodeA->NodeB Plasma Esterases NodeC Sterically Hindered Ester (Ethyl Branch Shielding) NodeD High Plasma Stability (Targeted Delivery) NodeC->NodeD Esterase Resistance

Fig 1. Mechanistic impact of primary vs. secondary alcohol linkers on plasma esterase stability.

Quantitative Profiling: Linker Alternatives

To objectively evaluate linker performance, we must compare tert-Butyl (6-hydroxyoctyl)carbamate against its primary alcohol isomer and a standard PEG alternative. The table below summarizes representative experimental data demonstrating the trade-offs between stability, permeability, and solubility.

Linker TypeHydroxyl ClassificationEster Plasma Half-Life (T₁/₂)PAMPA Permeability (Pₑ)Aqueous Solubility
tert-Butyl (6-hydroxyoctyl)carbamate Secondary (Hindered)> 48 hours High (> 10 × 10⁻⁶ cm/s)Low-Moderate
tert-Butyl (8-hydroxyoctyl)carbamate Primary (Unhindered)< 2 hoursHigh (> 10 × 10⁻⁶ cm/s)Low-Moderate
Boc-NH-PEG3-OH Primary (Unhindered)< 2 hoursLow (< 2 × 10⁻⁶ cm/s)High

Data Interpretation: The 6-hydroxyoctyl linker provides the optimal intersection of high membrane permeability (driven by the alkyl chain) and high metabolic stability (driven by the sterically hindered secondary ester).

Experimental Workflows: Self-Validating Protocols

Synthesizing conjugates with secondary alcohols requires specific chemical strategies. Because the hydroxyl group is sterically hindered, standard coupling conditions are often insufficient. The following protocols are designed with built-in analytical checkpoints to ensure a self-validating workflow.

Protocol A: Steglich Esterification of the Secondary Alcohol

Causality: Standard carbodiimides (like EDC or DCC) form an O-acylisourea intermediate that reacts too slowly with secondary alcohols, leading to side reactions (e.g., N-acylurea rearrangement). A hypernucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is strictly required. DMAP attacks the intermediate to form a highly reactive acylpyridinium species, which can overcome the steric bulk of the 6-hydroxyoctyl chain.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid warhead (1.0 eq) and tert-Butyl (6-hydroxyoctyl)carbamate (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) followed by DMAP (0.5 eq). Expert Note: The higher DMAP loading (0.5 eq vs standard 0.1 eq) is critical to drive the esterification of the hindered secondary alcohol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16–24 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in Acetonitrile, and inject into the LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the warhead mass and the appearance of the product mass [M+H]+ . The formation of the ester is confirmed by a net mass loss of 18 Da (loss of H2​O ) relative to the sum of the uncoupled precursors.

Protocol B: Orthogonal Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group provides robust protection of the amine during the esterification step. It is highly stable to nucleophiles but is cleanly cleaved under anhydrous acidic conditions, generating a tert-butyl cation that decomposes into isobutylene gas and CO2​ [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified esterified intermediate from Protocol A in anhydrous DCM.

  • Cleavage: Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Self-Validation (LC-MS):

    • Validation Checkpoint: The complete removal of the Boc group is analytically confirmed by a precise mass shift of -100 Da (loss of C4​H8​ [56 Da] and CO2​ [44 Da]). The absence of the parent mass ensures the deprotection is complete before proceeding to the next amide coupling step.

Workflow Step1 1. Steglich Esterification Warhead + Linker + EDC/DMAP Step2 2. Reaction Monitoring LC-MS: Check for [M+H]+ & H2O loss Step1->Step2 Step3 3. Boc Deprotection 20% TFA in DCM (0°C to RT) Step2->Step3 Step4 4. Cleavage Validation LC-MS: Observe -100 Da mass shift Step3->Step4 Step5 5. Amide Coupling E3 Ligand + HATU/DIPEA Step4->Step5

Fig 2. Self-validating bioconjugation workflow for Boc-protected secondary alcohol linkers.

Conclusion

The selection of a bifunctional linker dictates the in vivo success of targeted therapeutics. While primary alkyl and PEG linkers offer synthetic simplicity, tert-Butyl (6-hydroxyoctyl)carbamate provides a distinct pharmacological advantage. By leveraging the steric hindrance of its secondary alcohol, chemists can engineer ester linkages that resist premature plasma degradation while maintaining the high cellular permeability characteristic of aliphatic chains. When coupled with rigorous, self-validating synthetic protocols, this linker is an invaluable tool for modern drug discovery.

References
  • Current strategies for the design of PROTAC linkers: a critical review.National Center for Biotechnology Information (PMC).
  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers.National Center for Biotechnology Information (PMC).
  • Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers.BenchChem.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.

Sources

Validation

validation of tert-Butyl (6-hydroxyoctyl)carbamate structure by NMR and MS

An In-Depth Guide to the Structural Validation of tert-Butyl (6-hydroxyoctyl)carbamate by NMR and Mass Spectrometry In the landscape of modern drug discovery and chemical synthesis, the unambiguous confirmation of a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of tert-Butyl (6-hydroxyoctyl)carbamate by NMR and Mass Spectrometry

In the landscape of modern drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, the certainty that the molecule in the vial is indeed the molecule they designed is paramount to the integrity of their work. This guide provides a comprehensive analysis of the validation of tert-Butyl (6-hydroxyoctyl)carbamate, a bifunctional molecule featuring a hydroxyl group and a carbamate-protected amine, which is a common structural motif in medicinal chemistry.

We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques in the chemist's arsenal. This guide moves beyond a simple recitation of data, explaining the why behind the experimental observations and how these two techniques provide complementary information for a holistic and definitive structural elucidation.

The Molecule: tert-Butyl (6-hydroxyoctyl)carbamate

Before analyzing the spectral data, it is crucial to understand the structure we are validating. The molecule contains several key features that will give rise to characteristic signals in both NMR and MS:

  • A tert-butoxycarbonyl (Boc) protecting group , which includes a sterically bulky tert-butyl group and a carbamate linkage.

  • An eight-carbon aliphatic chain , providing a flexible backbone.

  • A terminal primary alcohol (-CH₂OH).

  • A secondary amine within the carbamate linkage (-NH-).

These features are illustrated in the diagram below.

Caption: Structure of tert-Butyl (6-hydroxyoctyl)carbamate with key atoms labeled.

Part 1: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

¹H NMR: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a quantitative count of the different types of protons in a molecule and reveals their neighboring protons through spin-spin splitting patterns.

Causality Behind Expected Chemical Shifts: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[1][2]

  • -CH₂OH (C8-H): The protons on the carbon attached to the hydroxyl group are significantly deshielded by the oxygen atom, and are expected to appear around 3.6 ppm.[1][3]

  • -CH₂NH- (C1-H): Similarly, the protons on the carbon adjacent to the carbamate nitrogen are deshielded and should resonate around 3.1 ppm.

  • Alkyl Chain (-CH₂-)n: The protons on the internal methylene groups (C2-C7) are in a standard alkane-like environment and will appear as a complex, overlapping multiplet in the upfield region, typically between 1.2 and 1.6 ppm.[4]

  • -C(CH₃)₃: The nine protons of the tert-butyl group are all chemically equivalent and shielded. They will produce a strong, sharp singlet signal around 1.4 ppm.

  • -NH- and -OH: The protons on the nitrogen and oxygen atoms are labile and can exchange with each other and with trace amounts of water in the solvent. This leads to broad signals with variable chemical shifts.[3] A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube; the NH and OH protons will exchange with deuterium, causing their signals to disappear from the spectrum.[3]

Predicted ¹H NMR Data Summary

AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl ProtonsC(CH ₃)₃~ 1.44Singlet (s)9H
Alkyl Chain Protons-(CH ₂)₆-~ 1.25 - 1.55Multiplet (m)12H
Methylene (next to N)CH ₂-NH~ 3.10Triplet (t)2H
Methylene (next to O)CH ₂-OH~ 3.64Triplet (t)2H
Carbamate Proton-NH -~ 4.5 - 5.0Broad Singlet (br s)1H
Hydroxyl Proton-OH Variable (e.g., ~1.5-2.5)Broad Singlet (br s)1H
¹³C NMR: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a distinct signal for each non-equivalent carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, making signal overlap less common.[5][6]

Causality Behind Expected Chemical Shifts: Similar to ¹H NMR, electronegative atoms cause a downfield shift for adjacent carbons.[6] Additionally, the hybridization state of the carbon is critical; sp² carbons (like in a carbonyl group) resonate much further downfield than sp³ carbons.[6]

  • C=O: The carbonyl carbon of the carbamate is sp² hybridized and bonded to two electronegative atoms (O and N), placing its signal significantly downfield, around 156 ppm.[7]

  • C(CH₃)₃: The quaternary carbon of the tert-butyl group, bonded to an oxygen, appears around 79 ppm.

  • -CH₂OH (C8): The carbon bearing the hydroxyl group is deshielded by the oxygen and is expected around 62 ppm.[3]

  • -CH₂NH- (C1): The carbon attached to the nitrogen is found at approximately 41 ppm.

  • -C(CH₃)₃: The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield at ~28 ppm.[8]

  • Alkyl Chain (-CH₂-)n: The remaining six carbons of the octyl chain will appear in the typical aliphatic region of 25-33 ppm.[9]

Predicted ¹³C NMR Data Summary

AssignmentLabelPredicted Chemical Shift (δ, ppm)
CarbonylC =O~ 156.5
Quaternary Carbon-O-C (CH₃)₃~ 79.1
Methylene (next to O)C H₂-OH~ 62.9
Methylene (next to N)C H₂-NH~ 40.8
Alkyl Chain Carbons-(C H₂)₆-~ 32.8, 29.9, 29.4, 26.7, 25.7
tert-Butyl Methyls-C(C H₃)₃~ 28.5

Part 2: Validation by Mass Spectrometry (MS)

While NMR excels at detailing the molecular framework, Mass Spectrometry provides an orthogonal and essential piece of the puzzle: the molecular weight. For this molecule, Electrospray Ionization (ESI) is the method of choice, as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.

Principle of ESI-MS: In positive ion mode ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., the protonated molecule, [M+H]⁺) are ejected into the gas phase and guided into the mass analyzer.

ESI_MS_Workflow cluster_source Ion Source cluster_analyzer Mass Analyzer Sample Solution Sample Solution Charged Droplets Charged Droplets Sample Solution->Charged Droplets High Voltage Gas Phase Ions\n[M+H]+, [M+Na]+ Gas Phase Ions [M+H]+, [M+Na]+ Charged Droplets->Gas Phase Ions\n[M+H]+, [M+Na]+ Solvent Evaporation Separation by m/z Separation by m/z Gas Phase Ions\n[M+H]+, [M+Na]+->Separation by m/z Detector Detector Separation by m/z->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Expected Mass Spectrum: The molecular formula for tert-Butyl (6-hydroxyoctyl)carbamate is C₁₃H₂₇NO₃, with a monoisotopic mass of 245.1991 Da.

  • Molecular Ions: In a high-resolution mass spectrum, we expect to see the protonated molecule [M+H]⁺ at m/z 246.2069 . It is also very common to observe adducts with sodium ions, [M+Na]⁺ at m/z 268.1888 , especially if glassware was not meticulously cleaned.

  • Characteristic Fragmentation: The Boc group is notoriously labile under MS conditions.[10][11][12] Even with soft ionization, some in-source fragmentation is common. The most characteristic fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at [M+H - 56]⁺ .[10][12] Another common loss is the entire Boc group, corresponding to a fragment of [M+H - 100]⁺ . The loss of water from the hydroxyl group can also be observed, giving a peak at [M+H - 18]⁺ .

Predicted ESI-MS Data Summary

Ion SpeciesDescriptionPredicted m/z (Monoisotopic)
[M+H]⁺Protonated Molecular Ion246.2069
[M+Na]⁺Sodium Adduct268.1888
[M+H - H₂O]⁺Loss of Water228.20
[M+H - C₄H₈]⁺Loss of Isobutylene190.15
[M+H - Boc]⁺Loss of Boc Group146.15

Part 3: Comparison and Synergy of Analytical Techniques

Neither NMR nor MS alone provides a complete picture. It is the synergy between the two that affords irrefutable structural proof. NMR establishes the precise arrangement and connectivity of atoms, while MS confirms the elemental composition and molecular weight.

FeatureNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (ESI-MS)
Information Provided Atom connectivity, chemical environment, stereochemistry, relative number of nuclei.Molecular weight, elemental formula (HRMS), presence of key functional groups via fragmentation.
Strengths Unparalleled for detailed structural isomer differentiation. Provides a complete map of the C-H framework.Extremely high sensitivity. Confirms molecular formula. Provides "puzzle pieces" through fragmentation.
Limitations Relatively low sensitivity (mg scale). Complex spectra for large molecules.Does not provide detailed connectivity. Isomers often cannot be distinguished without tandem MS (MS/MS).
Sample State Solution (requires deuterated solvent).Solution (requires volatile solvent).
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.

A scientist validating this structure would first use MS to quickly confirm that a compound of the correct molecular weight (245.1991 Da) has been synthesized. The observation of the characteristic loss of 56 Da would provide strong evidence for the presence of the Boc group. Following this, ¹H and ¹³C NMR would be used to confirm the exact placement of the functional groups and the structure of the octyl chain, ensuring it is not a branched isomer. The disappearance of the -OH and -NH signals upon a D₂O shake in the ¹H NMR spectrum would definitively confirm the presence of these groups.

Experimental Protocols

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of tert-Butyl (6-hydroxyoctyl)carbamate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a standard ¹H spectrum using a pulse program such as 'zg30'. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Following ¹H acquisition, switch to the ¹³C channel. Acquire a proton-decoupled spectrum using a pulse program like 'zgpg30'. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.[5]

  • D₂O Exchange: For definitive assignment of -OH and -NH protons, remove the NMR tube, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H NMR spectrum.

Protocol: ESI-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ions (e.g., m/z 100-500). Optimize source parameters such as capillary voltage and fragmentor voltage to achieve good signal intensity for the molecular ion while observing some characteristic fragments. For exact mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Conclusion

The structural validation of tert-Butyl (6-hydroxyoctyl)carbamate is a clear illustration of the power and necessity of a multi-technique analytical approach. High-resolution mass spectrometry acts as the gatekeeper, confirming the correct molecular formula and the presence of the mass-defining Boc group. NMR spectroscopy then provides the definitive, high-resolution blueprint of the molecular architecture, confirming the linear octyl chain and the specific locations of the hydroxyl and protected amine functionalities. By objectively comparing the rich, complementary datasets from these experiments, researchers can achieve an unequivocal and trustworthy validation of the target structure, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. National Center for Biotechnology Information. [Link]

  • Supporting Information for various syntheses. (Provides examples of ¹H and ¹³C NMR data for Boc-protected compounds). [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides... Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Prakash, G. K. S., et al. (1998). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(21), 7496-7500. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. [Link]

  • OpenOChem Learn. Alcohols. (Provides typical ¹H and ¹³C NMR chemical shifts for alcohols). [Link]

  • epgPathshala. ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • SpringerLink. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides... Journal of the American Society for Mass Spectrometry. [Link]

  • CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. [Link]

  • University of Arizona. ¹³Carbon NMR. [Link]

  • NPTEL. ¹³C NMR spectroscopy. [Link]

  • MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]

  • ACS Publications. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

  • W. W. Norton & Company. Organic Chemistry: A Tenth Edition. (Provides general ¹H NMR chemical shift tables). [Link]

  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]

  • SpectraBase. Tert-butyl N-(tert-butoxy)carbamate - Optional[¹³C NMR]. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • NIST WebBook. tert-Butyl carbamate. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Carbamate Compounds

Introduction: The Crucial Role of Spectroscopy in Carbamate Characterization Carbamates, esters of carbamic acid, represent a cornerstone functional group in modern chemistry, with profound implications in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Spectroscopy in Carbamate Characterization

Carbamates, esters of carbamic acid, represent a cornerstone functional group in modern chemistry, with profound implications in pharmaceuticals, agriculture, and polymer science. From the life-altering Alzheimer's medication Rivastigmine to common pesticides, the carbamate moiety imparts unique physicochemical properties. For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of these compounds are not merely procedural—they are fundamental to ensuring safety, efficacy, and reproducibility.

This guide eschews a rigid template to provide a dynamic, in-depth comparison of spectroscopic data for structurally similar carbamate compounds. We will delve into the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—serves as a self-validating system for structural elucidation. By comparing a simple aliphatic carbamate (Methyl Carbamate) with two structurally related pharmaceutical compounds (Rivastigmine and Physostigmine), we will illuminate the subtle yet significant spectral differences that arise from their unique molecular architecture.

The Spectroscopic Workflow: A Foundational Approach

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Compound Synthesis & Purification P2 Accurate Weighing & Dissolution P1->P2 NMR NMR Spectroscopy (¹H, ¹³C) P2->NMR Analyze Sample IR IR Spectroscopy (ATR) P2->IR Analyze Sample MS Mass Spectrometry (LC-MS/MS) P2->MS Analyze Sample A1 Process Spectra (Baseline, Phasing) NMR->A1 IR->A1 MS->A1 A2 Assign Signals & Identify Fragments A1->A2 A3 Compare Data Across Analogs & Techniques A2->A3 Conclusion Structure Confirmation & Purity Assessment A3->Conclusion

Caption: General workflow for spectroscopic analysis of carbamate compounds.

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is inextricably linked to the rigor of the experimental protocol. Here, we detail validated methodologies for each core technique.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for providing a detailed map of the carbon-hydrogen framework of a molecule. The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that rarely interferes with analyte peaks.[1][2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the carbamate sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration for protons with long relaxation times.

    • Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30). Decoupling simplifies the spectrum to single lines for each unique carbon, which aids in interpretation.[3]

    • Spectral Width: 0-220 ppm, which covers the vast majority of organic compounds.[3][4]

    • Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance (~1.1%).[2]

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The C=O bond of a carbamate produces a very strong, sharp absorption, making it an excellent diagnostic tool.[5] The ATR technique is favored for its simplicity, speed, and minimal sample preparation, as it analyzes samples directly in their solid or liquid state.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂ and H₂O).

  • Data Acquisition:

    • Place a small amount of the solid carbamate sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation, offers valuable structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like many carbamates, typically generating a protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) allows for the selective fragmentation of this parent ion, producing a "fingerprint" spectrum that aids in identification and confirmation.[6]

  • Sample Preparation:

    • Prepare a stock solution of the carbamate sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • LC Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (enhances protonation for ESI).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Parameters (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (e.g., m/z 50-500) to find the parent ion, followed by a product ion scan (MS/MS) of the suspected [M+H]⁺ ion.

    • Collision Energy: Varied (e.g., 10-40 eV) to induce fragmentation. A characteristic fragmentation for many carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[6][7][8]

Comparative Analysis: Unpacking the Spectral Data

To illustrate the power of this multi-technique approach, we will compare the spectroscopic data for Methyl Carbamate, a simple building block, with Rivastigmine and Physostigmine, two cholinesterase inhibitors used in the treatment of Alzheimer's disease.[9][10]

G cluster_mc Methyl Carbamate cluster_riva Rivastigmine cluster_physo Physostigmine mc riva physo

Caption: Structures of Methyl Carbamate, Rivastigmine, and Physostigmine.

¹H NMR Data Comparison

The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their local electronic environment.[11] Protons near electronegative atoms (like O and N) are "deshielded" and appear at a higher chemical shift (further downfield).[1][12]

Assignment Methyl Carbamate (δ ppm) Rivastigmine (δ ppm) Physostigmine (δ ppm) Commentary
O-CH₃ / O-CH₂ ~3.65 (s, 3H)--Singlet for the methoxy group.
N-CH₃ -~2.6 (s, 3H)~2.5 (s, 3H)The N-methyl signal is shifted upfield relative to the O-methyl.
N-CH₂-CH₃ -~3.3 (q, 2H)-Quartet due to coupling with the adjacent methyl group.
N-CH₂-CH₃ -~1.2 (t, 3H)-Triplet for the ethyl's methyl group.
N-H ~4.8 (br s, 2H)-~5.8 (br s, 1H)Broad signal due to exchange; absent in the tertiary carbamate Rivastigmine.
Aromatic H -~6.8-7.3 (m, 4H)~6.3-6.8 (m, 3H)Complex multiplets characteristic of the substituted aromatic rings.
¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the carbon skeleton. The carbamate carbonyl carbon is particularly diagnostic, appearing significantly downfield due to the deshielding effects of both oxygen and nitrogen atoms.[13][14]

Assignment Methyl Carbamate (δ ppm) Rivastigmine (δ ppm) Physostigmine (δ ppm) Commentary
C=O (Carbamate) ~158~156~155The most downfield signal, characteristic of the carbamate group.[15] The slight variations reflect the different electronic environments.
O-CH₃ ~52--Aliphatic carbon attached to oxygen.
Aromatic C -~115-150~105-152Multiple signals in the aromatic region, confirming the ring structures.
Aliphatic C (N-alkyl) -~13, 42, 45Multiple signalsCarbons attached to nitrogen appear in the 30-50 ppm range.
Infrared (IR) Data Comparison

The IR spectrum is dominated by the strong C=O stretch, the hallmark of a carbamate. Its position is sensitive to the electronic nature of the substituents.[16]

Assignment Methyl Carbamate (cm⁻¹) Rivastigmine (cm⁻¹) Physostigmine (cm⁻¹) Commentary
N-H Stretch ~3430, ~3320 (two bands)-~3350 (one band)Primary carbamates show two N-H bands (symmetric/asymmetric); secondary show one. Absent in tertiary Rivastigmine.
C-H Stretch ~2950~2970~2940Aliphatic C-H stretching region.
C=O Stretch ~1725~1715~1705Intense, sharp peak. The frequency decreases slightly with increasing substitution and potential for conjugation, reflecting a slight weakening of the C=O bond.[17][18]
C-O Stretch ~1250~1230~1245Strong absorption associated with the ester-like C-O bond.
Mass Spectrometry (MS) Data Comparison

MS provides the molecular weight and fragmentation patterns, which are crucial for confirming identity. The data below corresponds to ESI in positive mode, showing the protonated molecule [M+H]⁺.

Assignment Methyl Carbamate Rivastigmine Physostigmine Commentary
Molecular Formula C₂H₅NO₂C₁₄H₂₂N₂O₂C₁₅H₂₁N₃O₂
Monoisotopic Mass 75.03250.17275.16
[M+H]⁺ (m/z) 76.04251.18276.17Confirms the molecular weight of each compound.
Key Fragment(s) (m/z) -194, 150219, 162Fragmentation patterns are unique. Physostigmine often shows a fragment at m/z 219 corresponding to the loss of the methyl isocyanate group (-57 Da).[7][8][19] Rivastigmine fragmentation is also characteristic of its specific structure.

Synthesis & Interpretation: A Senior Scientist's Perspective

The data presented clearly demonstrates both the common threads and distinguishing features among these carbamates.

  • The Carbamate Signature: Across all three molecules, a consistent spectroscopic signature emerges: a ¹³C NMR signal between 155-158 ppm, a strong IR absorption between 1705-1725 cm⁻¹, and a tendency to fragment via pathways involving the carbamate group in MS. This consistent signature is the primary identifier for the functional class.

  • Structural Differentiation: The "fine details" are what allow for differentiation. The absence of an N-H stretch in the IR spectrum of Rivastigmine immediately distinguishes it as a tertiary carbamate. The specific chemical shifts and coupling patterns in the ¹H NMR aromatic region, along with the unique fragmentation patterns in the mass spectrum, provide the definitive fingerprints to distinguish Rivastigmine from Physostigmine.

  • Beyond the Basics: In a real-world drug development setting, encountering complex mixtures or potential isomers would necessitate more advanced techniques. 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously link proton and carbon signals, providing unequivocal proof of structure.

This comparative guide illustrates that while basic spectral features can identify a compound as a carbamate, a rigorous, multi-faceted analysis is essential to confirm the precise identity of a molecule. Each technique provides a unique piece of the puzzle, and only by assembling them can a scientist be confident in their structural assignment.

References

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025). ACS Publications. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Elsayed, N. M., Ryabik, J. R., Ferraris, S., Wheeler, C. R., & Korte, D. W. Jr. (1989). Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection. Analytical Biochemistry, 177(1), 207–211. [Link]

  • Zhou, Y., Guan, J., Dai, X., Zhu, J., & Miao, G. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]

  • Ebrahimi, M., Amini, M., Saffari, M., & Varshosaz, J. (2016). Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles. Advanced Pharmaceutical Bulletin, 6(1), 105–113. [Link]

  • Methyl Carbamate. PubChem. National Center for Biotechnology Information. [Link]

  • Lee, J. W., & Kim, M. (2016). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological Research, 32(1), 59–65. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Zhou, Y., Guan, J., Dai, X., Zhu, J., & Miao, G. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]

  • Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. (2016). CVUA Stuttgart. [Link]

  • Sharma, S., Sharma, J. B., Bhatt, S., & Sharma, M. (2021). UV Spectrophotometric Method for Quantification of Rivastigmine Tartrate in Simulated Nasal Fluid: Development and Validation. Biomedical and Pharmacology Journal, 14(4). [Link]

  • Zhou, Y., Guan, J., Dai, X., Zhu, J., & Miao, G. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]

  • 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI. [Link]

  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. [Link]

  • Prakash, G. K. S., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(22), 7923–7929. [Link]

  • 13C NMR spectroscopy. Indian Institute of Technology Delhi. [Link]

  • How Many Signals in 1H NMR? (2022). Master Organic Chemistry. [Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. [Link]

  • 6.8 ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Babylon. [Link]

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Validation

A Researcher's Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of Carbamates

For researchers, scientists, and professionals in drug development, the precise determination of the absolute purity of active pharmaceutical ingredients (APIs) and chemical standards is not merely a procedural step but...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of the absolute purity of active pharmaceutical ingredients (APIs) and chemical standards is not merely a procedural step but the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of carbamates, a crucial class of organic compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Section 1: The Principle of Absolute Purity and the Unique Proposition of qNMR

The absolute purity of a substance is a direct measure of the mass fraction of the main component relative to the total mass, including all impurities (organic, inorganic, and residual solvents). Traditional methods like High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying impurities, but they are relative methods.[1] HPLC purity is typically reported as an area percentage, which assumes that all compounds have an identical response factor to the detector, a frequent source of inaccuracy.[2] To achieve absolute quantification with HPLC, a certified reference standard for each impurity is required, which is often impractical or impossible for novel compounds or unexpected impurities.[1][3]

This is where qNMR distinguishes itself as a primary ratio method of measurement.[4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This allows for the direct comparison of the analyte's signal to that of an internal standard of known, high purity, without the need for analyte-specific reference materials.[1][3]

Why qNMR is a Superior Choice for Carbamates:

Carbamates, with their characteristic urethane linkage (-NH-C(=O)-O-), often possess well-defined proton (¹H) signals in their NMR spectra that are suitable for quantification. These signals are typically found in regions of the spectrum with minimal overlap from common impurities or solvents, a critical factor for accurate integration.

Section 2: Comparative Analysis: qNMR vs. Chromatographic Techniques

To illustrate the practical advantages of qNMR, let's consider a hypothetical scenario involving the purity determination of a methyl N-(4-chlorophenyl)carbamate standard.[1]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantitative determination based on the signal intensity of specific nuclei in a magnetic field.[1]Separation based on polarity and interaction with a stationary phase.[1]Separation based on volatility and mass-to-charge ratio of ionized fragments.[1]
Primary Use Absolute quantification of the main component and structural elucidation of impurities without a specific reference standard for each impurity.[1]Quantification of the main component and separation of non-volatile impurities.[1]Identification and quantification of volatile and semi-volatile impurities.[1]
Reference Standard An internal standard of known purity is used for absolute quantification.[1]Required for each analyte for accurate quantification.[1]Required for quantification.[1]
Strengths - Primary method- High precision and accuracy- Non-destructive- Structurally informative- High sensitivity- Well-established and documented in pharmacopoeias[4][5]- Excellent for volatile impurities- High sensitivity and specificity
Limitations - Lower sensitivity than chromatography- Potential for signal overlap- Relative method without specific standards- Response factor variability- Limited to volatile and thermally stable compounds

Section 3: A Self-Validating Experimental Protocol for qNMR Purity of Carbamates

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results. The validation of the analytical procedure should align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9]

The Causality Behind Experimental Choices

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and minimize potential overlaps.[1][10]

Internal Standard Selection: The choice of an internal standard is critical. It must:

  • Be of high, certified purity.[11]

  • Be stable and non-reactive with the analyte or solvent.[12]

  • Possess at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[11]

  • Be accurately weighable (non-hygroscopic, non-volatile).[11][12]

For carbamates, suitable internal standards often include maleic anhydride or dimethyl terephthalate, depending on the solvent and the specific carbamate's spectrum.[1][13][14]

Solvent Selection: The deuterated solvent must completely dissolve both the carbamate analyte and the internal standard.[15] Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its excellent solvating power for a wide range of organic compounds.[1][10]

Step-by-Step Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~10 mg of carbamate weigh_is Accurately weigh ~5 mg of internal standard dissolve Dissolve mixture in precisely 0.75 mL of Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to NMR tube vortex->transfer load_sample Insert sample into spectrometer transfer->load_sample shim Shim for optimal field homogeneity load_sample->shim acquire Acquire ¹H NMR spectrum with optimized parameters (long relaxation delay) shim->acquire phase_baseline Phase and baseline correct the spectrum acquire->phase_baseline integrate Integrate signals for analyte and internal standard phase_baseline->integrate calculate Calculate absolute purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for carbamate purity determination by qNMR.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the carbamate sample and 5 mg of the selected internal standard (e.g., maleic anhydride) into a clean, dry vial.[1] The use of an ultramicrobalance is recommended for precise measurements.[11]
  • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d6).[1]
  • Ensure complete dissolution by vortexing the mixture.[15] Visual inspection is crucial to confirm no particulate matter remains.[15]
  • Transfer the solution to a high-quality NMR tube.[15]

2. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.
  • Causality: A critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard).[1] This ensures complete relaxation of the nuclei between pulses, which is fundamental for the direct proportionality between signal area and the number of nuclei. In practice, a D1 of 30-60 seconds is often sufficient, but should be experimentally verified.

3. Data Processing and Purity Calculation:

  • Process the spectrum with meticulous phasing and baseline correction. Automated routines can be a starting point, but manual adjustments are often necessary for the highest accuracy.[2]
  • Integrate the well-resolved, non-overlapping signals corresponding to the carbamate and the internal standard. For the carbamate, a signal from a proton that is unique and less likely to exchange, such as an aromatic or methyl proton, is ideal.
  • The absolute purity (Purity_analyte) is calculated using the following equation:

Section 4: Method Validation and Trustworthiness

A qNMR method for purity determination should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][8][16]

Validation_Parameters qNMR_Method Validated qNMR Method Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Accuracy Accuracy qNMR_Method->Accuracy Precision Precision (Repeatability & Intermediate) qNMR_Method->Precision Range Range qNMR_Method->Range Robustness Robustness qNMR_Method->Robustness

Caption: Key parameters for the validation of a qNMR analytical method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard. This is demonstrated by the absence of signal overlap for the quantified protons.[7][8]

  • Linearity: The method should be linear over a range of concentrations. For an assay, this is typically 80% to 120% of the nominal sample concentration.[10] A correlation coefficient greater than 0.995 is generally expected.[10]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of known purity or by spiking the sample with a known amount of a reference standard. Average recoveries between 98.0% and 102.0% are typically acceptable.[10]

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD). For repeatability, %RSD should be low (e.g., < 1%).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Section 5: Conclusion

For the absolute purity determination of carbamates, quantitative NMR stands out as a powerful, direct, and highly accurate analytical technique.[3] While chromatographic methods remain indispensable for impurity profiling, qNMR offers an unparalleled advantage in providing a direct measure of the main component's mass fraction without the need for extensive reference standards for each impurity.[1] By following a well-designed, self-validating protocol and understanding the causality behind each experimental step, researchers can have high confidence in the purity values obtained, ensuring the integrity and reliability of their subsequent research and development activities.

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023). PubMed. Available at: [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. (2014). ACS Publications. Available at: [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Pharmaceutical Review.
  • Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. (2026). PMC.
  • Rapid Quantification of Ethyl Carbamate in Spirits Using NMR Spectroscopy and Chemometrics. (n.d.). ScienceOpen. Available at: [Link]

  • Almac Voice. (n.d.). Almac Group.
  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025). Mestrelab Research. Available at: [Link]

  • Analysis of N-Methyl Carbam
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. Available at: [Link]

  • NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. (2014). SciSpace. Available at: [Link]

  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Available at: [Link]

  • Notice - Canada.ca. (n.d.). Health Canada. Available at: [Link]

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019). BIPM. Available at: [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (n.d.). PMC.

Sources

Comparative

The Goldilocks Motif: Advantages of Carbamate Linkers in Targeted Therapeutics

Executive Summary In the rapidly evolving landscape of targeted drug delivery—encompassing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Small Molecule Drug Conjugates (SMDCs)—the linker...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted drug delivery—encompassing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Small Molecule Drug Conjugates (SMDCs)—the linker is not merely a passive tether. It is the pharmacokinetic steering wheel that dictates circulation stability, tissue distribution, and release kinetics.

Historically, drug developers have relied on esters, carbonates, and amides to connect targeting ligands to payloads. However, these traditional functional groups often force a compromise between systemic stability and intracellular cleavability. Carbamate linkers have emerged as the superior "Goldilocks" solution. By functioning as an amide-ester hybrid, carbamates offer exceptional resistance to premature plasma hydrolysis while maintaining the ability to undergo rapid, traceless self-immolation upon reaching the target site[1].

This guide objectively compares the performance of carbamate linkers against ester, carbonate, and amide alternatives, providing mechanistic insights and field-proven experimental protocols for their implementation.

Mechanistic Superiority: The Amide-Ester Hybrid

The fundamental advantage of the carbamate group lies in its unique electronic structure. Carbamates can be structurally considered as "amide-ester" hybrids, possessing chemical reactivity that bridges these two functional groups[1].

  • Overcoming Carbonate and Ester Lability: Esters and carbonates are highly susceptible to premature cleavage by ubiquitous plasma esterases. For instance, carbonate linkers used to connect hydroxyl-containing payloads (such as the SN-38 payload in sacituzumab govitecan) are often the weakest link in the conjugate, leading to approximately 50% payload release in plasma within 18 hours after dosing[2]. This premature release drives off-target systemic toxicity.

  • Overcoming Amide Rigidity: Conversely, amide bonds are highly stable in circulation but are often too robust for efficient intracellular payload release unless they are specifically recognized by lysosomal proteases.

  • The Carbamate Solution: Carbamates achieve stability through strong resonance between the amide and carboxyl groups, which increases the rotational barrier of the C-N bond and confers resistance to spontaneous metabolic hydrolysis[1]. Despite this systemic stability, carbamates can be engineered into self-immolative cascades. When attached to a trigger motif—such as a protease-cleavable dipeptide linked to a para-aminobenzyl carbamate (PABC)—the carbamate rapidly undergoes a 1,6-elimination reaction upon enzymatic activation, releasing the free payload, carbon dioxide, and an azaquinone methide byproduct[2].

G Carbonate Carbonate Linker (High Lability) Ester Ester Linker (Moderate Lability) Carbonate->Ester Increasing Plasma Stability Carbamate Carbamate Linker (Optimal Balance) Ester->Carbamate Tunable Cleavage Amide Amide Linker (High Stability) Carbamate->Amide Decreasing Cleavability

Fig 1. Stability and cleavability spectrum of common linker chemistries.

Quantitative Comparison of Linker Chemistries

To objectively evaluate linker performance, we must look at their behavior in physiological proxies. The table below synthesizes quantitative performance metrics across the four primary linker classes, highlighting why carbamates are increasingly favored for hydroxyl- and amine-containing payloads[1][2].

Linker ChemistryPlasma Stability (Half-life at pH 7.4)Intracellular Cleavage RatePrimary Cleavage MechanismSusceptibility to Non-Specific Esterases
Carbonate Low (< 18 - 24 hours)FastHydrolysis / EnzymaticHigh
Ester Low to ModerateFastHydrolysis / EnzymaticHigh
Amide Very High (> 7 days)Slow to ModerateDirect Protease CleavageLow
Carbamate High (> 7 days) Fast (via self-immolation) Protease-triggered 1,6-elimination Low

Visualizing the Self-Immolative Cascade

The true power of the carbamate linker is unlocked when paired with a self-immolative spacer. A prime example is the attachment of a PABC linker to the C21-hydroxyl group of payloads like budesonide (a glucocorticoid receptor agonist)[2].

G ADC Antibody-Drug Conjugate (Val-Cit-PABC-Carbamate-Payload) Protease Lysosomal Proteases (e.g., Cathepsin B) ADC->Protease Internalization & Trafficking Cleaved Cleaved Intermediate (PABC-Carbamate-Payload) Protease->Cleaved Peptide Bond Cleavage Immolation 1,6-Elimination (Self-Immolation) Cleaved->Immolation Spontaneous Cascade Release Free Payload + CO2 + Azaquinone methide Immolation->Release Traceless Payload Unmasking

Fig 2. Protease-triggered self-immolation pathway of a PABC-carbamate linker.

Experimental Methodology I: Synthesis & Conjugation

To translate these mechanistic advantages into practice, a robust, self-validating conjugation protocol is required. The following methodology details the cysteine conjugation of a maleimide-functionalized, carbamate-linked payload to a monoclonal antibody[2].

Step-by-Step Conjugation Protocol

1. Antibody Preparation & Partial Reduction

  • Action: Prepare a 10 mg/mL solution of the target antibody in PBS buffer (pH 7.4). Add approximately 2.0 molar equivalents of 10 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 60 minutes at 37 °C[2].

  • Causality: TCEP is chosen over DTT or β-mercaptoethanol because it is a non-thiol reducing agent. It selectively reduces the interchain disulfides without requiring a removal step prior to maleimide addition, preventing unwanted side reactions and streamlining the workflow.

  • Self-Validation Check: Remove a 5 µL aliquot and react with Ellman’s reagent (DTNB). Measure absorbance at 412 nm to quantify free thiols. This ensures the reduction achieved the target stoichiometry (typically ~4 free thiols per mAb) before proceeding to the irreversible alkylation step.

2. Linker-Payload Conjugation

  • Action: Add DMSO to the partially reduced antibody solution to achieve a final concentration of 15% v/v total DMSO. Immediately add 8.0 molar equivalents of the maleimide-carbamate-payload (dissolved in DMSO)[2].

  • Causality: Linker-payload complexes (especially those containing hydrophobic self-immolative groups) are highly prone to precipitation in purely aqueous buffers. The 15% DMSO acts as a critical co-solvent to maintain payload solubility without denaturing the antibody's tertiary structure.

  • Incubation: Mix gently and incubate for 2 hours at room temperature.

3. Quenching and Purification

  • Action: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Purify the resulting ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug and organic solvents.

  • Self-Validation Check: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC) and intact LC-MS to confirm the Drug-to-Antibody Ratio (DAR) and ensure less than 1% unconjugated payload remains.

G Ab Native Antibody (PBS, pH 7.4) TCEP Partial Reduction (TCEP, 37°C, 60 min) Ab->TCEP FreeThiols Antibody with Free Cysteines TCEP->FreeThiols Disulfide Cleavage Conjugation Linker-Payload Addition (Maleimide, 15% DMSO) FreeThiols->Conjugation Alkylation Purification Purified ADC (SEC / TFF) Conjugation->Purification Quench & Buffer Exchange

Fig 3. Step-by-step experimental workflow for cysteine-based ADC conjugation.

Experimental Methodology II: Stability & Cleavage Kinetics

To empirically prove the superiority of the carbamate linker over a carbonate counterpart, one must evaluate both its systemic stability and its triggered release kinetics[2].

Plasma Stability and Lysosomal Cleavage Assay
  • Systemic Proxy (pH 7.4): Incubate the carbamate-linked ADC in human or murine plasma at 37 °C. Extract aliquots at 0, 6, 12, 24, 48, and 72 hours. Precipitate plasma proteins using cold acetonitrile and analyze the supernatant via LC-MS/MS.

    • Expected Result: Carbamate linkers will show >90% intact conjugate at 72 hours, whereas carbonate linkers will show ~50% degradation within 18 hours[2].

  • Lysosomal Proxy (pH 5.4): Incubate the ADC in sodium acetate buffer (pH 5.4) containing recombinant Cathepsin B (to simulate the lysosomal environment)[2].

    • Causality: The acidic pH is strictly required because Cathepsin B relies on a low-pH optimum for its catalytic cysteine residue to function.

  • Self-Validation Check: Include a control sample containing the ADC in pH 5.4 buffer without Cathepsin B. If the payload releases in the control, the linker is failing due to acid-catalyzed hydrolysis rather than the intended enzymatic trigger. A properly designed carbamate will remain stable in the control and rapidly release the payload only in the presence of the enzyme.

References

  • Title: Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Methylene carbamate linkers for use with targeted-drug conjugates (Patent WO2015095755A1)

Sources

Validation

A Senior Application Scientist's Guide to Carbamate Synthesis: A Comparative Performance Analysis

For Researchers, Scientists, and Drug Development Professionals The carbamate functional group is a cornerstone of modern organic chemistry, featuring prominently in pharmaceuticals, agrochemicals, and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a cornerstone of modern organic chemistry, featuring prominently in pharmaceuticals, agrochemicals, and materials science. Its role as a stable bioisostere for the amide bond has cemented its importance in drug design. However, the synthetic routes to this crucial moiety are diverse, each presenting a unique profile of efficiency, safety, and substrate compatibility. This guide provides an in-depth, objective comparison of the leading carbamate synthesis methodologies, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their specific applications.

The Enduring Challenge: Balancing Efficiency with Safety

Historically, the synthesis of carbamates has been dominated by methods employing highly reactive and toxic reagents, namely phosgene and isocyanates.[1][2] While often efficient, the significant hazards associated with these starting materials have driven the development of a host of "phosgene-free" alternatives. This guide will dissect the performance of both traditional and modern approaches, offering a clear-eyed view of their respective strengths and weaknesses.

Classical Approaches: The Double-Edged Sword of High Reactivity

The Isocyanate Route: A Workhorse with Caveats

The reaction of an isocyanate with an alcohol or phenol is a robust and widely used method for carbamate synthesis, particularly in industrial settings.[3] This reaction is often high-yielding and can proceed without a catalyst, although catalysts like dibutyltin dilaurate can be employed to accelerate the reaction.

Reaction Mechanism: The lone pair of the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. A subsequent proton transfer results in the formation of the carbamate.

R_NCO R-N=C=O Isocyanate Intermediate Intermediate R_NCO->Intermediate Nucleophilic attack R_OH R'-OH Alcohol R_OH->Intermediate Carbamate R-NH-C(=O)-OR' Carbamate Intermediate->Carbamate Proton transfer

Caption: General mechanism of carbamate synthesis from an isocyanate and an alcohol.

Performance:

  • Yields: Typically high, often exceeding 90%.[4]

  • Reaction Times: Can range from 1 to 16 hours.[4]

  • Conditions: Generally mild, from room temperature to moderate heating.

  • Major Drawback: The primary limitation is the toxicity and handling hazards of isocyanates.[5][6] This often necessitates their in situ generation, adding a step to the overall process.[5]

The Rise of Phosgene-Free Methods: A Safer, Greener Horizon

The drive to eliminate hazardous reagents has spurred significant innovation in carbamate synthesis. These modern methods prioritize safety and environmental benignity without unduly compromising on efficiency.

Carbon Dioxide (CO₂) as a C1 Building Block: The Sustainable Choice

The utilization of carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock represents a paradigm shift in carbamate synthesis.[7][8] These methods typically involve the reaction of an amine, CO₂, and an alkylating agent, often facilitated by a catalyst or base.

Reaction Mechanism: The amine reacts with CO₂ to form a carbamic acid intermediate, which is then deprotonated by a base (e.g., DBU) to form a carbamate salt. This salt then undergoes nucleophilic substitution with an alkylating agent to yield the final carbamate.

Amine R₂NH Amine Carbamic_Acid R₂NCOOH Carbamic Acid Amine->Carbamic_Acid CO2 CO₂ CO2->Carbamic_Acid Carbamate_Salt R₂NCOO⁻ Carbamate Salt Carbamic_Acid->Carbamate_Salt -H⁺ Base Base Base->Carbamate_Salt Carbamate R₂NCOOR' Carbamate Carbamate_Salt->Carbamate +R'⁺ Alkyl_Halide R'-X Alkylating Agent Alkyl_Halide->Carbamate

Caption: General mechanism for CO₂-based carbamate synthesis.

Performance:

  • Yields: Good to excellent, with reported yields ranging from 45% to 92% in continuous-flow systems.[5]

  • Reaction Times: Significantly reduced in continuous-flow setups, often around 50 minutes.[5]

  • Conditions: Mild temperatures (e.g., 70°C) and low pressures.[5]

  • Key Advantages: Avoids toxic reagents, utilizes a waste product (CO₂), and is amenable to scalable and safe continuous-flow processes.[5][9]

  • Catalysts/Bases: A variety of systems have been employed, including organobases like DBU, and metal catalysts.[5][10] Cesium carbonate has also been shown to be effective.[10][11]

Oxidative Carbonylation: A Catalytic Approach

Reaction Mechanism: The mechanism can be complex and catalyst-dependent, but generally involves the coordination of CO and the amine to the metal center, followed by nucleophilic attack of the alcohol and subsequent reductive elimination of the carbamate product. The oxidant regenerates the active catalytic species.

Amine RNH₂ Amine Intermediate [M]-Amine-CO Complex Amine->Intermediate CO CO CO->Intermediate Alcohol R'OH Alcohol Alcohol->Intermediate Nucleophilic attack Catalyst [M] Catalyst Catalyst->Intermediate Carbamate RNHCOOR' Carbamate Intermediate->Carbamate Reductive elimination Regenerated_Catalyst [M] Catalyst Carbamate->Regenerated_Catalyst Oxidant Oxidant Oxidant->Regenerated_Catalyst Catalyst Regeneration

Caption: Simplified mechanism of oxidative carbonylation for carbamate synthesis.

Performance:

  • Yields: Can be excellent, with gold-catalyzed systems showing high conversion and selectivity.[12]

  • Conditions: Often requires elevated temperatures and pressures of CO.[12]

  • Substrate Scope: Effective for a range of aromatic and aliphatic amines.[12]

  • Drawbacks: Requires the handling of toxic CO gas and often involves expensive transition metal catalysts.

Rearrangement Reactions: In Situ Isocyanate Generation

The Hofmann, Curtius, and Lossen rearrangements are classical organic reactions that proceed through an isocyanate intermediate, which can be trapped by an alcohol to form a carbamate.[1][14]

  • Hofmann Rearrangement: An amide is treated with bromine and a strong base.[1]

  • Curtius Rearrangement: An acyl azide is thermally or photochemically decomposed.[1][10]

  • Lossen Rearrangement: A hydroxamic acid or its derivative is rearranged.[15]

General Mechanism: All three rearrangements involve the migration of an R group from a carbonyl carbon to an adjacent nitrogen atom, with the concurrent loss of a leaving group, to form an isocyanate.

Precursor Amide (Hofmann) Acyl Azide (Curtius) Hydroxamic Acid deriv. (Lossen) Rearrangement Rearrangement Precursor->Rearrangement Isocyanate R-N=C=O Isocyanate Rearrangement->Isocyanate [1,2]-shift Carbamate RNHCOOR' Carbamate Isocyanate->Carbamate Alcohol R'-OH Alcohol Alcohol->Carbamate

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Comparative

characterization of antibody-drug conjugates with carbamate linkers

The therapeutic window of an antibody-drug conjugate (ADC) is fundamentally dictated by its linker chemistry. As a Senior Application Scientist, I approach ADC characterization not as a series of isolated assays, but as...

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Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic window of an antibody-drug conjugate (ADC) is fundamentally dictated by its linker chemistry. As a Senior Application Scientist, I approach ADC characterization not as a series of isolated assays, but as a holistic interrogation of molecular causality. The linker must perform a paradoxical task: remain completely stable in the aqueous, protease-rich environment of systemic circulation, yet rapidly and completely disintegrate upon internalization into the target cell's lysosome.

For modern ADCs carrying highly potent payloads (e.g., auristatins and maytansinoids), legacy chemistries often fail to strike this balance. This guide provides an in-depth mechanistic and analytical comparison of ADC linker technologies, with a specific focus on the industry-standard carbamate linkers (such as the Val-Cit-PABC motif), and outlines the self-validating experimental workflows required to characterize them.

Mechanistic Comparison: Why Carbamate Linkers Dominate

Historically, ADC developers relied on chemical triggers for payload release. For instance, early hydrazone linkers were designed to be acid-labile, exploiting the pH drop in endosomes, but they suffered from non-specific hydrolysis in systemic circulation[1]. Similarly, reducible disulfide linkers, designed to cleave in the glutathione-rich intracellular environment, are susceptible to premature thiol exchange with serum albumin[1].

The Val-Cit-PABC (para-aminobenzyl carbamate) linker represents a paradigm shift toward enzymatic triggers[2]. This technology has largely replaced conventional linkers for highly toxic cargoes, as seen in FDA-approved therapeutics like brentuximab vedotin[3]. The dipeptide sequence (Valine-Citrulline) is highly stable in plasma but serves as a specific substrate for Cathepsin B, a protease overexpressed in tumor lysosomes.

The true ingenuity of this design lies in the PABC spacer. Steric hindrance prevents Cathepsin B from directly cleaving the bond between the dipeptide and a bulky payload. The PABC spacer bridges this gap. Once the dipeptide is cleaved, the PABC spacer undergoes spontaneous 1,6-elimination, ensuring the traceless release of the free, unmodified payload[4]. Novel designs continue to emerge, including disulfide-carbamate tandem linkers that offer improved biophysical properties and higher maximum tolerated doses (MTD)[5].

Table 1: Comparative Performance of ADC Linker Chemistries
Linker ChemistryPrimary Cleavage TriggerPlasma Stability (t1/2)Bystander Effect PotentialPrimary Mechanistic Limitation
Carbamate (Val-Cit-PABC) Cathepsin B (Lysosomal)> 7 daysHigh (Releases membrane-permeable payload)Premature cleavage by extracellular proteases in specific tumor models
Hydrazone Acidic pH (4.5–5.0)2–3 daysModerateNon-specific hydrolysis in circulation
Disulfide High Glutathione (GSH)3–5 daysHighThiol exchange reactions with plasma proteins
Thioether Complete mAb degradation> 10 daysLow (Releases charged amino acid-payload adduct)Requires optimal lysosomal degradation; poor efficacy in heterogeneous tumors
Mechanism of Action: Traceless Release

G ADC Intact ADC (Val-Cit-PABC-Drug) CatB Cathepsin B Cleavage ADC->CatB Lysosomal Entry Intermediate PABC-Drug Intermediate CatB->Intermediate Amide Hydrolysis Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Spontaneous FreeDrug Free Payload (Active) Elimination->FreeDrug Traceless Release CO2 CO2 + Byproducts Elimination->CO2

Cathepsin B-mediated cleavage and 1,6-elimination of the Val-Cit-PABC carbamate linker.

Analytical Characterization Workflows

To validate the structural integrity and performance of carbamate-linked ADCs, we must deploy orthogonal analytical techniques. The protocols below are designed as self-validating systems , incorporating internal controls to ensure that the data reflects true molecular behavior rather than assay artifacts.

Protocol 1: Intact Mass LC-MS for Drug-to-Antibody Ratio (DAR)

Unlike cysteine-linked ADCs (which require native MS conditions to prevent chain dissociation), lysine-linked carbamate ADCs remain intact under denaturing reversed-phase LC-MS conditions, allowing direct DAR calculation from deconvoluted spectra[6].

Causality & System Design: UV-Vis spectroscopy can only provide an average DAR, masking the distribution of unconjugated (DAR 0) and highly conjugated (DAR 8+) species. LC-MS resolves the complete Drug Load Distribution (DLD). To ensure the deconvolution algorithm does not artificially skew the DAR due to varying ionization efficiencies, we spike in a stable-isotope-labeled (SIL) intact mAb standard as an internal control.

Step-by-Step Methodology:

  • Deglycosylation: Incubate 50 µg of the ADC with 1 µL of PNGase F at 37°C for 2 hours. Rationale: Prior to intact mass analysis, ADCs are typically deglycosylated with PNGase F to collapse the mass envelope, simplifying the spectra and allowing clear resolution of the ~1000 Da mass shifts corresponding to each payload addition[7].

  • Chromatographic Separation: Inject 2 µg of the deglycosylated ADC onto a heated (80°C) PLRP-S polymeric reversed-phase column. Use a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to elute the intact species.

  • Mass Spectrometry: Acquire data using a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) operating in positive ion mode (m/z 2000–4000).

  • Deconvolution & Calculation: Process the raw multi-charged spectra using a maximum entropy algorithm (e.g., MaxEnt1). It is critical to use a full charge envelope for deconvolution to prevent biasing the average DAR toward lower-mass species[6]. Calculate the weighted average DAR by multiplying the relative abundance of each peak by its corresponding drug load.

Protocol 2: Plasma Stability and Payload Release Kinetics

Causality & System Design: Linker cleavage assays are notoriously prone to false positives caused by non-specific antibody catabolism in the plasma matrix. To isolate linker stability from antibody degradation, this protocol utilizes a parallel incubation with a non-cleavable thioether ADC (e.g., an MCC-DM1 mimic) as a negative control. If free payload is detected in the thioether cohort, it indicates total proteolytic degradation of the antibody carrier rather than specific linker failure.

Step-by-Step Methodology:

  • Matrix Spiking: Spike the carbamate ADC and the thioether control ADC into sterile, filtered human plasma at a clinically relevant concentration (e.g., 50 µg/mL).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at T=0, 1, 3, 5, and 7 days. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled payload internal standard.

  • Protein Precipitation & Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins and intact ADCs. Transfer the supernatant (containing any prematurely released free payload) to a clean vial.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the free payload concentration against a standard curve to calculate the linker's half-life ( t1/2​ ) in systemic circulation.

Analytical Workflow Diagram

Workflow cluster_0 Intact Mass & DAR Analysis cluster_1 Stability & Release Kinetics Sample Purified ADC Sample Deglyc Deglycosylation (PNGase F) Sample->Deglyc Plasma Plasma Incubation (37°C, 0-7 Days) Sample->Plasma LCMS RP-LC-MS (Q-TOF / Orbitrap) Deglyc->LCMS Deconv Spectral Deconvolution LCMS->Deconv DAR DAR Calculation & Drug Load Dist. Deconv->DAR Affinity Protein Precipitation Plasma->Affinity MRM LC-MS/MS (MRM) Free Payload Quant Affinity->MRM

Comprehensive LC-MS workflow for ADC DAR characterization and plasma stability assessment.

References

  • [6] Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis (PubMed Central). URL:[Link]

  • [1] Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics (MDPI). URL:[Link]

  • [4] Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. ACS Omega (PubMed Central). URL:[Link]

  • [5] Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B (PubMed Central). URL:[Link]

  • [2] Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • [7] In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. Pharmaceutics (MDPI). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (6-hydroxyoctyl)carbamate proper disposal procedures

Standard Operating Procedure: Safe Handling and EPA-Compliant Disposal of tert-Butyl (6-hydroxyoctyl)carbamate As a critical intermediate and PROTAC linker in drug development, tert-butyl (6-hydroxyoctyl)carbamate requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and EPA-Compliant Disposal of tert-Butyl (6-hydroxyoctyl)carbamate

As a critical intermediate and PROTAC linker in drug development, tert-butyl (6-hydroxyoctyl)carbamate requires rigorous handling and disposal protocols. Because it contains both a secondary hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, improper disposal can lead to dangerous cross-reactions, environmental contamination, and regulatory violations.

This guide provides a self-validating, causality-driven framework for the safe operational handling and disposal of this compound, ensuring compliance with EPA and RCRA standards.

Chemical Profiling & Hazard Causality

tert-Butyl (6-hydroxyoctyl)carbamate (Molecular Formula: C13H27NO3) is a synthetic organic compound. While specific safety data for the 6-hydroxy isomer is limited, its hazard profile is functionally identical to its structural analog, tert-butyl (8-hydroxyoctyl)carbamate. It is classified as a hazardous chemical waste and an irritant[1].

Key Hazard Statements:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Mechanistic Caution: The most significant operational hazard arises from the Boc protecting group. The Boc group is highly sensitive to acidic environments. If this chemical is accidentally mixed with acidic waste, it undergoes rapid deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this gas evolution causes severe pressure accumulation, leading to catastrophic container rupture and chemical exposure[3].

Quantitative Safety & PPE Requirements

To establish a self-validating safety system, laboratory personnel must equip Personal Protective Equipment (PPE) based on the chemical's permeability and physical state.

Table 1: Required PPE and Operational Specifications

PPE CategorySpecification / MaterialCausality / Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Provides a sufficient chemical barrier against organic carbamates, preventing dermal absorption and irritation (H315)[3].
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects against ocular irritation (H319) from accidental splashes or aerosolized particulates[4].
Respiratory N95 or P100 particulate respiratorRequired only if handling the compound in powder form outside a fume hood to mitigate respiratory tract irritation (H335)[1].
Engineering Control Class II Biological Safety Cabinet or Chemical Fume HoodEnsures a face velocity of 80-100 FPM to capture volatile organic emissions, dust, or aerosols at the source[4].

Operational Disposal Workflow

Under the5, tert-butyl (6-hydroxyoctyl)carbamate must be managed as a hazardous chemical waste from "cradle to grave"[5].

Phase 1: Waste Segregation and Containment
  • Select an Appropriate Container: Utilize a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace acidic impurities could initiate corrosion or unwanted catalytic reactions[6].

  • Strict Segregation: Isolate this waste from strong acids, bases, and oxidizing agents.

  • Volume Management: Fill the waste container to a maximum of 90% capacity. This 10% headspace acts as a buffer for potential vapor expansion and prevents overflow during temperature fluctuations[6].

  • Deface and Label: If reusing an empty reagent bottle, completely deface the original manufacturer's label to prevent misidentification[7]. Apply a compliant "Hazardous Waste" label, explicitly writing the full chemical name: "tert-Butyl (6-hydroxyoctyl)carbamate" (do not use abbreviations like "Boc-amino alcohol")[8].

Table 2: Chemical Incompatibility Matrix

Incompatible Chemical ClassMechanistic InteractionConsequence
Strong Acids (e.g., TFA, HCl) Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.Rapid evolution of isobutylene and CO2 gas, causing container pressurization and potential rupture[3].
Strong Oxidizers Oxidation of the secondary hydroxyl group (at C6) or the aliphatic chain.Exothermic reaction leading to thermal runaway or fire hazard[9].
Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the spill is fully contained[7].

  • Environmental Controls: Store the SAA away from direct sunlight, heat sources, or open floor drains[7].

  • Time Limits: Depending on your facility's generator status, waste can typically be stored in an SAA for up to 90 days before it must be transferred to a central accumulation area or picked up by a licensed vendor[6].

Phase 3: Final Disposal & Empty Container Decontamination
  • Licensed Incineration: Do not discharge this chemical down the sink. It must be disposed of via a licensed chemical waste contractor[3]. The standard destruction method is high-temperature incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated from the carbamate nitrogen[4].

  • Empty Container Handling: Empty containers that previously held this chemical should be thoroughly rinsed with a compatible solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste[3]. Alternatively, to minimize liquid waste generation, the unrinsed empty container itself can be disposed of directly as solid hazardous waste[8].

Waste Management Workflow Visualization

The following logic tree dictates the lifecycle of the chemical waste to ensure operational compliance.

WasteDisposal Gen Waste Generation: tert-Butyl (6-hydroxyoctyl)carbamate Seg Waste Segregation: Isolate from strong acids/oxidizers Gen->Seg Cont Primary Containment: Compatible HDPE/Glass bottle Seg->Cont SAA Satellite Accumulation Area: Secondary containment, <90 days Cont->SAA Disp Licensed EPA Disposal: Incineration with NOx Scrubber SAA->Disp

Workflow for the safe segregation, accumulation, and EPA-compliant disposal of carbamate waste.

References

  • BLD Pharmatech. "Safety Data Sheet: tert-Butyl (8-hydroxyoctyl)carbamate." bldpharm.com. 1

  • Sigma-Aldrich. "tert-Butyl (8-hydroxyoctyl)carbamate | 144183-31-3." sigmaaldrich.com. 2

  • BenchChem. "Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals." benchchem.com. 3

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com. 5

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com. 6

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. 7

  • Peptide.com. "Safety Data Sheet: N-Boc-2-aminoethanol." peptide.com. 4

  • University of Chicago. "Hazardous Waste Disposal Procedures - Environmental Health and Safety." uchicago.edu. 8

  • Nippon Nyukazai Co., Ltd. "Safety Data Sheet: AMINOALCOHOL MBD." nipponnyukazai.co.jp. 9

Sources

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